6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
6-ethyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-2-4-3-5-6(9-4)10-8(13)11-7(5)12/h3H,2H2,1H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWSZNQCOPDGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736248 | |
| Record name | 6-Ethyl-2-sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1275607-95-8 | |
| Record name | 6-Ethyl-2-sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1275607-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An Investigator's Guide to the Mechanistic Elucidation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
A Senior Application Scientist's Whitepaper on a Privileged Scaffold
Preamble: The Pyrrolo[2,3-d]pyrimidine Core - A Foundation for Targeted Therapies
In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as keystones for the development of potent and selective therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine core, a purine isostere, is one such "privileged" structure. Its inherent ability to form critical hydrogen bonds and engage in various molecular interactions has established it as a foundational element in a multitude of approved and investigational drugs. Derivatives of this scaffold have demonstrated remarkable efficacy by targeting fundamental cellular processes, most notably as kinase inhibitors and modulators of folate metabolism.[1][2]
This guide addresses the specific molecule 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol . While direct, comprehensive mechanistic data for this particular analogue is not extensively documented in publicly available literature, its structural features, when viewed through the lens of its chemical family, provide a strong basis for forming testable hypotheses. This document is therefore structured not as a retrospective summary, but as a prospective guide for the research scientist. It aims to provide the foundational knowledge and a rigorous experimental framework required to systematically uncover the mechanism of action of this compound.
We will first explore the primary mechanisms associated with the pyrrolo[2,3-d]pyrimidine scaffold. Subsequently, we will propose a multi-pronged experimental workflow, complete with detailed protocols, designed to identify its molecular targets, validate its cellular activity, and ultimately elucidate its therapeutic potential.
Part 1: Deconstructing the Scaffold - Primary Hypothesized Mechanisms of Action
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is predominantly channeled through two major avenues: kinase inhibition and disruption of one-carbon metabolism (antifolate activity).
Hypothesis A: ATP-Competitive Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is a highly effective mimic of the adenine base of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. This has led to the development of potent inhibitors for a wide array of kinases.[2] The specific kinase family targeted is often dictated by the substitutions on the core scaffold.
-
Janus Kinases (JAKs): The pyrrolo[2,3-d]pyrimidine scaffold is central to JAK inhibitors, which are crucial for treating autoimmune diseases and myeloproliferative neoplasms.[3]
-
Receptor Tyrosine Kinases (e.g., RET): Mutations and fusions involving the RET kinase are oncogenic drivers in various cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been specifically designed to inhibit this target.[4]
-
Cell Cycle and Signaling Kinases (CDK2, PAK4, Aurora A): This scaffold has been successfully utilized to create inhibitors of kinases that are fundamental to cell cycle progression and oncogenic signaling, such as p21-activated kinase 4 (PAK4), Cyclin-Dependent Kinase 2 (CDK2), and Aurora A kinase.[5][6][7]
The core interaction involves hydrogen bonding between the pyrrole N7-H and the pyrimidine N1 with the kinase hinge region, a pattern that 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol can readily adopt. The substituents at positions 2, 4, and 6 then determine the selectivity and potency by interacting with adjacent pockets.
Caption: ATP-Competitive Kinase Inhibition by a Pyrrolo[2,3-d]pyrimidine Analog.
Hypothesis B: Antifolate Activity
A distinct class of 6-substituted pyrrolo[2,3-d]pyrimidines functions as potent antifolates.[8] These compounds are designed to selectively enter cancer cells via transporters like the proton-coupled folate transporter (PCFT) and folate receptors (FRs), which are often overexpressed in tumors.[9][10] Once inside, they inhibit key enzymes in the de novo purine biosynthesis pathway.
-
GARFTase and AICARFTase Inhibition: Glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) are critical enzymes for purine synthesis. Inhibition of these targets leads to a depletion of the purine nucleotide pool, halting DNA replication and cell division.[9]
-
Mitochondrial One-Carbon Metabolism: Some derivatives also inhibit mitochondrial serine hydroxymethyltransferase 2 (SHMT2), further disrupting the one-carbon metabolic network essential for nucleotide synthesis and methylation.[9]
The 2-amino-4-oxo substitution pattern is common in these antifolates. The subject molecule, with its 2-mercapto-4-ol tautomer, bears a resemblance and could potentially interact with the folate-dependent enzyme machinery.
Part 2: An Experimental Blueprint for Mechanistic Discovery
To definitively determine the mechanism of action of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a systematic, multi-tiered approach is required. The following workflow is designed to first screen for broad activity and then progressively narrow down to specific targets and cellular pathways.
Caption: A Multi-Tiered Experimental Workflow for MoA Elucidation.
Tier 1: Broad Initial Screening
The initial goal is to cast a wide net to determine if the compound has significant biological activity and to gain unbiased clues about its potential mechanism.
Protocol 1: Broad-Panel Kinase Inhibition Screen
-
Objective: To identify potential kinase targets from a large, representative panel of human kinases.
-
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a panel of >400 kinases.
-
Request a single-dose screen at a concentration of 1 µM or 10 µM.
-
The assay format is typically a radiometric (³³P-ATP) or fluorescence-based method measuring substrate phosphorylation.
-
Data is reported as Percent Inhibition relative to a DMSO control.
-
-
Causality & Interpretation: A significant inhibition (>70%) of one or more kinases strongly suggests kinase inhibition as a primary mechanism. The identity of the "hit" kinases (e.g., tyrosine vs. serine/threonine, cell cycle vs. signaling) provides immediate direction for follow-up studies.
Tier 2: Hypothesis Testing and Target Validation
Based on the results of Tier 1, this phase focuses on confirming the initial hits and quantifying the compound's potency.
Protocol 2: Kinase IC₅₀ Determination
-
Objective: To determine the potency (IC₅₀ value) of the compound against the top kinase hits identified in Protocol 1.
-
Methodology:
-
Select the top 1-5 kinase hits for dose-response testing.
-
Prepare a series of 10-point, 3-fold serial dilutions of the compound in DMSO, starting from a top concentration of 100 µM.
-
The kinase assay is performed as in Protocol 1, but with the range of inhibitor concentrations.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
-
Self-Validation: The protocol's integrity is maintained by running a known inhibitor for each kinase target as a positive control, ensuring the assay is performing within expected parameters.
Table 1: Representative Data from Kinase Profiling
| Target Kinase | Single-Dose Inhibition (@ 1 µM) | IC₅₀ (nM) |
|---|---|---|
| Aurora A | 95% | 25 |
| CDK2/CycA | 88% | 150 |
| JAK2 | 45% | > 1,000 |
| RET | 91% | 40 |
| SRC | 20% | > 10,000 |
Protocol 3: Antifolate Pathway Enzyme Assays
-
Objective: To determine if the compound directly inhibits key enzymes in the folate pathway.
-
Methodology:
-
Obtain recombinant human GARFTase, AICARFTase, and DHFR enzymes.
-
Develop or use established spectrophotometric or fluorescence-based assays for each enzyme. For example, DHFR activity can be monitored by the decrease in absorbance at 340 nm as NADPH is consumed.
-
Perform dose-response IC₅₀ determinations as described in Protocol 2.
-
Use known antifolates (e.g., Pemetrexed for GARFTase, Methotrexate for DHFR) as positive controls.
-
-
Causality & Interpretation: Potent inhibition of these enzymes (low nM IC₅₀) would strongly support an antifolate mechanism of action.
Tier 3: Cellular Mechanism and Pathway Analysis
This final stage connects enzymatic inhibition to a cellular phenotype and confirms that the compound engages its target within a biological context.
Protocol 4: Cellular Proliferation Assays
-
Objective: To measure the compound's ability to inhibit the growth of cancer cell lines relevant to the identified targets.
-
Methodology:
-
Select cell lines based on target expression. For an Aurora A inhibitor, select lines known to be sensitive (e.g., SKOV3, IGROV1). For an antifolate, select lines with high FR or PCFT expression (e.g., KB).[8]
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a 10-point dose-response of the compound for 72 hours.
-
Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or Resazurin).
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.
-
-
Self-Validation: A DMSO-treated control group establishes the baseline for 100% viability, while a staurosporine or doxorubicin-treated group serves as a positive control for cytotoxicity.
Table 2: Representative Cellular Activity Data
| Cell Line | Primary Target Expression | GI₅₀ (nM) |
|---|---|---|
| SKOV3 (Ovarian) | High Aurora A | 85 |
| KB (Cervical) | High Folate Receptor α | 750 |
| HCT116 (Colon) | High CDK2 | 220 |
| A549 (Lung) | Low Target Expression | > 10,000 |
Protocol 5: Target Engagement Western Blot
-
Objective: To verify that the compound inhibits the kinase's activity inside the cell by measuring the phosphorylation of a known downstream substrate.
-
Methodology:
-
Treat a relevant cell line (e.g., SKOV3) with the compound at concentrations around its GI₅₀ (e.g., 0.1x, 1x, 10x GI₅₀) for a short period (e.g., 2-6 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a key downstream substrate (e.g., phospho-Histone H3 (Ser10) for Aurora A).
-
Probe a parallel blot with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Detect with a chemiluminescent or fluorescent secondary antibody.
-
-
Causality & Interpretation: A dose-dependent decrease in the phosphorylated substrate, without a change in the total substrate level, is strong evidence of on-target kinase inhibition in a cellular context.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile and powerful platform for drug discovery. While the precise mechanism of action for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol remains to be fully elucidated, its structure strongly suggests activity as either a kinase inhibitor or an antifolate agent. The experimental workflow detailed in this guide provides a rigorous, logical, and self-validating path forward for any research team aiming to uncover its biological function. By progressing from broad screening to specific enzymatic and cellular assays, researchers can systematically identify its molecular target, confirm its cellular potency, and validate its mechanism of action, thereby paving the way for potential therapeutic development.
References
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors. Journal of Medicinal Chemistry. [Link]
-
Classical Antifolates: Synthesis of 5-Substituted, 6-Substituted and 7-Substituted Pyrrolo[2,3-d]Pyrimidines as Targeted Antican. Duquesne Scholarship Collection. [Link]
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Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
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Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry. [Link]
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Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. European Journal of Medicinal Chemistry. [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- Pyrrolo[2,3-D]pyrimidine derivatives.
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Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Bioactive Compounds. [Link]
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Therapeutic Targeting of a Novel 6-Substituted Pyrrolo [2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter. Molecular Pharmacology. [Link]
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- 5. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic Targeting of a Novel 6-Substituted Pyrrolo [2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of a Purine Analogue
The pyrrolo[2,3-d]pyrimidine core, a heterocyclic scaffold structurally analogous to purines, has garnered significant attention in medicinal chemistry.[1][2] Also known as 7-deazapurines, these compounds merge an electron-rich pyrrole ring with an electron-deficient pyrimidine ring, creating a versatile building block for synthesizing a diverse array of biologically active molecules.[1] This unique electronic character allows for site-selective modifications, enabling the fine-tuning of their pharmacological properties.[1] Found in natural sources ranging from terrestrial microorganisms to marine organisms, derivatives of this scaffold have demonstrated a broad spectrum of activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of novel pyrrolo[2,3-d]pyrimidine derivatives.
Antitumor Activity: A Focus on Kinase Inhibition
A substantial body of research on pyrrolo[2,3-d]pyrimidine derivatives has been dedicated to their potential as anticancer agents, primarily through the inhibition of various protein kinases.[1] The two nitrogen atoms in the pyrimidine ring are adept at forming strong hydrogen bonds with the hinge region of kinase active sites, mimicking the interaction of ATP.[3] This has led to the development of several potent and selective kinase inhibitors.
Multi-Targeted Kinase Inhibition
Recent studies have focused on developing multi-targeted kinase inhibitors to overcome the resistance mechanisms often seen with single-target agents. Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides are a class of compounds that have shown promise in this area.[2] For instance, specific derivatives have demonstrated potent inhibitory activity against multiple receptor tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2.[2]
One notable compound, designated 5k in a 2023 study, exhibited IC50 values ranging from 40 to 204 nM against these kinases, comparable to the established multi-kinase inhibitor sunitinib.[2] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in cancer cell lines, associated with an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[2]
Targeting Specific Kinases in Cancer Therapy
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy, particularly in non-small cell lung cancer.[2] Pyrrolo[2,3-d]pyrimidine derivatives have been designed to target EGFR, with molecular docking studies indicating binding interactions similar to known inhibitors like erlotinib.[2]
Discoidin Domain Receptors (DDRs): DDRs are receptor tyrosine kinases that are activated by collagen and play a role in cell adhesion, growth, and differentiation.[4] Certain pyrrolo[2,3-d]pyrimidine-imines have shown selective antitumor activity against colon cancer cell lines, with molecular docking studies suggesting interaction with the active site of DDR2.[4]
RET Kinase: Gene fusions and mutations of the RET kinase are drivers of certain thoracic cancers.[3] Pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent inhibitors of both wild-type and drug-resistant mutant forms of RET, such as RET V804M.[3] These inhibitors have been shown to suppress the growth of RET fusion-driven cancer cell lines and inhibit tumor cell migration.[3]
Signaling Pathway of a Pyrrolo[2,3-d]pyrimidine-based Multi-Targeted Kinase Inhibitor
Caption: Inhibition of multiple kinases by a pyrrolo[2,3-d]pyrimidine derivative.
Antimicrobial and Antiviral Activities
The pyrrolo[2,3-d]pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents, a critical need in the face of rising antimicrobial resistance.[1][5]
Antibacterial and Antifungal Properties
Pharmacological studies have confirmed the antibacterial and antifungal properties of various pyrrolo[2,3-d]pyrimidine derivatives.[1] For example, spiro-pyrrolopyrimidine derivatives synthesized through aqueous-phase cyclocondensation have demonstrated superior activity against Pseudomonas aeruginosa and Staphylococcus aureus when compared to norfloxacin.[1] Some of these compounds exhibited minimum inhibitory concentrations (MICs) as low as 7-9 µg/mL.[1]
Antiviral Potential
The structural similarity of pyrrolo[2,3-d]pyrimidines to purine nucleosides makes them attractive candidates for antiviral drug development.[1] By mimicking natural nucleosides, these compounds can interfere with viral replication processes. Research in this area is ongoing, with a focus on identifying derivatives with potent and broad-spectrum antiviral activity.[1]
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is matched by the variety of synthetic strategies available for its construction. These methods generally fall into two main categories: construction of the pyrimidine ring onto a pre-existing pyrrole, or formation of the pyrrole ring onto a pyrimidine precursor.
Representative Synthetic Workflow
Sources
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of targeted therapies.[1] Given that detailed experimental spectra for this specific ethyl-mercapto derivative are not yet widely published, this document serves as a predictive and methodological guide for researchers. It outlines the principles, recommended experimental protocols, and predicted spectral data for High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By synthesizing data from analogous structures and first principles, this guide empowers researchers to confidently acquire, interpret, and validate the structure of this and related molecules.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine system, an aza-analog of purine, is a privileged scaffold in drug discovery, forming the core of numerous kinase inhibitors and antiviral agents.[2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal template for interacting with biological targets. The title compound, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, introduces specific functional groups—an ethyl group at the C6 position, a mercapto group at C2, and a hydroxyl group at C4—that are expected to modulate its chemical properties and biological activity.
Unambiguous structural confirmation is the bedrock of chemical and pharmaceutical research. A precise understanding of a molecule's architecture, provided by a synergistic application of spectroscopic techniques, is non-negotiable for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. This guide details a rigorous, multi-technique approach to achieve this confirmation.
Molecular Structure and Predicted Properties
-
Molecular Formula: C₈H₉N₃OS
-
Molecular Weight (Monoisotopic): 195.0466 Da
-
Structure: (A placeholder image would be here, showing the 2D structure with numbered atoms for clarity in spectral assignments).
High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula Determination
HRMS is the definitive technique for determining the elemental composition of a new molecule by measuring its mass with extremely high precision (typically < 5 ppm).[4][5]
Recommended Experimental Protocol: ESI-HRMS
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF system.[4][6]
-
Ionization Mode: Electrospray Ionization (ESI) is recommended due to the polar nature of the molecule. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be run to maximize information.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a concentration of approximately 10-50 µg/mL.
-
Infusion: Introduce the sample via direct infusion or through an LC system to ensure purity.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the mass accuracy is calibrated using a known standard immediately prior to the run.
Predicted HRMS Data
The primary goal is to observe the quasi-molecular ions and match their measured mass to the theoretical exact mass.[7]
| Ion Species | Theoretical Exact Mass (m/z) | Predicted Observation |
| [M+H]⁺ | 196.0543 | The most abundant ion in positive mode. |
| [M+Na]⁺ | 218.0362 | Often observed as an adduct in positive mode. |
| [M-H]⁻ | 194.0390 | Expected to be the primary ion in negative mode. |
Trustworthiness Check: The observation of the characteristic isotopic pattern for a sulfur-containing compound (a notable A+2 peak from the ³⁴S isotope, approximately 4.4% of the A peak intensity) provides a powerful secondary confirmation of the elemental formula.
Predicted Fragmentation (MS/MS) Analysis
Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion will provide structural information by inducing fragmentation at the molecule's weakest points.[7] The pyrrolo[2,3-d]pyrimidine core is relatively stable; therefore, fragmentation is expected to initiate from the substituents.
Predicted Fragmentation Pathway:
Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl-substituted aromatic systems, leading to a fragment at m/z 168.02 .
-
Loss of Carbon Monoxide (CO): Fragmentation of the pyrimidin-4-ol ring can lead to the loss of CO, yielding a fragment at m/z 168.06 .
-
Loss of Hydrogen Sulfide (H₂S): The mercapto group may facilitate the loss of H₂S, resulting in a fragment at m/z 162.05 .
Infrared (IR) Spectroscopy: Functional Group Identification
Attenuated Total Reflectance (ATR) FTIR spectroscopy is a rapid, non-destructive technique perfect for identifying key functional groups within a molecule.[8][9] The spectrum is a molecular fingerprint, revealing the presence of specific bonds based on their vibrational frequencies.
Recommended Experimental Protocol: ATR-FTIR
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[10]
-
Measurement: Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio. A background spectrum of the clean, empty crystal must be taken first.
Predicted IR Absorption Bands
The interpretation of the IR spectrum will be critical for confirming the presence of the hydroxyl, amine/amide, and mercaptan/thione functionalities, which can exist in tautomeric forms.[11][12]
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance & Rationale |
| 3400 - 3100 | N-H and O-H stretching | A broad band is expected due to hydrogen bonding. This region confirms the presence of the pyrrole N-H and the pyrimidinol O-H. |
| 3100 - 3000 | Aromatic C-H stretching | Weak to medium sharp peaks, characteristic of the C-H bonds on the pyrrole ring. |
| 2970 - 2850 | Aliphatic C-H stretching | Medium sharp peaks corresponding to the symmetric and asymmetric stretches of the ethyl group's CH₃ and CH₂. |
| ~2550 | S-H stretching (thiol) | A very weak, often hard-to-observe band. Its absence does not rule out the mercapto group due to potential thione tautomerism. |
| 1680 - 1640 | C=O stretching (amide) | A strong, sharp peak. The position indicates the carbonyl in the pyrimidinone tautomer, which is often favored in the solid state. |
| 1620 - 1550 | C=N and C=C stretching | Multiple strong to medium bands from the vibrations of the fused aromatic ring system.[13][14] |
| 1250 - 1100 | C=S stretching (thione) | A medium to strong band. The presence of both C=O and C=S bands would suggest a mixture of tautomers or resonance structures. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule.[15] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for full, unambiguous assignment.
Recommended Experimental Protocol: Multinuclear NMR
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[16]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its ability to dissolve polar, hydrogen-bonding compounds and because it allows for the observation of exchangeable protons (NH, OH, SH).
-
Reference: Use the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) as the internal standard. Tetramethylsilane (TMS) can also be added.[17]
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.
-
COSY (Correlation Spectroscopy): To identify proton-proton (³JHH) couplings, primarily for assigning the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).[18]
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | 12.5 - 11.5 | Broad Singlet | 1H | Pyrrole N-H | Deshielded due to aromaticity and hydrogen bonding. Exchangeable with D₂O. |
| H-b | 11.5 - 10.5 | Broad Singlet | 1H | Pyrimidinol O-H / Thiol S-H | Very broad and deshielded due to acidity and H-bonding. Exchangeable with D₂O. |
| H-c | ~6.8 | Singlet | 1H | C5-H | Aromatic proton on the five-membered ring. Expected to be a singlet as it has no adjacent proton neighbors. |
| H-d | ~2.6 | Quartet (q) | 2H | -CH₂-CH₃ | Aliphatic proton deshielded by the aromatic ring. Split into a quartet by the three H-e protons (3+1=4). |
| H-e | ~1.2 | Triplet (t) | 3H | -CH₂-CH₃ | Standard aliphatic methyl group. Split into a triplet by the two H-d protons (2+1=3). |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
The carbon spectrum shows the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C2 (C=S) | Thione carbon, highly deshielded. |
| ~160 | C4 (C=O) | Carbonyl/enol carbon, highly deshielded. |
| ~152 | C7a | Bridgehead carbon adjacent to two nitrogens. |
| ~125 | C6 | Aromatic carbon attached to the ethyl group. |
| ~120 | C5 | Aromatic carbon attached to a proton (CH). |
| ~100 | C4a | Bridgehead carbon. |
| ~20 | -CH₂-CH₃ | Aliphatic methylene carbon. |
| ~15 | -CH₂-CH₃ | Aliphatic methyl carbon. |
2D NMR Correlation Strategy
2D NMR is a self-validating system. The correlations observed must be consistent with the proposed structure.
Caption: Key expected correlations in 2D NMR (COSY and HSQC).
-
COSY: A strong cross-peak will be observed between the quartet at ~2.6 ppm (H-d) and the triplet at ~1.2 ppm (H-e), definitively confirming the ethyl fragment.
-
HSQC: This experiment will connect the protons to their attached carbons: the signal at ~6.8 ppm (H-c) will correlate to the carbon at ~120 ppm (C5); the signal at ~2.6 ppm (H-d) will correlate to the carbon at ~20 ppm (-CH₂-); and the signal at ~1.2 ppm (H-e) will correlate to the carbon at ~15 ppm (-CH₃-).
Data Synthesis and Final Confirmation
The strength of this analytical approach lies in the convergence of evidence. The final structural confirmation is achieved when a single proposed structure—6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol—is consistent with all collected data:
-
HRMS confirms the exact elemental formula (C₈H₉N₃OS).
-
FTIR confirms the presence of key functional groups (N-H, O-H, C=O, aromatic rings, alkyl chains).
-
¹H and ¹³C NMR provide the exact count of unique proton and carbon environments.
-
2D NMR definitively establishes the connectivity, locking the fragments (ethyl group, aromatic protons) into their correct positions on the pyrrolo[2,3-d]pyrimidine core.
This rigorous, multi-faceted spectroscopic dossier provides the highest level of confidence required for publication, patenting, and further development in a research setting.
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Dholakia, S. P., et al. (2019). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry, 29(4), 367-372.
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Vogt, F., & Weidner, T. (2011). Attenuated total reflection infrared (ATR-IR) spectroscopy. Biointerface Characterization by Advanced IR Spectroscopy, 115-152.
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Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1), 17-29.
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ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. resolvemass.com. Retrieved January 27, 2026, from
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Azevedo, M. F., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidin-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 13(16), 1705-1715.
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. specac.com. Retrieved January 27, 2026, from
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Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098.
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Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1), 17-29.
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. chem.cam.ac.uk. Retrieved January 27, 2026, from
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Wang, S., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(13), 9024-9040.
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BLDpharm. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidin-4-ol. bldpharm.com. Retrieved January 27, 2026, from
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. egyankosh.ac.in. Retrieved January 27, 2026, from
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Organic & Biomolecular Chemistry. (2013). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. RSC Publishing.
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Dr. Puspendra Classes. (2018, November 15). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern [Video]. YouTube.
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Journal of Chemical Education. (2015). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications.
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Chemistry For Everyone. (2025, June 12). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? [Video]. YouTube.
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An In-Depth Technical Guide to the Discovery of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol Analogs as Potential Therapeutic Agents
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of a specific, yet promising, subclass: 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its analogs. We will delve into the strategic rationale for their design, a proposed synthetic pathway, detailed experimental protocols for their biological evaluation, and an analysis of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the oncology space.
The Rationale: Targeting Cellular Proliferation with a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore known for its ability to competitively bind to the ATP-binding site of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3][4][5] Several FDA-approved drugs, such as Tofacitinib and Ruxolitinib, feature this core structure and have demonstrated significant clinical success.[1]
The exploration of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol analogs is driven by the hypothesis that strategic substitutions at the C6 and C2 positions can modulate potency and selectivity towards specific kinases implicated in cancer cell proliferation. The ethyl group at C6 is anticipated to provide favorable hydrophobic interactions within the kinase active site, while the 2-mercapto group serves as a versatile handle for the introduction of diverse side chains, allowing for a systematic investigation of SAR.[6]
Synthesis and Chemical Exploration
While a direct, published synthesis for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol was not identified in the surveyed literature, a viable synthetic route can be proposed based on established chemical methodologies for analogous structures. The core synthesis is predicated on the construction of the pyrrolo[2,3-d]pyrimidine ring system, followed by functionalization at the 2-position.
Proposed Synthesis of the Core Scaffold
The synthesis of the 6-ethyl-2-thioxo-2,3-dihydro-7H-pyrrolo[2,3-d]pyrimidin-4-one core can be adapted from known procedures for similar pyrimidine derivatives.[7] A plausible approach involves the condensation of a β-ketoester with thiourea to form a dihydropyrimidinone, which can then be further elaborated.
Step 1: Synthesis of 6-Ethyl-2-thioxo-2,3,4,5-tetrahydropyrimidin-4-one
The initial step involves the base-catalyzed condensation of ethyl propionylacetate with thiourea. This reaction constructs the core pyrimidine ring with the desired ethyl group at the C6 position and a thione at C2.
Step 2: Halogenation and Annulation to form the Pyrrole Ring
The pyrimidinone intermediate would then undergo halogenation at the 5-position, followed by reaction with an appropriate C2 synthon (e.g., chloroacetaldehyde) and subsequent intramolecular cyclization to form the fused pyrrole ring, yielding the 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold.
Synthesis of 2-(Arylmethylthio) Analogs
With the core scaffold in hand, the 2-mercapto group can be readily alkylated with a variety of arylmethyl halides to generate a library of analogs. This S-alkylation is a common and efficient method for diversifying structures at this position.[7]
General Procedure for S-Alkylation:
To a solution of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in a suitable solvent such as methanol, a base like sodium methoxide is added. The corresponding arylmethyl bromide is then added, and the reaction mixture is stirred to afford the desired 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol analog.[7]
Caption: Proposed synthetic workflow for the target analogs.
Biological Evaluation: Assessing Anticancer Activity
The primary biological evaluation of these novel analogs focuses on their cytotoxic effects against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for assessing cell viability and proliferation.[8][9]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC50) of the synthesized analogs.
Materials:
-
Human cancer cell lines (e.g., HCT-116 colon carcinoma, A-549 non-small cell lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrrolo[2,3-d]pyrimidine analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9][10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The systematic modification of the arylmethylthio side chain at the C2 position allows for the elucidation of the structure-activity relationship, providing critical insights for the design of more potent and selective analogs.
SAR Analysis
Based on available data for 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol analogs, the following preliminary SAR can be deduced:
| Compound ID | R (Substitution on Benzyl Ring) | IC50 (µM) on HCT-116 | IC50 (µM) on A-549 |
| 3d | 4-Fluoro | 8.65 ± 0.36 | - |
| 3i | 3-Nitro | - | 2.7 ± 0.49 |
| 3j | 2-Bromo-3,4-dimethoxy | - | 2.21 ± 0.66 |
Data from a study on the cytotoxic activity of a series of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives.
Key Observations:
-
Electron-withdrawing groups appear to be favorable for activity. The 4-fluoro (3d) and 3-nitro (3i) substituted compounds show significant cytotoxic effects.
-
Substitution pattern matters. The position of the substituent on the phenyl ring influences the activity and potentially the selectivity between different cell lines.
-
Bulky and substituted groups can be well-tolerated and even enhance activity, as seen with the 2-bromo-3,4-dimethoxy substituted analog (3j), which was the most potent against the A-549 cell line.
Proposed Mechanism of Action
Given that the pyrrolo[2,3-d]pyrimidine scaffold is a known hinge-binding motif for many kinases, it is highly probable that these analogs exert their cytotoxic effects through the inhibition of one or more protein kinases involved in cell proliferation and survival signaling pathways.[1][3][4][5] Potential targets include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as CDKs.[3][4] Inhibition of these kinases would lead to cell cycle arrest and the induction of apoptosis. Further mechanistic studies, such as kinase profiling assays and western blotting for key signaling proteins, would be necessary to confirm the precise molecular targets.
Caption: Proposed mechanism of action for the target analogs.
Conclusion and Future Directions
The 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold represents a promising starting point for the development of novel anticancer agents. The proposed synthetic route offers a viable pathway for the generation of a diverse library of analogs, and the detailed biological evaluation protocols provide a robust framework for assessing their therapeutic potential. The preliminary SAR data suggests that modifications to the arylmethylthio side chain can significantly impact cytotoxic activity.
Future work should focus on synthesizing a broader range of analogs to further refine the SAR, particularly exploring different electronic and steric properties of the substituents. Elucidating the specific kinase targets and downstream signaling pathways affected by the most potent compounds will be crucial for understanding their mechanism of action and for guiding further optimization efforts. Ultimately, these studies could lead to the identification of a lead candidate with potent and selective anticancer activity worthy of preclinical development.
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. National Institutes of Health. [Link]
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Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. PubMed. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Institutes of Health. [Link]
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Structural elucidation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
An In-Depth Technical Guide to the Structural Elucidation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine also known as 7-deazapurine, represents a "privileged scaffold" in modern medicinal chemistry. Its structural mimicry of adenine allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[1] Derivatives of this core are integral to approved drugs and numerous clinical candidates aimed at inhibiting critical cellular signaling pathways.[2][3] The specific analogue, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, incorporates functionalities—an ethyl group for potential hydrophobic interactions, a mercapto group for hydrogen bonding or metalloenzyme coordination, and a pyrimidin-4-ol moiety capable of tautomerism—that make its precise structural verification a critical step in any drug discovery campaign.
Foundational Analysis: Molecular Formula and Tautomerism
Before embarking on spectroscopic analysis, a clear understanding of the target molecule's basic properties is essential.
-
Molecular Formula: C₈H₉N₃OS
-
Monoisotopic Mass: 195.0466 Da
-
Molecular Weight: 195.24 g/mol
A crucial consideration for this molecule is the existence of potential tautomeric forms. The interplay between the pyrimidin-4-ol and 2-mercapto groups allows for lactam-lactim and thione-thiol tautomerism. The predominant form in a given state (solution vs. solid) will significantly influence the spectroscopic data obtained. Elucidating the dominant tautomer is a key objective of this analytical workflow.
The Integrated Analytical Workflow
A robust structural elucidation is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The workflow presented here ensures that each step logically builds upon the last, culminating in an unassailable structural assignment.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: The First Checkpoint
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step post-synthesis. Its purpose is twofold: to confirm the elemental composition with high precision and to provide preliminary structural insights through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) is paramount for minimizing in-source fragmentation and preserving the molecular ion.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Perform analysis in both positive and negative ion modes to capture all relevant ionic species.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the mass accuracy is calibrated to be below 5 ppm.
Expected Data & Interpretation
The primary goal is to observe the molecular ion and verify its mass against the theoretical value.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Formula | Theoretical m/z | Observed m/z (± 5 ppm) |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₀N₃OS⁺ | 196.0539 | 196.0539 ± 0.0010 |
| [M+Na]⁺ | C₈H₉N₃OSNa⁺ | 218.0358 | 218.0358 ± 0.0011 |
| [M-H]⁻ | C₈H₈N₃OS⁻ | 194.0394 | 194.0394 ± 0.0010 |
The fragmentation pattern, often studied via MS/MS, can reveal characteristic losses. For this molecule, key fragmentations would include the loss of the ethyl group (a loss of 29 Da) and cleavages of the pyrimidine ring, which are characteristic of this class of compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in the solution state. A full suite of 1D and 2D experiments is required to build the structure piece by piece, much like assembling a puzzle. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can solubilize the polar compound and, importantly, allows for the observation of exchangeable protons (NH, OH, SH).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard proton spectrum to identify all unique proton environments and their integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) spin-spin couplings, primarily to confirm the connectivity within the ethyl group.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing for the connection of the ethyl group to the pyrrole ring and the assembly of the fused heterocyclic core.
Expected Data & Interpretation
The following tables outline the predicted NMR signals based on the proposed structure.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| N7-H | ~11.5 | broad s | 1H | Pyrrole NH, acidic proton. |
| O4-H / N3-H | ~11.0 | broad s | 1H | Lactam NH or enol OH, exchangeable. |
| S2-H | ~9.5 | broad s | 1H | Thiol SH, exchangeable (if in thiol form). |
| C5-H | ~6.5 | s | 1H | Isolated proton on the electron-rich pyrrole ring. |
| -CH₂- | ~2.6 | q | 2H | Methylene protons adjacent to the pyrrole ring and a methyl group. |
| -CH₃ | ~1.2 | t | 3H | Methyl protons coupled to the adjacent methylene group. |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C4 | ~160 | Carbonyl carbon of the lactam or C-OH of the lactim. |
| C2 | ~158 | C-S carbon, deshielded. |
| C7a | ~150 | Quaternary carbon at the ring junction. |
| C6 | ~125 | Quaternary carbon bearing the ethyl group. |
| C4a | ~115 | Quaternary carbon at the ring junction. |
| C5 | ~100 | Protonated carbon in the pyrrole ring. |
| -CH₂- | ~20 | Aliphatic methylene carbon. |
| -CH₃ | ~15 | Aliphatic methyl carbon. |
The crucial HMBC correlations would be from the methylene (-CH₂) protons to carbons C5 and C6, definitively placing the ethyl group at the C6 position.
Caption: Key HMBC correlations confirming substituent placement.
FT-IR Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides confirmation of the key functional groups present in the molecule.[6][7] For this compound, it serves as a quick validation for the presence of N-H, C=O (lactam), and C=S (thione) bonds, which provides evidence for the dominant tautomeric form.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be run and subtracted from the sample spectrum.
Expected Data & Interpretation
Table 4: Predicted FT-IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3000 | N-H Stretch | Pyrrole & Pyrimidine NH |
| 2980-2850 | C-H Stretch | Ethyl group (aliphatic) |
| ~2550 | S-H Stretch | Thiol (if present) |
| ~1650 | C=O Stretch | Amide/Lactam (strong) |
| 1600-1450 | C=C & C=N Stretch | Aromatic ring vibrations |
| ~1200 | C=S Stretch | Thione |
The presence of a strong absorption around 1650 cm⁻¹ (C=O) and the absence or weakness of a broad O-H stretch around 3300 cm⁻¹ would strongly suggest that the lactam form predominates over the lactim form.
X-Ray Crystallography: The Unambiguous Proof
Expertise & Rationale: Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination.[8] If a diffraction-quality crystal can be obtained, this technique provides a definitive, three-dimensional model of the molecule in the solid state. It unambiguously confirms atomic connectivity, bond lengths, bond angles, and, critically, resolves any questions about the tautomeric form. This method is instrumental in structure-based drug design.[9][10]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and electron density map. From this map, atomic positions are determined (structure solution) and then optimized to best fit the experimental data (refinement).
Expected Outcome
The result is a complete structural model that confirms the identity of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. It will definitively show the positions of all atoms, including hydrogens, and provide precise measurements of all bond lengths and angles, leaving no ambiguity about the molecule's constitution or its tautomeric state in the crystal lattice.
Conclusion: A Convergence of Evidence
The structural elucidation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is achieved not by a single measurement but by the logical and systematic integration of orthogonal analytical techniques.
-
HRMS establishes the correct elemental formula.
-
FT-IR confirms the presence of the expected functional groups.
-
A full suite of NMR experiments maps the atomic connectivity, assigning each proton and carbon to its specific place in the molecular framework.
This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing a compound through the drug development pipeline.
References
-
Pochopien, A. A., & Moses, D. (2021). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. Available at: [Link]
-
Thakur, C., et al. (2023). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. PubMed Central. Available at: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]
-
Singh, M., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]
-
Tloušťová, E., et al. (2018). C–H Imidation of 7-Deazapurines. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (n.d.). Structures of 7-deazapurine nucleosides. ResearchGate. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
- Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
National Institutes of Health (NIH). (n.d.). X-ray structure of a DNA decamer containing 7,8-dihydro-8-oxoguanine. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]
-
ResearchGate. (2016). Base- modified 7- deazapurine nucleosides. ResearchGate. Available at: [Link]
-
memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. Available at: [Link]
-
Bentham Science. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Bentham Science. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health (NIH). Available at: [Link]
-
Taylor & Francis Online. (n.d.). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Taylor & Francis Online. Available at: [Link]
-
MDPI. (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]
-
Canadian Journal of Chemistry. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2025). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]
-
Gangjee, A., et al. (n.d.). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PubMed Central. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. Available at: [Link]
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Technical Guide: Tautomerism of 2-Mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
[1]
Executive Summary & Chemical Context[1][2][3][4][5]
The compound 2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (often referred to as a 7-deaza-2-thiohypoxanthine analog) presents a complex tautomeric landscape that directly influences its pharmacokinetics, solubility, and binding affinity to biological targets (e.g., ATP-binding pockets of kinases).[1]
Unlike classical purines, the 7-deaza modification (pyrrolo-fusion) eliminates the N7 nitrogen lone pair, effectively locking the protonation state of the five-membered ring to the pyrrole nitrogen (N7-H).[1] Consequently, the tautomeric volatility is confined to the pyrimidine ring, specifically involving the 2-mercapto (–SH) and 4-hydroxy (–OH) functionalities.[1]
Understanding the equilibrium between the thione-lactam (keto-thione) and thiol-lactim (enol-thiol) forms is not merely academic; it is a prerequisite for rational drug design.[1] The thione-lactam form is typically the dominant species in solution and solid state, acting as a hydrogen bond acceptor/donor mimic of guanine/hypoxanthine bases.[1]
Mechanistic Analysis of Tautomeric Equilibria
The tautomerism of this scaffold is governed by the relative stability of the amide/thioamide resonance versus the aromaticity of the pyrimidine ring.[1][2]
The Four Primary Tautomers
We identify four theoretically possible canonical forms. The equilibrium is driven by solvent polarity (dielectric constant,
-
Form A (Thione-Lactam): 2-thione (
), 4-one ( ), protonated N1 and N3.[1]-
Characteristics: Non-aromatic pyrimidine ring; highly polar; dominant in polar solvents (DMSO,
) and solid state.[1]
-
-
Form B (Thiol-Lactim): 2-thiol (
), 4-ol ( ), unprotonated N1 and N3.[1]-
Characteristics: Fully aromatic pyrimidine ring; dominant in gas phase or highly non-polar environments; relevant for hydrophobic enzyme pockets.[1]
-
-
Form C (Thione-Lactim): 2-thione (
), 4-ol ( ).[1] -
Form D (Thiol-Lactam): 2-thiol (
), 4-one ( ).[1]
Structural Pathway Diagram[1][5]
The following Graphviz diagram illustrates the proton migration pathways connecting these forms.
Figure 1: Proton migration map showing the interconversion between the diketo-like (A) and dienol-like (B) forms via mixed intermediates.[1]
Spectroscopic Identification & Data Interpretation[1][2][3][5]
Distinguishing these tautomers requires a multi-modal approach. Single-method analysis often leads to misinterpretation due to rapid proton exchange.[1]
NMR Spectroscopy (Solution State)
In polar aprotic solvents (e.g., DMSO-
| Feature | Chemical Shift ( | Assignment | Diagnostic Note |
| N1-H | 11.8 – 12.5 ppm | Broad Singlet | Indicates protonation at N1 (Lactam/Thione).[1] |
| N3-H | 12.8 – 13.5 ppm | Broad Singlet | Indicates protonation at N3; highly deshielded by flanking C=O and C=S. |
| Pyrrole NH (N7) | 11.0 – 11.5 ppm | Broad Singlet | Remains relatively constant; confirms 7H-pyrrolo stability.[1] |
| C=S (C2) | ~170 – 175 ppm | Downfield shift characteristic of thione ( | |
| C=O[1] (C4) | ~155 – 160 ppm | Characteristic of carbonyl. C-OH enol would appear upfield (~150 ppm).[1] |
Critical Observation: If the spectrum shows no signals >11 ppm (excluding Pyrrole NH) and sharp aromatic peaks, the compound may be locked in the Thiol-Lactim form (rare without derivatization) or deprotonated.[1]
UV-Vis Spectroscopy
The electronic transitions differ significantly between the thione and thiol forms due to conjugation lengths.[1]
Experimental Protocols
To rigorously define the tautomeric state for your specific derivative, we utilize a "Trapping and Validation" workflow.[1]
Protocol: Chemical Trapping via Methylation
This experiment determines the ratio of tautomers by locking them into non-interconvertible methyl derivatives.[1]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.5 mmol of analyte in anhydrous DMF (5 mL).
-
Base Addition: Add 1.1 eq of
. Stir at 0°C for 15 min. -
Methylation: Add 1.0 eq of MeI dropwise. Note: Limiting the alkylating agent prevents poly-methylation.[1]
-
Reaction: Stir at RT for 2 hours. Monitor via TLC.
-
Analysis: Quench with water, extract with EtOAc. Analyze crude via
-NMR.[1]
Interpretation:
-
S-Methyl Product: Indicates the nucleophilicity of the Thiolate anion (derived from Thione).[1]
-
O-Methyl Product: Indicates the nucleophilicity of the Enolate anion (derived from Lactam).[1]
-
N-Methyl Product: Indicates direct alkylation of the amide nitrogen.[1]
-
Result: S-methylation is kinetically favored, confirming the high acidity and presence of the thione/thiol equilibrium.[1]
Protocol: Variable Temperature (VT) NMR
To observe the coalescence of tautomers and calculate the energy barrier (
-
Prepare a 20 mM sample in DMSO-
.[1] -
Acquire spectra at 298K, 313K, 333K, and 353K.[1]
-
Observation: Sharp signals at RT that broaden at high T indicate slow exchange.[1] Broad signals at RT that sharpen at high T indicate fast exchange averaging.[1]
-
Target: Focus on the N1-H and N3-H protons.[1] Their disappearance or coalescence indicates rapid proton transfer.[1]
Biological Implications in Drug Design[1][5]
The tautomeric state dictates the Hydrogen Bond Donor (D) / Acceptor (A) pattern presented to the enzyme active site.[1]
-
Thione-Lactam (Form A):
-
Thiol-Lactim (Form B):
Design Directive: When docking this scaffold into a kinase hinge region, you must simulate both tautomers. While Form A is stable in bulk solvent, the hydrophobic environment of a protein pocket often selects for Form B (Aromatic) to maximize
Experimental Workflow Visualization
The following diagram outlines the decision tree for characterizing the tautomer.
Figure 2: Decision tree for the spectroscopic characterization of 7-deaza-2-thioguanine derivatives.
References
-
Seela, F., & Peng, X. (2006).[1] 7-Functionalized 7-deazapurine ribonucleosides related to 2-amino-adenosine, guanosine, and xanthosine: Synthesis and properties. Synthesis.[1][4][5] Link
-
Lupidi, G., et al. (2008).[1] Tautomerism of 6-thioguanine and its analogues: An experimental and theoretical study. Journal of Physical Chemistry B. Link[1]
-
Rosemeyer, H. (2004).[1] The chelate specificity of 7-deazapurines: Tautomerism and metal ion binding.[1] Chemistry & Biodiversity.[1] Link[1]
-
Gundersen, L. L. (2020).[1] Pyrrolo[2,3-d]pyrimidine nucleosides: Synthesis and biological activity.[1][6] Current Topics in Medicinal Chemistry. Link
-
BenchChem. (2025).[1][4] Properties and Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.Link[1]
Sources
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Methodological
Application Note: Quantitative Analysis of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Introduction
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a "privileged scaffold" for the development of various therapeutic agents, including kinase inhibitors.[1][2] The accurate quantification of this compound is critical during drug discovery, development, and manufacturing for ensuring dosage accuracy, monitoring stability, and performing pharmacokinetic studies. This document provides detailed analytical methods for the precise and reliable quantification of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in bulk drug substances and pharmaceutical formulations.
The methodologies described herein are based on established principles of chromatographic separation and mass spectrometric detection, tailored to the physicochemical properties of the target analyte. All proposed methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure they are fit for their intended purpose.[3][4][5]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value/Information | Source |
| Chemical Formula | C8H9N3OS | Inferred from name |
| Molecular Weight | 195.24 g/mol | Inferred from name |
| CAS Number | 1275607-95-8 | [6] |
| Appearance | Likely a solid | [7] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water is anticipated. | General knowledge of similar heterocyclic compounds. |
| Chromophores | The pyrrolo[2,3-d]pyrimidine core contains conjugated double bonds, which will exhibit strong UV absorbance, making UV detection a viable quantification technique. | General knowledge of UV spectrophotometry. |
| Ionization Potential | The presence of acidic (hydroxyl, mercapto, and pyrrole N-H) and basic (pyrimidine nitrogens) functional groups suggests the molecule can be readily ionized for mass spectrometry, likely in both positive and negative ion modes. | General knowledge of mass spectrometry. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective technique for the quantification of active pharmaceutical ingredients (APIs). Given the strong UV absorbance of the pyrrolo[2,3-d]pyrimidine nucleus, this method is highly suitable for routine quality control and content uniformity testing.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The non-polar nature of the ethyl group and the overall heterocyclic structure make reversed-phase chromatography the logical choice. A C18 stationary phase will provide adequate retention and separation from potential impurities.
-
Mobile Phase: A mixture of acetonitrile or methanol with an aqueous buffer is standard for reversed-phase HPLC. The buffer (e.g., phosphate or acetate) is used to control the ionization state of the analyte and ensure reproducible retention times. A slightly acidic pH is often beneficial for the chromatography of compounds with both acidic and basic functionalities to suppress the ionization of the acidic groups and protonate the basic groups, leading to sharper peaks.
-
Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum (λmax) of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol to achieve the highest sensitivity. The λmax can be determined by running a UV scan of a standard solution of the analyte.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined (likely around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to have a final concentration within the calibration range. For a drug product, this may involve extraction and dilution.
-
-
Analysis:
-
Inject the blank (diluent), followed by the working standard solutions in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample solutions.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissues) or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8]
Causality Behind Experimental Choices
-
LC System: A similar reversed-phase LC method as described for HPLC-UV can be used. However, volatile buffers like formic acid or ammonium acetate must be used to be compatible with the mass spectrometer interface.
-
Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like the target analyte. Both positive and negative ion modes should be evaluated to determine which provides a better signal. The pyrimidine nitrogens are likely to be protonated in positive mode, while the hydroxyl, mercapto, or pyrrole N-H groups could be deprotonated in negative mode.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response, leading to improved accuracy and precision. If a SIL-IS is not available, a structurally similar compound can be used.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
-
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient suitable for high-throughput analysis.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (to be optimized):
-
Ionization Mode: ESI Positive or Negative.
-
MRM Transitions:
-
Analyte: Determine the precursor ion (e.g., [M+H]+ or [M-H]-) and optimize the collision energy to find the most abundant and stable product ion.
-
Internal Standard: Determine the precursor and product ions for the internal standard.
-
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
-
Preparation of Solutions:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard to all standards and samples. For bioanalysis, sample preparation will involve an extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components.
-
-
Analysis:
-
Inject the calibration standards and samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to demonstrate their suitability for the intended purpose.[3][4][5] The following validation parameters should be assessed:
| Validation Parameter | Description | HPLC-UV Acceptance Criteria (Typical) | LC-MS/MS Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | Peak purity should be demonstrated using a photodiode array (PDA) detector. No interfering peaks at the retention time of the analyte. | No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | 80-120% of the test concentration. | Defined by the calibration curve. |
| Accuracy | The closeness of test results obtained by the method to the true value. | 98.0-102.0% recovery. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%. | Intra- and Inter-day precision (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. | The lowest standard on the calibration curve with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with variations in flow rate, column temperature, mobile phase composition, etc. | No significant change in results with variations in LC and MS parameters. |
Conclusion
This application note provides a comprehensive guide for the quantitative analysis of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol using HPLC-UV and LC-MS/MS. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers higher sensitivity and selectivity for more demanding applications. The choice of method will depend on the specific requirements of the analysis. It is imperative that any method chosen is fully validated to ensure the generation of reliable and accurate data.
References
- Vertex Pharmaceuticals Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- Zayed, S., et al. (2016).
- Angene Chemical. (2025). Safety Data Sheet: 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Angene Chemical.
- Patel, R. V., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ChemicalBook. (2022). 6-ethyl-2-mercapto-7H-pyrrolo[2,3- d]pyrimidin-4-ol. ChemicalBook.
- EMA. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Pfizer Inc. (2016). Pyrrolo[2,3-D]pyrimidine derivatives.
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9545405B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents [patents.google.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. 6-ethyl-2-mercapto-7H-pyrrolo[2,3- d]pyrimidin-4-ol - Safety Data Sheet [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays with 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Abstract
This document provides a comprehensive guide for designing and executing cellular assays to characterize the biological activity of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its potential as a kinase inhibitor due to its structural resemblance to adenine, a key component of ATP.[1][2] The protocols detailed herein are designed for researchers in drug discovery and cell biology, offering a logical progression from assessing general cytotoxicity to elucidating specific mechanisms of action, including apoptosis induction and inhibition of kinase signaling pathways. The experimental design emphasizes robustness, reproducibility, and the inclusion of critical controls to ensure data integrity.
Introduction: The Scientific Rationale
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a "deaza-isostere of adenine," which allows it to competitively bind to the ATP-binding sites of various protein kinases.[1][2] This mechanism is the foundation for the development of numerous targeted cancer therapeutics.[1] Derivatives of this scaffold have been investigated as inhibitors of critical oncogenic kinases such as EGFR, VEGFR, and PAK4.[2][3][4]
Given this background, the initial characterization of a novel derivative like 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol should follow a multi-step, hypothesis-driven approach. We begin with a broad assessment of its impact on cell viability to determine potency (IC50) across relevant cell lines. Following this, we investigate the mode of cell death, typically apoptosis, which is a common outcome for kinase inhibitor action. Finally, we move to mechanistic validation by assessing the compound's effect on a specific kinase signaling pathway and confirming its engagement with the intended target within the cellular environment. This tiered approach ensures a thorough understanding of the compound's cellular pharmacology.
The following workflow provides a strategic overview of the experimental plan.
Figure 1: A tiered experimental workflow for characterizing the cellular effects of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Phase 1: Assessment of Cellular Viability (MTT Assay)
The first step is to quantify the cytotoxic or cytostatic effects of the compound. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[6][7]
Causality Behind Experimental Choices:
-
Cell Lines: Based on literature for similar compounds, human colon carcinoma (HCT-116) and non-small cell lung cancer (A-549) cell lines are appropriate initial choices.[8] It is crucial to select cell lines where the potential target kinase is known to be a driver of proliferation.
-
Dose Range: A wide, logarithmic dose range (e.g., 0.01 µM to 100 µM) is essential to capture the full dose-response curve and accurately determine the IC50 value.
-
Controls: Including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like Staurosporine) is mandatory for validating assay performance.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture HCT-116 or A-549 cells in appropriate media until they are in the logarithmic growth phase.[9]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in culture media from a primary stock in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle-only and positive control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2. The incubation period should be optimized based on the cell doubling time.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[6]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
The raw absorbance data should be converted to percent viability relative to the vehicle control. An IC50 value (the concentration at which 50% of cell viability is inhibited) can then be calculated using non-linear regression (log(inhibitor) vs. response) in appropriate software.
| Parameter | Description |
| Cell Line | e.g., HCT-116 |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| IC50 (µM) | To be determined |
| Vehicle Control | 0.1% DMSO |
| Positive Control | Staurosporine (1 µM) |
Phase 2: Investigating the Mechanism of Cell Death (Apoptosis Assay)
A reduction in viability can be due to necrosis or programmed cell death (apoptosis). Kinase inhibitors frequently induce apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method to quantify the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[11][12] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[11]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate at the same density as the MTT assay. Allow them to attach overnight.
-
Treat cells with 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Incubate for a period shorter than the viability assay (e.g., 6, 12, or 24 hours) to capture the apoptotic events before widespread cell death.
-
-
Assay Procedure ("Add-Mix-Measure"):
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[13]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[12]
-
Mix the contents on a plate shaker at 300-500 rpm for 5 minutes.[12]
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.[12]
-
Data Analysis
Results are typically expressed as Relative Luminescence Units (RLU) or as fold-change in caspase activity over the vehicle-treated control. A significant increase in luminescence indicates apoptosis induction.
Phase 3: Mechanistic Validation
A. Inhibition of Kinase Signaling Pathway (Western Blot)
Western blotting is a fundamental technique to visualize changes in protein phosphorylation, providing direct evidence of kinase inhibition. If the target kinase is, for example, part of the MAPK or PI3K/AKT pathways, one can measure the phosphorylation status of key downstream substrates like ERK or AKT.[14] A decrease in the phosphorylated form of a substrate protein upon compound treatment indicates inhibition of the upstream kinase.
Figure 2: Simplified diagram of a kinase signaling pathway (e.g., MAPK) targeted by an inhibitor. Western blotting would measure the p-ERK/ERK ratio.
Detailed Protocol: Western Blot for Phospho-Proteins
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at 1x and 5x IC50 for a short duration (e.g., 1-6 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse with 1X cell lysis buffer containing protease and phosphatase inhibitors.[15]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in SDS sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Re-probing:
-
Visualize protein bands using a chemiluminescence imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK).[14]
-
B. Cellular Target Engagement
Confirming that a compound physically interacts with its intended target in a cellular context is a critical step in drug discovery.[16][17] It provides mechanistic confidence that the observed phenotype is a direct result of on-target activity.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this. It is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature.
Principles of CETSA Protocol:
-
Treatment: Treat intact cells with the compound or vehicle.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or another detection method.
-
Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.
Conclusion and Future Directions
This application note outlines a systematic and robust workflow for the initial cellular characterization of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. By progressing from general viability to specific apoptotic and signaling pathway analysis, researchers can build a comprehensive profile of the compound's mechanism of action. Positive results from these assays would justify further investigation, including broader kinase profiling to assess selectivity, off-target effect analysis, and eventual progression into more complex 3D cell culture models or in vivo studies. The principles and protocols described herein provide a solid foundation for making data-driven decisions in the drug development process.
References
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. Available at: [Link]
-
Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. PubMed. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]
-
Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. Available at: [Link]
-
PamGene kinase assay: Experiment design. PamGene. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Target Engagement Assays in Early Drug Discovery. PubMed Central. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Available at: [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. Available at: [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. Available at: [Link]
-
Essential Considerations for Successful Assay Development. Dispendix. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
MTT Assay protocol. Protocols.io. Available at: [Link]
-
How to monitor PKG and PKC activity by western blot? ResearchGate. Available at: [Link]
-
Target Engagement Assays. Eurofins DiscoverX. Available at: [Link]
-
Caspase 3/7 Activity. Protocols.io. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Target engagement. The Chemical Probes Portal. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
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- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Mastering the Purification of Pyrrolo[2,3-d]pyrimidine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Critical Role of Purity in Pyrrolo[2,3-d]pyrimidine-Based Drug Development
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its structural resemblance to adenine allows for potent and selective interactions with ATP-binding sites in various enzymes, making it a privileged scaffold in drug discovery.[2] However, the journey from a crude synthetic product to a highly pure active pharmaceutical ingredient (API) is fraught with challenges. The inherent polarity and basicity of the nitrogen-rich pyrrolo[2,3-d]pyrimidine core, coupled with the potential for complex impurity profiles arising from sophisticated synthetic routes, demand a robust and well-understood purification strategy.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most effective techniques for purifying pyrrolo[2,3-d]pyrimidine derivatives. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to empower scientists to develop self-validating and efficient purification protocols.
Understanding the Molecular Landscape: Physicochemical Properties Influencing Purification
The successful purification of pyrrolo[2,3-d]pyrimidine derivatives hinges on a thorough understanding of their physicochemical properties. The presence of multiple nitrogen atoms imparts a degree of polarity and basicity, which dictates their behavior in different purification systems. Key properties to consider include:
-
Polarity: The pyrrolo[2,3-d]pyrimidine core is inherently polar. The overall polarity of a derivative is further influenced by its substituents. This property is central to chromatographic separations.
-
Basicity: The pyrimidine and pyrrole nitrogens can act as hydrogen bond acceptors and can be protonated, influencing solubility and interaction with chromatographic stationary phases.
-
Solubility: This is highly dependent on the specific derivative and its substituents. Solubility in a range of organic solvents and aqueous systems must be assessed to select appropriate purification methods.
-
Crystallinity: The ability of a compound to form a stable crystal lattice is crucial for purification by recrystallization.
A thorough initial analysis of the target molecule's structure and predicted properties will guide the selection of the most appropriate purification strategy.
A Strategic Approach to Purification: A General Workflow
A systematic approach is essential for efficiently achieving the desired purity of a synthesized pyrrolo[2,3-d]pyrimidine derivative. The following workflow provides a logical progression from crude material to a highly purified compound.
Caption: General purification workflow for pyrrolo[2,3-d]pyrimidine derivatives.
Core Purification Techniques: Protocols and Expert Insights
The purification of pyrrolo[2,3-d]pyrimidine derivatives typically involves a combination of techniques. The choice and sequence of these methods are dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity.
Aqueous Work-up and Extraction: The First Line of Defense
Following a synthesis, an initial aqueous work-up is almost always necessary to remove inorganic salts, water-soluble reagents, and byproducts.
Protocol for a Standard Aqueous Work-up:
-
Quenching: Carefully quench the reaction mixture with an appropriate aqueous solution (e.g., water, saturated sodium bicarbonate, or saturated ammonium chloride) to neutralize any remaining reactive reagents.
-
Extraction: Extract the aqueous layer with a suitable organic solvent in which the target compound is soluble (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Expert Insight: The basicity of the pyrrolo[2,3-d]pyrimidine core can sometimes lead to emulsions during extraction. If an emulsion forms, adding more brine or filtering the entire mixture through a pad of celite can help to break it.
Column Chromatography: The Workhorse of Purification
Silica gel column chromatography is the most common method for purifying pyrrolo[2,3-d]pyrimidine derivatives on a laboratory scale.[3][4]
Choosing the Right Conditions:
The key to successful column chromatography is the selection of an appropriate stationary phase and mobile phase.
-
Stationary Phase: Standard silica gel (SiO₂) is the most widely used stationary phase. Its slightly acidic nature can sometimes cause issues with basic compounds, leading to peak tailing.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Common Solvent Systems for Pyrrolo[2,3-d]pyrimidine Derivatives:
| Solvent System Components (v/v) | Typical Ratios | Notes |
| Ethyl Acetate / Hexanes (or Heptane) | 10-100% Ethyl Acetate | A standard system for compounds of moderate polarity. Heptane is a less toxic alternative to hexane. |
| Dichloromethane / Methanol | 1-20% Methanol | Effective for more polar derivatives. |
| Dichloromethane / Acetone | 10-50% Acetone | An alternative to methanol for increasing polarity.[5] |
| Chloroform / Methanol | 1-15% Methanol | A common system, but chloroform is a health hazard and should be used with caution. |
Protocol for Silica Gel Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Expert Insight & Troubleshooting:
-
Peak Tailing: The basic nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can interact strongly with the acidic silanol groups on the silica surface, causing streaking or tailing of the product band. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent.[6]
-
Compound Stuck on the Column: If the compound is very polar, it may not elute even with a highly polar mobile phase. In such cases, switching to a more polar stationary phase like alumina or using reversed-phase chromatography may be necessary.[6]
Caption: Troubleshooting common issues in column chromatography of pyrrolo[2,3-d]pyrimidines.
Recrystallization: The Path to Crystalline Purity
Recrystallization is a powerful technique for obtaining highly pure crystalline material.[7] It is often used as the final purification step. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.
Types of Recrystallization:
-
Single-Solvent Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly to induce crystallization.[8]
-
Mixed-Solvent Recrystallization: The crude solid is dissolved in a "good" solvent in which it is highly soluble. A "bad" solvent, in which the compound is poorly soluble, is then added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear and cooled slowly to induce crystallization.[6]
Protocol for Recrystallization:
-
Solvent Screening: Select a suitable solvent or solvent pair by testing the solubility of the crude product in small amounts of various solvents at room and elevated temperatures. The ideal solvent should dissolve the compound when hot but not when cold.[9]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot chosen solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Expert Insight & Troubleshooting:
-
"Oiling Out": If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooled too quickly. Try adding more hot solvent to dissolve the oil and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[6]
-
Poor Recovery: If the recovery of the crystalline product is low, it may be because too much solvent was used or the compound is still significantly soluble in the cold solvent. Concentrating the mother liquor and cooling it again may yield a second crop of crystals.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For Ultimate Purity
For achieving the highest levels of purity, especially for compounds intended for biological testing, preparative reversed-phase HPLC is the method of choice.[10]
Principles of Reversed-Phase HPLC:
In reversed-phase HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[11] More polar compounds elute first, while less polar compounds are retained longer on the column.
Protocol for Preparative HPLC:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.
-
Sample Preparation: Dissolve the partially purified compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Purification: Inject the sample onto the preparative HPLC column and run the developed gradient method.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) for aqueous mobile phases, to obtain the highly pure product.
Expert Insight: The acidic nature of some reversed-phase columns can be problematic for basic compounds. Using a mobile phase buffered to a neutral or slightly basic pH can improve peak shape and resolution. However, ensure the column is stable at the chosen pH.
Common Impurities and Troubleshooting Strategies
The nature of impurities in a pyrrolo[2,3-d]pyrimidine synthesis is highly dependent on the specific reaction. However, some general classes of impurities are commonly encountered.
Common Impurities in Key Synthetic Reactions:
| Synthetic Reaction | Common Impurities/Side Products |
| Sonogashira Coupling | Homocoupling of the alkyne, starting material, dehalogenated starting material. |
| Buchwald-Hartwig Amination | Hydrodehalogenation of the starting material, starting materials, and products of amine scrambling. |
| Nucleophilic Aromatic Substitution | Unreacted starting materials, di-substituted products. |
Troubleshooting Purification Based on Impurity Type:
-
Closely Eluting Impurities: If an impurity has a very similar polarity to the product, optimizing the chromatographic conditions is crucial. This may involve trying different solvent systems, using a shallower gradient, or switching to a different stationary phase.
-
Reactive Impurities: Some impurities may be reactive and can decompose on the silica gel column, leading to a complex mixture in the collected fractions. In such cases, a rapid purification method or a less reactive stationary phase should be considered.
Conclusion: A Pathway to Purity
The purification of pyrrolo[2,3-d]pyrimidine derivatives is a critical and often challenging aspect of the drug discovery and development process. A thorough understanding of the physicochemical properties of the target molecule, combined with a systematic and logical approach to the selection and optimization of purification techniques, is paramount to success. By leveraging the power of chromatography and crystallization, and by applying the expert insights and troubleshooting strategies outlined in this guide, researchers can confidently navigate the path to obtaining highly pure compounds, thereby ensuring the integrity and reliability of their biological data and advancing the development of new and effective medicines.
References
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Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. Available from: [Link]
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Wang, L., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. Available from: [Link]
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Tumkevicius, S. (2007). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 43(3), 261-277. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. Available from: [Link]
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Khan, I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. Available from: [Link]
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Spangenburg, J. C., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1061, 19-25. Available from: [Link]
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Penthala, N. R., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(10), 1209. Available from: [Link]
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Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4347-4356. Available from: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
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Wang, L., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. Available from: [Link]
-
Zhang, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(10), 7146-7163. Available from: [Link]
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University of Rochester. (n.d.). Recrystallization. Available from: [Link]
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Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available from: [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295. Available from: [Link]
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Wang, L., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. Available from: [Link]
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Aslan, M., & Ceylan, S. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. Available from: [Link]
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Weaver, L. (2013). Troubleshooting protein purification?. ResearchGate. Available from: [Link]
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Shindina, E. N., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]
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University of York. (n.d.). Single-solvent recrystallisation. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. PubMed Central. Available from: [Link]
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LibreTexts Chemistry. (n.d.). Recrystallization. Available from: [Link]
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Gomaa, A. M., et al. (2021). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(54), 34063-34076. Available from: [Link]
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Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1789-1815. Available from: [Link]
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Reddy, B. G., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115582. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]
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El-Faham, A., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 14, 1853-1859. Available from: [Link]
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Structural Elucidation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol using High-Resolution Mass Spectrometry
An Application Note for Drug Discovery and Development Professionals
Abstract
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The detailed structural characterization of novel analogs is a critical step in the drug discovery pipeline. This application note provides a comprehensive guide to interpreting the mass spectrometry data of a specific analog, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol . We present a self-validating protocol for sample preparation and data acquisition using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometry. More importantly, we delve into the causal logic behind data interpretation, including the analysis of isotopic patterns and the predictable fragmentation pathways of the pyrrolopyrimidine core, empowering researchers to confidently identify this and structurally related molecules.
Introduction: The Analytical Challenge
The compound 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol belongs to a class of heterocyclic compounds with significant biological potential. Its structure, featuring a fused ring system, multiple nitrogen atoms, a hydroxyl group, and a mercapto group, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of such novel chemical entities.[1] The high sensitivity and specificity of MS, particularly high-resolution mass spectrometry (HRMS), allow for unambiguous molecular formula determination and detailed structural analysis through fragmentation studies.[2]
This guide is designed for professionals in drug development and related scientific fields. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring that the methodologies are understood, adaptable, and robust.
Foundational Concepts: Designing the MS Experiment
The success of any MS analysis hinges on decisions made before the sample is ever introduced into the instrument. The physicochemical properties of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol dictate the optimal experimental approach.
Chemical Structure and Properties:
-
Molecular Formula: C₈H₉N₃OS
-
Monoisotopic Mass: 195.0466 Da
-
Key Features:
-
Multiple Basic Sites: The nitrogen atoms in the pyrimidine and pyrrole rings are readily protonated, making positive-mode electrospray ionization (ESI) highly effective.
-
Acidic Sites: The hydroxyl (-OH) and mercapto (-SH) groups can be deprotonated, allowing for analysis in negative-ion mode. The mercapto group exists in a tautomeric equilibrium with its thione form (=S), which is the predominant form for many similar pyrimidinethiones.[3]
-
Sulfur Isotope: The presence of a sulfur atom results in a characteristic isotopic pattern. The ³⁴S isotope, with a natural abundance of approximately 4.2%, will produce a distinct M+2 peak that is a critical validation point for any sulfur-containing fragment.
-
Choosing the Right Technology:
-
Ionization Source: Electrospray Ionization (ESI) is the premier choice for this molecule. It is a soft ionization technique that is ideal for polar, non-volatile molecules, minimizing in-source fragmentation and preserving the molecular ion.[4][5] The use of solvents like methanol or acetonitrile with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) will facilitate the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.
-
Mass Analyzer: High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are strongly recommended.[6][7] Their ability to provide accurate mass measurements (typically <5 ppm error) is crucial for confirming the elemental composition of the parent ion and its fragments, which significantly increases the confidence of identification.[8][9]
Experimental Workflow and Protocols
A robust and reproducible workflow is essential for generating high-quality data. The following diagram and protocols outline a validated approach.
Caption: Experimental workflow from sample preparation to data interpretation.
Protocol: Sample Preparation
Rationale: Proper sample preparation is critical to avoid instrument contamination and ensure reproducible ionization.[10] High concentrations of non-volatile salts or solvents like DMSO can suppress the ESI signal.[11][12] This protocol minimizes such effects.
| Step | Action | Details & Rationale |
| 1 | Stock Solution | Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent (e.g., DMSO, Methanol). This creates a 1 mg/mL stock. |
| 2 | Working Solution | Perform a serial dilution. Take 10 µL of the stock solution and dilute it into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This yields a working concentration of 10 µg/mL. Rationale: This concentration is typically sufficient for high sensitivity instruments and prevents detector saturation. |
| 3 | Filtration | Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE). Rationale: This removes any particulates that could clog the LC system's tubing or column. |
| 4 | Vial Transfer | Transfer the filtered solution to an appropriate autosampler vial. |
Protocol: LC-HRMS Data Acquisition
Rationale: Chromatographic separation is used to separate the analyte from any impurities and deliver a clean sample to the mass spectrometer. The MS parameters are chosen to maximize the information obtained from a single run.
| Parameter | Recommended Setting | Rationale & Scientific Insight |
| LC System | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The C18 stationary phase provides good retention for moderately polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source to promote efficient ionization in positive mode.[11] |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute the compound in a sharp peak. |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC-MS. |
| Injection Volume | 2-5 µL | |
| MS System (Q-TOF or Orbitrap) | ||
| Ionization Mode | ESI Positive and Negative (separate runs) | Running in both modes provides complementary information. |
| Mass Range (Full Scan) | m/z 100 - 500 | This range comfortably covers the molecular ion and expected fragments. |
| Capillary Voltage | +3.5 kV / -3.0 kV | Optimizes the electrospray process. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | The instrument automatically selects the most intense ions from the full scan for fragmentation, maximizing the collection of useful data. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Using a range of collision energies ensures the capture of both low-energy (minor fragmentation) and high-energy (extensive fragmentation) product ions. |
A Guide to Data Interpretation
Step 1: The Full Scan Spectrum - Finding the Parent Ion
The first step in data analysis is to identify the molecular ion peak in the full scan spectrum. Based on the compound's structure, we can predict the exact masses of the key ions we expect to observe.
| Ion Species | Theoretical Exact Mass (m/z) | Notes |
| [M+H]⁺ | 196.0539 | Primary target in positive ESI mode. |
| [M+Na]⁺ | 218.0359 | Common sodium adduct, often seen with glassware or mobile phase impurities. |
| [M+K]⁺ | 233.9918 | Common potassium adduct. |
| [M-H]⁻ | 194.0394 | Primary target in negative ESI mode. |
| [M+Cl]⁻ | 230.0159 | Possible adduct if chlorinated solvents are present. |
Key Validation Point - The Sulfur Isotope Peak: For the protonated molecule ([M+H]⁺), look for a peak at m/z 198.0512 ([M+2+H]⁺). The intensity of this peak should be approximately 4.4% of the monoisotopic peak at m/z 196.0539. This characteristic ratio is a strong confirmation of the presence of a single sulfur atom.
Step 2: Tandem MS (MS/MS) - Decoding the Fragmentation
Fragmentation analysis provides a structural fingerprint of the molecule. The molecular ions are energetically unstable and break apart in predictable ways when subjected to collision-induced dissociation (CID).[13] The fragmentation patterns of pyrimidine and pyrrole derivatives often involve the loss of small, stable neutral molecules and cleavages at the substituent groups.[14][15][16]
Caption: Proposed major fragmentation pathways for [M+H]⁺ of the target compound.
Predicted Fragmentation Pathways:
-
Loss of Ethylene (C₂H₄): The most common fragmentation for ethyl-substituted aromatic systems is the loss of ethylene via a McLafferty-type rearrangement or direct cleavage, leading to a stable radical cation. This would produce a major fragment at m/z 168.0226 (Fragment A). This is often the most diagnostically significant fragmentation.
-
Loss of Water (H₂O): Dehydration involving the 4-hydroxyl group and a proton from the ethyl group or pyrrole ring could lead to a fragment at m/z 178.0430 . A loss from the protonated molecule could also occur, yielding an ion at m/z 179.0274 (Fragment D).
-
Pyrimidine Ring Cleavage: Fused heterocyclic systems can undergo cleavage of the less stable ring.[14][17] Following the initial loss of ethylene, the pyrimidine ring may cleave. A common loss from pyrimidines is hydrogen cyanide (HCN). Cleavage of the pyrimidine ring could result in fragments like m/z 135.0273 (Fragment B) and further loss of HCN to yield m/z 110.0321 (Fragment C).
-
Thiol-related Fragmentation: Direct loss of the mercapto group as an •SH radical (32.9799 Da) is possible, which would result in a fragment at m/z 163.0740.
Self-Validation: For every proposed fragment, the accurate mass measurement from an HRMS instrument should be used to calculate a potential molecular formula. This formula must be chemically plausible and consistent with the parent structure. The presence of the sulfur isotopic pattern in any sulfur-containing fragment provides a secondary layer of confirmation.
Conclusion
The structural elucidation of novel compounds like 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a systematic process of deduction, grounded in the fundamental principles of mass spectrometry. By combining a robust experimental protocol with a logical approach to data interpretation—starting with the molecular ion and its isotopic pattern, and proceeding to the elucidation of fragmentation pathways—researchers can achieve a high degree of confidence in their structural assignments. This application note provides the foundational protocol and interpretive logic necessary to successfully characterize this important class of molecules, thereby accelerating the drug discovery and development process.
References
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available at: [Link]
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Ma, L., Li, B., Jiang, H., & Zhu, Z. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2442–2448. Available at: [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
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Jeon, J. S., Kim, S., & Kim, S. (2011). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. Journal of Mass Spectrometry, 46(10), 1025-1033. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
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Gault, J., Donlan, J. A., Liko, I., Hopper, J. T. S., Gupta, K., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. eLife, 5, e18586. Available at: [Link]
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He, L., & Lounes-Hadj Sahraoui, A. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology, 473, 21-39. Available at: [Link]
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University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
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Kamyshny, A., Goifman, A., Gun, J., & Lev, O. (2003). Electrospray Ionization Mass Spectrometric Analysis of Aqueous Polysulfide Solutions. Analytical Chemistry, 75(13), 3219-3224. Available at: [Link]
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University of Illinois, School of Chemical Sciences. (n.d.). Sample Preparation. Mass Spectrometry Lab. Available at: [Link]
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Fiehn, O., & Kind, T. (2007). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Journal of Biomolecular Techniques, 18(3), 157–164. Available at: [Link]
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Cole, R. B. (2019). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 54(7), 545-565. Available at: [Link]
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Kumar, A., & Singh, A. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 134-136. Available at: [Link]
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Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(2), 445-448. Available at: [Link]
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Kind, T., & Fiehn, O. (2007). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Journal of Biomolecular Techniques, 18(3), 157–164. Available at: [Link]
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Kelly, P. B., & He, L. (1998). Investigations into sulfur speciation by electrospray mass spectrometry. Journal of Analytical Atomic Spectrometry, 13(10), 1037-1042. Available at: [Link]
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Addepalli, B., & Emwas, A. H. (2023). Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. International Journal of Molecular Sciences, 24(13), 10898. Available at: [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
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Funari, C. S., & Finaru, A. L. (2022). Mass Spectrometry of Esterified Cyclodextrins. Molecules, 27(19), 6520. Available at: [Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Abstract
This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a key heterocyclic intermediate in pharmaceutical synthesis. The developed method is stability-indicating, capable of resolving the parent compound from its potential degradation products and process-related impurities. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind the method development, a detailed experimental protocol, and system suitability criteria to ensure data integrity.
Introduction: The Significance of Purity in Pyrrolopyrimidine Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a critical building block in the synthesis of these complex molecules. The purity of such intermediates is paramount, as even minute impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method to assess purity is a regulatory and scientific necessity.
This application note addresses this need by presenting a stability-indicating HPLC method. The term "stability-indicating" signifies that the method can accurately quantify the decrease in the concentration of the active ingredient due to degradation. This is achieved by demonstrating the separation of the main peak from any degradation products formed under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.
Method Development Rationale: A Scientifically Grounded Approach
The development of this HPLC method was guided by the physicochemical properties of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol and established principles of chromatography.
Stationary Phase Selection: The Role of C18 in Resolving Heterocyclic Compounds
A C18 (octadecylsilyl) stationary phase was selected for this analysis. This is a common choice for the separation of a wide range of pharmaceutical compounds, including heterocyclic molecules.[2] The non-polar nature of the C18 ligand provides excellent retention for moderately polar compounds like the target analyte through hydrophobic interactions. The use of a high-purity, end-capped silica-based column is recommended to minimize peak tailing that can arise from interactions between basic nitrogen atoms in the analyte and residual silanol groups on the silica surface.
Mobile Phase Optimization: The Criticality of pH Control
The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For nitrogen-containing heterocyclic compounds, controlling the pH of the aqueous phase is the most critical parameter for achieving reproducible retention times and symmetrical peak shapes. The pyrrolopyrimidine core contains multiple ionizable functional groups. By maintaining the mobile phase pH within a specific range, the ionization state of the analyte can be controlled, leading to consistent interactions with the stationary phase.
A phosphate buffer is chosen for its buffering capacity in the mid-pH range. A pH of 6.8 is selected to ensure that the analyte is in a single, predominant ionic form, thereby promoting sharp, symmetrical peaks. Acetonitrile is used as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure the efficient elution of both the main analyte and any potential impurities with a wider range of polarities.
Detector Wavelength Selection: Maximizing Sensitivity
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. While a specific UV maximum for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not extensively reported, analysis of related mercaptopyrimidine and pyrimidine derivatives suggests significant absorbance in the range of 270-330 nm. For this method, a detection wavelength of 280 nm is chosen as a starting point, which should be confirmed and optimized by running a UV scan of the analyte standard.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the purity analysis of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Materials and Reagents
-
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO) (HPLC grade)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.8 with ortho-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.8 using diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol reference standard into a 100 mL volumetric flask. Dissolve in a small amount of DMSO and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in a small amount of DMSO and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved through a series of system suitability tests. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
These criteria ensure that the system is providing accurate and reproducible results.[3]
Method Validation and Forced Degradation Studies
To establish the method as "stability-indicating," forced degradation studies must be performed. This involves subjecting the analyte to various stress conditions to generate potential degradation products. The ability of the HPLC method to separate these degradants from the parent peak is a measure of its specificity.
Forced Degradation Protocol
A sample solution of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol should be exposed to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 48 hours.
After exposure, the samples should be neutralized (if necessary), diluted to the target concentration, and analyzed by the HPLC method.
Visualization of the Analytical Workflow
The following diagram illustrates the overall workflow for the purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The results of the forced degradation studies should be reported, including the percentage of degradation and the resolution between the main peak and the major degradation products.
Conclusion: A Reliable Tool for Quality Assessment
The HPLC method detailed in this application note provides a robust and reliable means for the purity analysis of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Its stability-indicating nature makes it a valuable tool for quality control, stability studies, and in-process monitoring during the synthesis of pyrrolopyrimidine-based pharmaceuticals. Adherence to the outlined protocol and system suitability criteria will ensure the generation of high-quality, reproducible data, contributing to the overall safety and efficacy of the final drug product.
References
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Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH. Available at: [Link]
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Robust and Rugged Stability-Indicating HPLC Method for the Determination of Plerixafor and Its Related Impurities in Drug Substances. PubMed. Available at: [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
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RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. ResearchGate. Available at: [Link]
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Safety Data Sheet - Angene Chemical. Angene Chemical. Available at: [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. Available at: https://www.researchgate.net/publication/281476104_Development_and_validation_of_a_stability-indicating_RP-HPLC-FLD_method_for_determination_of_5-4-chlorophenoxymethyl-134-oxadiazole-2-yl-sulfide
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
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Development and validation of stability indicating RP-HPLC method for simultaneous estimation of Atenolol and Nifedipine in bulk and pharmaceutical dosage form. Asian Journal of Research in Chemistry. Available at: [Link]
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Development and validation of a new RP-HPLC method for the determination of process related impurities in pioglitazone hydrochloride. European Journal of Chemistry. Available at: [Link]
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Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Taylor & Francis Online. Available at: [Link]
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7H-Pyrrolo(2,3-d)pyrimidine. PubChem. Available at: [Link]
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Application Notes and Protocols for Studying the Biophysical Interactions of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Introduction: Characterizing a Promising Kinase Inhibitor Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1] Derivatives of this core structure have shown significant activity against a range of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2][3] The compound 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol belongs to this promising class of molecules. A thorough understanding of its binding characteristics to its putative protein targets is paramount for its development as a therapeutic agent.
Biophysical assays are indispensable tools in drug discovery for elucidating the molecular interactions between a small molecule and its target protein.[4][5] These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for validating hits from primary screens, guiding lead optimization, and understanding the mechanism of action.[6][7] This document provides a detailed guide to a suite of biophysical assays tailored for characterizing the binding of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol to a representative kinase target, such as p21-activated kinase 4 (PAK4), a validated target for this scaffold.[3]
The following sections will delve into the principles and detailed protocols for four powerful, orthogonal biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and MicroScale Thermophoresis (MST). The causality behind experimental choices is explained to provide a deeper understanding of the methodologies, ensuring robust and reliable data generation.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[5][8] It measures the change in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[9] This technique is a gold standard for determining the kinetics of binding, providing association (k_a) and dissociation (k_d) rates, in addition to the equilibrium dissociation constant (K_D).[10]
Causality in Experimental Design for SPR
The choice to immobilize the protein kinase (the ligand) and flow the small molecule (the analyte) is deliberate. Small molecules, due to their low molecular weight, would not generate a sufficient change in the refractive index upon binding if they were immobilized. By immobilizing the larger protein, the binding of the small molecule analyte produces a more readily detectable signal. The choice of a sensor chip, such as a CM5 chip, and the amine coupling chemistry for immobilization are standard and robust methods for covalently attaching proteins to the sensor surface.[9] Regeneration conditions are carefully scouted to ensure the complete removal of the analyte without denaturing the immobilized ligand, allowing for multiple binding cycles on the same surface.
Experimental Workflow for SPR
Caption: ITC experimental workflow for thermodynamic analysis.
Detailed Protocol for ITC Analysis
-
Sample Preparation:
-
Dialyze the purified kinase (e.g., PAK4) extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO).
-
Dissolve 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in the final dialysis buffer to a concentration approximately 10-15 times that of the protein.
-
Determine the final concentrations of protein and compound accurately using a reliable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment:
-
Load the kinase solution (e.g., 10-20 µM) into the sample cell and the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature to 25 °C.
-
Perform a series of injections (e.g., one initial 0.4 µL injection followed by 18-19 injections of 2 µL) with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a single-site binding model to determine K_D, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
| Parameter | Typical Value/Condition | Rationale |
| Protein Concentration | 10-20 µM | To achieve a measurable heat signal and an optimal 'c-window'. |
| Compound Concentration | 100-200 µM (10-15x protein conc.) | To ensure saturation of the protein binding sites during the titration. |
| ITC Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO | Physiologically relevant buffer with a reducing agent to prevent protein oxidation and DMSO for compound solubility. |
| Temperature | 25 °C | Standard temperature for biophysical experiments. |
| Number of Injections | 19-20 | To adequately define the binding isotherm. |
| Stirring Speed | 750 rpm | To ensure rapid mixing after each injection. |
Differential Scanning Fluorimetry (DSF): A High-Throughput Thermal Shift Assay
DSF, also known as a thermal shift assay, is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein. [11][12]The technique monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein. [13]Ligand binding typically increases the thermal stability of the protein, resulting in a positive shift in its melting temperature (T_m). [11]
Causality in Experimental Design for DSF
DSF is an excellent primary screening or hit validation tool due to its high throughput and low sample consumption. [13][14]The choice of SYPRO Orange dye is standard as its fluorescence is quenched in aqueous solution but increases significantly upon binding to hydrophobic patches of the unfolding protein. [11]The protein concentration is kept low to minimize aggregation upon unfolding. The assay is typically performed in a 96- or 384-well plate format using a real-time PCR instrument to control the temperature ramp and measure fluorescence. [13]A positive shift in T_m is a strong indicator of direct binding.
Experimental Workflow for DSF
Caption: DSF experimental workflow for thermal shift analysis.
Detailed Protocol for DSF Analysis
-
Reagent Preparation:
-
Prepare a 2X protein solution (e.g., 4 µM kinase) in DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Prepare a 2X SYPRO Orange dye solution (e.g., 10X concentration, diluted from a 5000X stock) in the same DSF buffer.
-
Prepare a master mix containing the 2X protein and 2X dye solutions.
-
Prepare solutions of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol at various concentrations (e.g., from 1 µM to 100 µM final concentration) in the assay plate, including a DMSO-only control.
-
-
Assay Setup:
-
Add an equal volume of the protein-dye master mix to each well of the plate containing the compound dilutions. The final volume is typically 20-25 µL.
-
Seal the plate with an optical seal, mix, and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition and Analysis:
-
Place the plate in a real-time PCR instrument.
-
Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Plot the fluorescence intensity as a function of temperature to generate the melting curves.
-
Calculate the first derivative of the melting curve; the peak of the derivative corresponds to the T_m.
-
Determine the thermal shift (ΔT_m) by subtracting the T_m of the DMSO control from the T_m of each compound-containing sample. A ΔT_m of >2 °C is generally considered a significant indication of binding.
-
| Parameter | Typical Value/Condition | Rationale |
| Protein Concentration | 2 µM (final) | Sufficient for a good signal-to-noise ratio while minimizing aggregation. |
| Fluorescent Dye | SYPRO Orange (5X final) | Standard dye for thermal shift assays. |
| Assay Buffer | 10 mM HEPES pH 7.5, 500 mM NaCl | High salt concentration can improve protein stability and reduce non-specific binding. |
| Compound Concentration | 1-100 µM | To assess concentration-dependent stabilization. |
| Final DMSO Concentration | ≤ 2% | To minimize effects on protein stability. |
| Instrument | Real-Time PCR Machine | Provides precise temperature control and fluorescence detection. |
| Temperature Ramp | 25 °C to 95 °C at 1 °C/min | To ensure the protein fully unfolds and to accurately determine the T_m. |
MicroScale Thermophoresis (MST): Binding in Solution with Minimal Consumption
MST is a powerful technique that measures the motion of fluorescently labeled molecules along a microscopic temperature gradient. [15][16]This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecule. [17]When a ligand binds to a fluorescently labeled target protein, these properties are altered, leading to a change in the thermophoretic movement, which can be used to quantify the binding affinity. [15]
Causality in Experimental Design for MST
MST is particularly advantageous due to its low sample consumption, speed, and ability to measure interactions in complex solutions like cell lysates. [17]The protein is typically labeled with a fluorophore, either through a covalent linkage to primary amines or via a His-tag using a fluorescently labeled chelator. [18]The labeled protein is kept at a constant, low concentration, while the unlabeled ligand is titrated. This setup ensures that the measured change in thermophoresis is directly proportional to the fraction of bound protein. The use of premium coated capillaries and the addition of a non-ionic detergent like Tween-20 are crucial to prevent non-specific adsorption of the protein to surfaces. [17]
Experimental Workflow for MST
Caption: MST experimental workflow for affinity analysis.
Detailed Protocol for MST Analysis
-
Protein Labeling:
-
Label the purified kinase (e.g., PAK4) with a suitable fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins or an NHS-ester dye for labeling primary amines) according to the manufacturer's protocol.
-
Remove excess dye using a desalting column.
-
-
Assay Setup:
-
Prepare a 16-point serial dilution of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in MST buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP, 0.05% Tween-20).
-
Add an equal volume of the fluorescently labeled kinase (at a 2X final concentration, e.g., 20-50 nM) to each of the compound dilutions.
-
Incubate the mixture for 10-20 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Load the samples into premium coated capillaries.
-
Place the capillaries into the MST instrument and perform the measurement.
-
Analyze the data using the instrument's software. The change in the normalized fluorescence (ΔF_norm) is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable model (e.g., the K_D model) to determine the dissociation constant.
-
| Parameter | Typical Value/Condition | Rationale |
| Labeled Molecule | Fluorescently Labeled Kinase | The molecule whose thermophoresis is monitored. |
| Unlabeled Ligand | 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol | The molecule being titrated. |
| Labeled Protein Conc. | 10-50 nM | Should be well below the K_D for accurate determination. |
| Ligand Concentration | 16-point dilution series bracketing the K_D | To generate a complete binding curve. |
| MST Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20 | Physiologically relevant buffer with detergent to prevent sticking. |
| Capillaries | Premium Coated | To minimize sample adsorption to the capillary walls. |
| IR Laser Power | Medium to High | To induce a sufficient temperature gradient. |
Conclusion: An Integrated Approach to Binding Characterization
The comprehensive biophysical characterization of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a critical step in its journey from a promising chemical scaffold to a potential therapeutic agent. The four techniques described—SPR, ITC, DSF, and MST—provide an orthogonal and self-validating system for studying its binding interactions. SPR offers unparalleled insight into the kinetics of the interaction, ITC provides the complete thermodynamic signature, DSF serves as a rapid and high-throughput method for confirming direct binding and stability, and MST offers a sensitive, low-consumption method for determining affinity in solution. By integrating the data from these powerful assays, researchers can build a robust and detailed understanding of the compound's mechanism of action, enabling data-driven decisions in the drug development process.
References
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025).
- Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PubMed Central.
- Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (n.d.). NIH.
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
- Revealing kinase inhibitor mechanisms: ITC leads the way. (2014). Malvern Panalytical.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist | Portland Press.
- Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. (2024).
-
Isothermal titration calorimetry (ITC) indicates direct binding of... (n.d.). ResearchGate. [Link]
- Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. (2023). ACS Chemical Biology.
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega.
- Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. (2021). JoVE.
- MicroScale Thermophoresis (MST). (n.d.). Center for Macromolecular Interactions.
- Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019). Analytical Chemistry.
- Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.).
- Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery. (2022). Protocol Preview.
- Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. (2022). PubMed.
- Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. (n.d.).
- Measurement of the formation of complexes in tyrosine kinase-medi
- How to optimize MicroScale Thermophoresis for small ligands?. (2020).
- Guide to Running an SPR Experiment. (2022).
- Screen for ligand-binding by differential scanning fluorimetry (DSF) using purified proteins as targets. (n.d.). EU-OPENSCREEN.
- Biophysical Assays. (n.d.).
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers.
- Differential Scanning Fluorimetry (DSF) Service. (n.d.).
- Biophysical Assays. (n.d.).
- Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Medi
- Bench Tip Video: Measuring Interactions Using Microscale Thermophoresis. (2013). YouTube.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub.
- Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. (2016). PubMed.
- Differential Scanning Fluorimetry (DSF). (n.d.). Unchained Labs.
- Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced fol
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Application
Application Notes and Protocols for Evaluating 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Compound X) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrrolo[2,3-d]pyrimidine Derivatives in Oncology
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties.[1][2] These compounds are analogues of purines and can function as competitive inhibitors for a variety of protein kinases that are crucial for tumor progression and survival.[3] Several pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of key oncogenic signaling pathways, such as those driven by Epidermal Growth Factor Receptor (EGFR) and p21-activated kinase 4 (PAK4).[3][4] Inhibition of these pathways can disrupt downstream signaling cascades, leading to cell cycle arrest and induction of apoptosis in cancer cells.[2][4]
This guide provides a comprehensive overview of the application of a novel pyrrolo[2,3-d]pyrimidine derivative, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (hereafter referred to as Compound X), for in vitro evaluation in cancer cell lines. The protocols detailed herein are designed to assess its cytotoxic effects, elucidate its mechanism of action, and identify key molecular targets.
Hypothesized Mechanism of Action: Targeting Kinase-Driven Signaling Pathways
Based on the established activity of related compounds, Compound X is hypothesized to function as a kinase inhibitor. A potential mechanism involves the inhibition of a critical signaling pathway, such as the PAK4 pathway, which is known to be overexpressed in various cancers and plays a role in cell proliferation, survival, and metastasis.[5][4]
Figure 1: Hypothesized inhibition of the PAK4 signaling pathway by Compound X.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Replace the existing medium with the medium containing different concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.35 | 28 |
| 50 | 0.15 | 12 |
Table 1: Example data from an MTT assay showing the effect of Compound X on a cancer cell line.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[10] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[10]
Protocol:
-
Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Figure 2: Workflow for apoptosis analysis using Annexin V/PI staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13]
Protocol:
-
Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at 4°C.[14]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.[16]
| Cell Cycle Phase | Control (%) | Compound X (%) |
| G0/G1 | 65 | 75 |
| S | 25 | 15 |
| G2/M | 10 | 10 |
Table 2: Example data from cell cycle analysis showing G0/G1 arrest induced by Compound X.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of Compound X on the phosphorylation status of key signaling proteins.[17][18]
Protocol:
-
Protein Extraction: Treat cells with Compound X for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, followed by incubation with primary antibodies against target proteins (e.g., p-PAK4, total PAK4, p-Akt, total Akt, and a loading control like β-actin) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19]
Figure 3: General workflow for Western blotting analysis.
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for the initial in vitro characterization of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Compound X) in cancer cell lines. The data generated from these experiments will be crucial in determining its cytotoxic efficacy, understanding its mechanism of action, and validating its potential as a novel anticancer agent. Positive results would warrant further investigation, including in vivo studies in animal models, to fully assess its therapeutic potential.
References
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
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Tumor Targeting with Novel 6-Substituted Pyrrolo [2,3-d] Pyrimidine Antifolates with Heteroatom Bridge Substitutions Via Cellular Uptake by Folate Receptor α and the Proton-coupled Folate Transporter and Inhibition of De Novo Purine Nucleotide Biosynthesis. ResearchGate. Available at: [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Center for Biotechnology Information. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
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In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Connect Journals. Available at: [Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
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The power of virtual screening for identifying small molecule drug candidates. BioTechniques. Available at: [Link]
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Apoptosis Protocols. USF Health. Available at: [Link]
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Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. SpringerLink. Available at: [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information. Available at: [Link]
-
Cell Cycle Analysis. OHSU. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
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Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]
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Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. National Center for Biotechnology Information. Available at: [Link]
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RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. National Center for Biotechnology Information. Available at: [Link]
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Apoptosis Analysis by Flow Cytometry. Bio-Rad. Available at: [Link]
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Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. Available at: [Link]
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Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. Available at: [Link]
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Western Blotting Protocol. YouTube. Available at: [Link]
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Application Notes and Protocols for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Chemical Probe for Kinase-Mediated Signaling
Authored by: Your Senior Application Scientist
Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, a structural isostere of purine, represents a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Its inherent ability to form key hydrogen bonds with the hinge region of ATP-binding sites has made it a foundational core for numerous kinase inhibitors.[3][4][5] Several FDA-approved drugs, including tofacitinib and ruxolitinib, are built upon this framework, highlighting its clinical significance in treating inflammatory diseases and cancers.[3] Derivatives of this scaffold have been extensively explored as inhibitors of a wide array of kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, as well as cytosolic kinases such as JAKs and STAT6.[3][6][7][8]
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is an exemplar of this chemical class. While its specific targets are still under investigation, its structural motifs suggest a strong potential as a chemical probe for elucidating the roles of various kinases in cellular signaling pathways. This guide provides detailed protocols for researchers to characterize its activity and utilize it as a probe to investigate kinase-dependent cellular processes.
PART 1: Application Notes - Interrogating Kinase Signaling Pathways
As a putative kinase inhibitor, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be employed to dissect complex signaling networks. The primary application is to acutely inhibit a target kinase, allowing for the observation of downstream consequences. This "chemical knockout" approach is a powerful tool to infer the function of a specific kinase in a given biological context.
Key Research Applications:
-
Target Deconvolution in Cancer Biology: Many cancers are driven by aberrant kinase activity.[9] This probe can be used to explore the dependency of cancer cell lines on specific kinases for proliferation, survival, and metastasis. For instance, if the compound inhibits a kinase in the EGFR pathway, a reduction in downstream phosphorylation of signaling molecules like Akt and ERK would be expected.[10]
-
Modulation of Immune Responses: Kinases are central to immune cell signaling.[11] For example, inhibiting kinases involved in T-cell activation, such as ITK, can dampen inflammatory responses.[11] This probe could be used in primary immune cells or cell lines to study cytokine production, cell proliferation, and other immunological endpoints.
-
Elucidating Drug Resistance Mechanisms: Resistance to targeted therapies often involves the activation of alternative signaling pathways. This probe could be used to investigate these bypass mechanisms by observing which pathways are essential for survival when a primary pathway is inhibited.
Hypothetical Signaling Pathway Under Investigation
Below is a representative signaling cascade that could be investigated using 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, assuming it targets an upstream Receptor Tyrosine Kinase (RTK).
Caption: Hypothetical RTK signaling pathway targeted by the chemical probe.
PART 2: Experimental Protocols
Herein, we provide detailed, self-validating protocols to characterize the activity of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines the direct inhibitory activity of the compound against a purified kinase. The choice of kinase should be guided by prior knowledge of the pyrrolo[2,3-d]pyrimidine scaffold (e.g., EGFR, VEGFR, JAK family kinases).
Principle: The assay measures the transfer of phosphate from ATP to a substrate peptide by a kinase. The amount of product formed is quantified, and the inhibition by the compound is determined.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Assay Plate Setup: Add the diluted compound to a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for the target kinase as a positive control.
-
Kinase Reaction: a. Prepare a master mix containing the kinase and substrate in the assay buffer. b. Add the kinase/substrate mix to the wells containing the compound. c. Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate for 1-2 hours at 30°C. The optimal time should be determined to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a microplate reader.
-
Data Analysis: a. Normalize the data to the positive and negative controls. b. Plot the percent inhibition versus the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Range | Rationale |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit kinase activity. |
| ATP Concentration | Km (ATP) | Using ATP at its Michaelis-Menten constant (Km) provides a sensitive measure of competitive inhibition. |
| Incubation Time | 60-120 minutes | Ensures sufficient product formation for a robust signal window. |
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement in a cellular context.[12][13][14] It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.[14][15]
Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve indicates target engagement.[16][17]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against the target kinase for Western blotting or ELISA
-
PCR thermocycler
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the compound or DMSO for 1-2 hours.[18]
-
Heating: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.[12]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: a. Carefully collect the supernatant containing the soluble protein fraction. b. Quantify the amount of the target protein in the supernatant using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: a. For each temperature, quantify the band intensity (for Western blot) and normalize it to the intensity at the lowest temperature. b. Plot the fraction of soluble protein versus temperature for both the DMSO- and compound-treated samples. c. A rightward shift in the melting curve for the compound-treated sample indicates stabilization and target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the functional consequence of target engagement by measuring the phosphorylation status of downstream signaling proteins.
Principle: Cells are treated with the compound, and the levels of phosphorylated downstream proteins are measured by Western blotting. A decrease in phosphorylation indicates that the compound is inhibiting the upstream kinase.
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Stimulant (e.g., growth factor like EGF, if required to activate the pathway)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein for downstream targets, e.g., p-Akt, Akt, p-ERK, ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Plate cells and, if necessary, serum-starve them to reduce basal signaling. b. Pre-treat the cells with various concentrations of the compound for 1-2 hours. c. Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the pathway.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Normalize the protein amounts for each sample. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% BSA or non-fat milk). b. Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody. d. Wash again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) to ensure equal loading.
-
Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of the phosphorylated protein to the total protein. A dose-dependent decrease in this ratio indicates inhibition of the signaling pathway.
PART 3: Data Interpretation and Best Practices
-
Selectivity Profiling: A key aspect of a good chemical probe is its selectivity. It is crucial to test 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol against a panel of kinases to understand its off-target effects.[19] Services offering large-scale kinase profiling are invaluable for this purpose.
-
Cellular Potency vs. Biochemical Potency: The IC50 from an in vitro assay may differ from the effective concentration in cells due to factors like cell permeability and efflux pumps. Comparing the biochemical IC50 with the cellular EC50 (from Western blot or proliferation assays) provides important insights.
-
Controls are Critical: Always include appropriate positive and negative controls in every experiment. For cellular assays, a known inhibitor of the pathway under investigation should be used as a positive control.
By following these application notes and protocols, researchers can effectively utilize 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a chemical probe to dissect kinase signaling pathways, validate novel drug targets, and contribute to the broader understanding of cellular regulation.
References
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). National Institutes of Health.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health.
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022). National Institutes of Health.
- Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (n.d.). ResearchGate.
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (n.d.). National Institutes of Health.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009).
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). (2019). PubMed.
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
- MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation States. (2026). ACS Bio & Med Chem Au.
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (n.d.). Chemical Reviews.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information.
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). National Center for Biotechnology Information.
- Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (n.d.). National Institutes of Health.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- A Practical Guide to Target Engagement Assays. (n.d.). Selvita.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications.
- Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
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Application Notes and Protocols for High-Throughput Screening of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically evaluated and approved therapeutic agents.[1] This heterocyclic system is recognized for its ability to mimic the purine structure, allowing it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[2] Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of various kinases, including Janus Kinase 3 (JAK3), Epidermal Growth Factor Receptor (EGFR), and Interleukin-2-inducible T-cell Kinase (Itk), demonstrating potential in the treatment of immunological disorders, cancers, and inflammatory diseases.[1][3][4] Furthermore, the pyrrolopyrimidine framework has been explored for its activity against other targets, such as STAT6, and has shown potential in areas like antibacterial and anti-inflammatory applications.[5][6][7]
This document provides a detailed guide for the investigation of a specific, under-explored derivative: 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol . While the biological activity of this particular compound is not yet extensively documented in publicly available literature, its structural features—the pyrrolopyrimidine core, a 2-mercapto group, and a 6-ethyl substitution—suggest a strong rationale for its inclusion in high-throughput screening (HTS) campaigns, particularly those targeting kinases and other ATP-dependent enzymes. The 2-mercapto substituent, in particular, may offer unique interaction possibilities, including covalent bonding with cysteine residues in the target protein's active site.
These application notes are designed to provide researchers with a strategic framework and detailed protocols for systematically evaluating the biological potential of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in HTS settings.
Compound Profile: 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
| Property | Value | Source |
| Molecular Formula | C8H9N3OS | Calculated |
| Molecular Weight | 195.24 g/mol | Calculated |
| Core Scaffold | 7H-pyrrolo[2,3-d]pyrimidine | [8][9] |
| Key Functional Groups | 2-mercapto, 4-hydroxyl (keto-enol tautomer), 6-ethyl | - |
| Potential Target Class | Protein Kinases, ATP-binding proteins | [2][10] |
| Rationale for Screening | The pyrrolopyrimidine core is a known kinase inhibitor scaffold. The 2-mercapto group may enable covalent inhibition. | [1][3][4] |
High-Throughput Screening Workflow
A typical HTS campaign to evaluate a novel compound like 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves a multi-stage process, from initial single-concentration screening to detailed dose-response analysis and secondary assays.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Primary Screening using a Kinase Activity Assay
This protocol describes a primary HTS assay to identify potential inhibitory activity of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol against a panel of protein kinases. A fluorescence-based assay detecting ADP production is a common and cost-effective method for HTS.[11]
Principle
The activity of a kinase is measured by the amount of ADP produced from the phosphorylation of a substrate using ATP. The ADP is then converted through a series of enzymatic reactions to a fluorescent product. A decrease in fluorescence signal in the presence of the test compound indicates potential inhibition of the kinase.
Materials
-
Test Compound: 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol dissolved in DMSO to a stock concentration of 10 mM.
-
Kinase Panel: A selection of commercially available purified protein kinases (e.g., from Reaction Biology, Thermo Fisher Scientific).
-
Substrate: A generic or specific peptide substrate for the kinases being tested.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Typically contains HEPES, MgCl2, Brij-35, and a reducing agent like DTT.
-
ADP Detection Kit: Commercially available kits such as ADP-Glo™ (Promega) or LanthaScreen® (Thermo Fisher Scientific).[12]
-
384-well Plates: Low-volume, white or black plates suitable for fluorescence measurements.
-
Positive Control: A known inhibitor for each kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
Procedure
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of the 10 mM test compound stock solution into the appropriate wells of a 384-well plate for a final assay concentration of 10 µM.
-
Dispense 50 nL of DMSO into the negative control wells.
-
Dispense 50 nL of the appropriate positive control stock solution into the positive control wells.
-
-
Kinase/Substrate Addition:
-
Prepare a master mix of the kinase and its substrate in assay buffer.
-
Dispense 10 µL of the kinase/substrate mix into each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Dispense 5 µL of the ATP solution into each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add the ADP detection reagent according to the manufacturer's protocol (e.g., 15 µL of ADP-Glo™ Reagent).
-
Incubate for the recommended time (e.g., 40 minutes).
-
Add the kinase detection reagent and incubate for another 30-60 minutes.
-
-
Data Acquisition:
-
Read the fluorescence signal using a plate reader with the appropriate filter set.
-
Data Analysis
-
Calculate the percentage of inhibition for each well using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Identify "hits" as compounds that exhibit an inhibition level above a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Protocol 2: Dose-Response Analysis for IC50 Determination
For compounds identified as hits in the primary screen, a dose-response analysis is performed to determine their potency (IC50).
Procedure
-
Serial Dilution:
-
Create a series of dilutions of the hit compound in DMSO, typically in a 1:3 or 1:5 ratio, to generate a 10-point concentration curve (e.g., from 100 µM to 5 nM).
-
-
Assay Performance:
-
Repeat the assay described in Protocol 1, but instead of a single concentration, add the serially diluted compound to the assay wells.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| Top | The maximum response (should be close to 100%). |
| Bottom | The minimum response (should be close to 0%). |
| HillSlope | The steepness of the curve. |
| IC50 | The concentration of the inhibitor that produces 50% of the maximal response. |
Protocol 3: Cell-Based Assay for Target Engagement and Cytotoxicity
A cell-based assay is crucial to confirm that the compound is active in a more physiologically relevant environment and to assess its general cytotoxicity.
Principle
This protocol uses a cancer cell line known to be dependent on the activity of a kinase that was identified as a target in the primary screen. The anti-proliferative effect of the compound is measured. A parallel cytotoxicity assay on a non-cancerous cell line (e.g., HEK-293) is conducted to assess the therapeutic window.[13][14]
Materials
-
Cell Lines:
-
Cell Culture Medium: Appropriate medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Cell Viability Reagent: A reagent that measures metabolic activity, such as MTT or a resazurin-based reagent (e.g., CellTiter-Blue®).
-
96-well or 384-well clear-bottom plates.
Procedure
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate for 72 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 for both cell lines by plotting viability against compound concentration.
-
Potential Signaling Pathways to Investigate
Given the prevalence of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, several signaling pathways are of high interest.
Caption: Potential signaling pathways targeted by pyrrolopyrimidine-based inhibitors.
Conclusion and Future Directions
The protocols and information provided in this document offer a comprehensive starting point for the high-throughput screening of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The pyrrolopyrimidine scaffold is a well-validated core for kinase inhibitors, and the unique substitutions on this particular molecule warrant a thorough investigation.[2][10] Positive hits from these screening campaigns should be followed up with more detailed biochemical and cellular assays to elucidate the mechanism of action, determine selectivity, and explore the potential for therapeutic development. The combination of robotics, robust assay technologies, and careful data analysis is key to successfully identifying novel bioactive compounds.[15]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
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Inami, H., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6946-6963. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1863. [Link]
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Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(2), 1-6. [Link]
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Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(8), 1051-1058. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Lv, P.-C., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(15), 4993. [Link]
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Brehmer, D., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Opinion in Drug Discovery & Development, 8(3), 327-336. [Link]
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Rai, G., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(13), 8889-8909. [Link]
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Micucci, M., et al. (2023). Biological Activities of Molecules Derived from Olea europaea L. Tested In Vitro. International Journal of Molecular Sciences, 25(1), 385. [Link]
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El-Gazzar, A. R. B. A., et al. (2008). Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. Helvetica Chimica Acta, 91(8), 1437-1445. [Link]
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The Wertheim UF Scripps Institute. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]
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Boughendjioua, H., & Djeddi, S. (2023). Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil. Molecules, 28(22), 7599. [Link]
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Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Rahman, A., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6204. [Link]
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PubChem. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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Liu, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 25-37. [Link]
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PubChem. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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Nia Innovation. (n.d.). 2-Mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Retrieved from [Link]
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Miguel, M. G., et al. (2013). Antioxidant and Antiproliferative Activities of the Essential Oils from Thymbra capitata and Thymus Species Grown in Portugal. Evidence-Based Complementary and Alternative Medicine, 2013, 947260. [Link]
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Application Notes & Protocols for In Vivo Evaluation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its Analogs in Animal Models
Abstract: This document provides a comprehensive scientific and technical guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies with 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine scaffold, is a privileged structure in modern medicinal chemistry, giving rise to numerous inhibitors of critical signaling pathways.[1] This guide moves beyond a simple recitation of steps, delving into the causal rationale behind experimental design, from initial formulation development and pharmacokinetic/pharmacodynamic (PK/PD) characterization to the implementation of robust efficacy and toxicology studies in relevant animal models. Our objective is to equip research teams with the foundational knowledge and detailed protocols necessary to rigorously evaluate the therapeutic potential of this compound class in vivo.
Section 1: Foundational Characterization and Formulation for In Vivo Dosing
The transition from a promising in vitro hit to a viable in vivo candidate is fraught with challenges, the most common of which is drug delivery. The physicochemical properties of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, like many kinase inhibitors, suggest poor aqueous solubility, which must be addressed to achieve meaningful systemic exposure in animal models.[2][3]
Pre-Formulation & In Vitro Validation
Before any animal is dosed, it is imperative to confirm the compound's activity and establish a baseline for what a successful in vivo outcome might look like.
-
Expertise & Causality: The goal of in vitro validation is to define the potency (e.g., IC50 or Ki) and selectivity of the compound against its intended target(s). This is crucial because the required therapeutic exposure in vivo is directly related to the in vitro potency. A compound with a 10 nM IC50 will require a lower sustained plasma concentration than one with a 1 µM IC50. Kinase selectivity profiling across a broad panel is also essential to anticipate potential off-target effects, which can confound efficacy data or lead to unexpected toxicity.[4][5]
-
Trustworthiness through Data: The table below contextualizes the potential of the pyrrolo[2,3-d]pyrimidine scaffold by summarizing the reported activities of various analogs. This serves as a benchmark for researchers evaluating their own derivatives.
| Compound Class/Derivative | Target Kinase/Cell Line | Reported Potency (IC50) | Reference |
| 2-thio-6-ethyl-pyrrolopyrimidine | A-549 (Lung Carcinoma) | 2.21 µM | [6] |
| 2-thio-6-ethyl-pyrrolopyrimidine | HCT-116 (Colon Carcinoma) | 8.65 µM | [6] |
| Pyrrolo[2,3-d]pyrimidine Analog | Colony Stimulating Factor 1 Receptor (CSF1R) | In vivo efficacy demonstrated | [7] |
| Pyrrolo[2,3-d]pyrimidine Analog | RET Kinase (V804M mutant) | Low nanomolar | [8] |
| AS1810722 | STAT6 | In vivo efficacy demonstrated | [9] |
Formulation Development: Enabling In Vivo Exposure
The most common reason for the failure of a potent compound in vivo is the inability to achieve adequate exposure due to poor formulation. The choice of vehicle is a critical experimental variable.
-
Expertise & Causality: For poorly soluble compounds, the formulation strategy aims to either increase the surface area for dissolution (suspension) or present the drug in a pre-dissolved state (solution).[2] A suspension is often preferred for later-stage development due to better tolerability, but a solution can be invaluable for initial PK and efficacy studies to ensure absorption is not limited by the dissolution rate. The selection process must balance solubilization capacity with potential vehicle-induced toxicity.
Caption: Decision workflow for selecting an appropriate in vivo formulation.
Protocol 1: Preparation of a Suspension Formulation (10 mg/mL)
This protocol is a self-validating standard for creating a homogenous suspension suitable for oral gavage (PO) or intraperitoneal (IP) injection.
Materials:
-
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol ("Cmpd-X")
-
Tween® 80 (Wetting Agent)
-
Methylcellulose (0.5% w/v) in sterile water (Suspending Agent)
-
Mortar and pestle
-
Sterile water for injection
Procedure:
-
Weigh Compound: Accurately weigh the required amount of Cmpd-X for the desired final concentration and volume. For 10 mL at 10 mg/mL, weigh 100 mg.
-
Prepare Wetting Agent: Prepare a 2% (v/v) solution of Tween® 80 in sterile water.
-
Create Paste (The "Why"): Transfer the Cmpd-X powder to a mortar. Add a small volume (e.g., 200 µL) of the 2% Tween® 80 solution. Triturate with the pestle until a uniform, smooth paste is formed. This critical step coats the hydrophobic drug particles, allowing them to be dispersed evenly in the aqueous vehicle instead of clumping together.
-
Add Suspending Vehicle: Slowly add the 0.5% methylcellulose solution to the paste in small aliquots, mixing continuously.
-
Homogenize: Continue to mix and transfer the suspension to a sterile vial. Vortex thoroughly for 2-3 minutes before each use.
-
Self-Validation Check: A properly prepared suspension should appear homogenous with no visible clumps. It should be easily drawn into a syringe. Always re-suspend by vortexing immediately before dosing each animal to ensure dose accuracy.
Section 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
The primary goal of this phase is to understand the relationship between the administered dose, the resulting drug concentration in the body (PK), and the biological effect on the target (PD).[10][11]
Pharmacokinetic (PK) Study Design
A well-designed PK study provides critical parameters like Cmax (peak concentration), AUC (total exposure), and oral bioavailability (F%).
-
Expertise & Causality: We include both an intravenous (IV) and an oral (PO) dosing group. The IV group is essential because it provides a baseline for 100% bioavailability. By comparing the AUC from the PO group to the AUC from the IV group (AUC_PO / AUC_IV), we can calculate the true oral bioavailability, which informs us about the efficiency of absorption.[10] A low bioavailability might necessitate formulation optimization or indicate high first-pass metabolism.
| Study Parameter | Specification | Rationale |
| Animal Model | Male CD-1 Mice (n=3 per group) | Standard, well-characterized model for PK studies. |
| Dose (PO) | 10 mg/kg | A typical starting dose for initial PK assessment. |
| Dose (IV) | 1-2 mg/kg | Lower dose to avoid solubility issues and acute toxicity. |
| Vehicle | As determined in Section 1 | Consistency in formulation is key. |
| Blood Sampling | Sparse sampling (e.g., 3 animals per timepoint) | Minimizes stress and blood loss per animal. |
| Time Points (PO) | 0.25, 0.5, 1, 2, 4, 8, 24 h | Captures the absorption, distribution, and elimination phases. |
| Time Points (IV) | 0.08, 0.25, 0.5, 1, 2, 4, 8 h | Captures the initial rapid distribution phase. |
| Analysis | LC-MS/MS of plasma | Gold standard for sensitive and specific quantification. |
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
This protocol outlines the workflow for a standard PK experiment.
Caption: Standard workflow for a single-dose PK study in mice.
Pharmacodynamic (PD) / Target Engagement Study
-
Expertise & Causality: An efficacy study is meaningless if you cannot confirm that the drug engaged its target in vivo. A PD study directly measures this. For a kinase inhibitor, the most direct PD biomarker is the phosphorylation of its immediate downstream substrate. For example, if Cmpd-X inhibits STAT6, we would measure the levels of phosphorylated STAT6 (pSTAT6) in a relevant tissue (e.g., spleen or tumor).[9] By collecting tissues at various time points after a single dose, we can correlate the PK profile (drug concentration) with the PD effect (target inhibition), establishing a crucial exposure-response relationship.
Protocol 3: In Vivo Target Engagement Assessment
-
Dose Animals: Administer a single dose of Cmpd-X (e.g., 10, 30, 100 mg/kg) to cohorts of mice (n=3/group/timepoint).
-
Tissue Collection: At specified time points (e.g., 2, 8, 24 hours post-dose), euthanize animals and immediately harvest tissues of interest (e.g., tumor, spleen).
-
Flash Freeze: Immediately flash-freeze tissues in liquid nitrogen. This step is critical to preserve the phosphorylation status of proteins, which can change rapidly ex vivo.
-
Protein Extraction: Homogenize the frozen tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
Analysis: Analyze protein lysates via Western Blot or ELISA using validated antibodies against the phosphorylated target (e.g., pSTAT6) and the total target protein (e.g., STAT6).
-
Interpretation: The PD effect is quantified as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle-treated control group.
Section 3: Efficacy Studies in Relevant Disease Models
The choice of efficacy model must be driven by the compound's validated in vitro activity and proposed mechanism of action.
Example 1: Oncology - Human Tumor Xenograft Model
Based on the demonstrated cytotoxic activity of pyrrolo[2,3-d]pyrimidine derivatives against cancer cell lines like A-549, a xenograft study is a logical next step.[6]
Protocol 4: Human Tumor Xenograft Efficacy Study
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Application Notes & Protocols: The Antiviral Potential of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
Abstract: The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, and notably, antiviral activities.[1][2] This guide provides an in-depth exploration of the antiviral applications of 7H-pyrrolo[2,3-d]pyrimidine derivatives, detailing their mechanisms of action and providing robust protocols for their evaluation in a research setting. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical core for the discovery of novel antiviral agents.
Section 1: Scientific Foundation & Mechanisms of Antiviral Action
The efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives against a range of viruses stems primarily from two strategic modes of action: direct-acting inhibition of viral enzymes and indirect, host-directed therapy by modulating cellular kinases essential for viral replication.
Mechanism I: Direct-Acting Antivirals via Nucleoside Analogy
The most prominent antiviral mechanism for this class of compounds is their function as nucleoside analogs. By mimicking natural purine nucleosides (adenosine or guanosine), these derivatives can deceive viral polymerases, which are often less discriminating than their host counterparts.
Causality of Action: The antiviral drug Remdesivir, which contains the 7H-pyrrolo[2,3-d]pyrimidine core, provides a canonical example of this mechanism against RNA viruses like SARS-CoV-2.[3][4] The process unfolds as follows:
-
Cellular Uptake: The compound, often formulated as a prodrug, enters the host cell.
-
Anabolic Phosphorylation: Host cell kinases recognize the nucleoside mimic and sequentially add phosphate groups, converting it into its active triphosphate form.[5][6]
-
Viral Polymerase Inhibition: The active triphosphate derivative competes with natural ATP or GTP for incorporation into the nascent viral RNA or DNA strand by the viral polymerase (e.g., RNA-dependent RNA polymerase, RdRp).[7]
-
Chain Termination: Upon incorporation, the modified nucleoside can halt further extension of the nucleic acid chain, a process known as chain termination. This premature cessation of replication effectively stops the production of new viral genomes.[7]
This mechanism has proven particularly effective against Hepatitis C Virus (HCV), where 2'-C-methyl-modified 7-deazapurine nucleosides are potent inhibitors of the NS5B RdRp, and against Coronaviruses, as demonstrated by Remdesivir.[3][5][8]
Caption: Mechanism of Nucleoside Analog Action.
Mechanism II: Host-Directed Therapy via Kinase Inhibition
Viruses are obligate intracellular parasites that hijack host cellular machinery for their replication. A key component of this machinery is the network of protein kinases that regulate signaling pathways controlling cell growth, metabolism, and trafficking.[9] 7H-pyrrolo[2,3-d]pyrimidine derivatives are highly effective ATP-competitive kinase inhibitors, making them ideal candidates for host-directed antiviral therapy.[1]
Causality of Action: This strategy offers the potential for broad-spectrum activity and a higher barrier to resistance, as the virus would need to adapt to changes in a stable host protein rather than its own rapidly mutating enzymes.
-
Target Example (AAK1): Adaptor-Associated Kinase 1 (AAK1) is a host protein that regulates clathrin-mediated endocytosis, a common pathway for viral entry into cells.[9] By inhibiting AAK1, 7H-pyrrolo[2,3-d]pyrimidine derivatives can block the internalization of viruses like Dengue and Ebola, preventing infection at the very first step.[9]
-
Other Potential Targets: Other kinases such as p21-activated kinase 4 (PAK4) and Signal Transducer and Activator of Transcription 6 (STAT6) are also inhibited by this scaffold.[1][10] While their roles are primarily studied in cancer and immunology, their modulation could have significant antiviral effects by disrupting pro-viral signaling pathways or enhancing antiviral immune responses.[2]
Caption: Host-Directed Antiviral Strategy.
Section 2: Application Notes - A Workflow for Antiviral Evaluation
A systematic approach is crucial for evaluating the antiviral potential of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives. The goal is to determine a compound's specific antiviral efficacy while ensuring it does not simply kill the host cells, which would yield a false-positive result. This workflow progresses from general toxicity to specific antiviral activity.
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Application Notes and Protocols for the Development of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role as a hinge-binding motif in numerous kinase inhibitors.[1][2] This is due to its structural resemblance to adenine, a key component of adenosine triphosphate (ATP).[1][2] The specific derivatization with a 6-ethyl group and a 2-mercapto group presents a novel opportunity for exploring new chemical space and developing targeted therapeutics, potentially against cancer and inflammatory diseases.[2][3] These application notes detail a proposed synthetic route, purification protocols, and a strategic approach to elucidating the compound's biological activity and mechanism of action.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines has been successfully incorporated into a number of approved drugs and clinical candidates.[2] Its ability to mimic the natural purine bases allows for competitive inhibition of ATP-binding sites in various enzymes, most notably protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1] The strategic modification of the pyrrolo[2,3-d]pyrimidine core can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] The introduction of an ethyl group at the C6 position can provide beneficial hydrophobic interactions within the target's active site, while the 2-mercapto substituent offers a unique electronic and steric profile, potentially leading to novel binding interactions and improved selectivity.
Proposed Synthesis of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
The following is a proposed multi-step synthesis for the target compound, based on established methodologies for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. The rationale behind this synthetic strategy is to first construct a substituted 6-ethyl-2-thiouracil, which will then be elaborated to form the fused pyrrole ring.
Synthetic Workflow Diagram```dot
Caption: Potential mechanism of action via inhibition of a Receptor Tyrosine Kinase signaling pathway.
Conclusion
The development of novel pyrrolo[2,3-d]pyrimidine derivatives like 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol holds significant promise for expanding the arsenal of targeted therapies. The protocols and strategies outlined in these application notes provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this compound. Through a systematic and logical progression of experiments, researchers can effectively elucidate its therapeutic potential and mechanism of action, paving the way for its potential advancement in the drug discovery pipeline.
References
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
Gangjee, A., et al. (1997). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 40(19), 3032-3039. [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [Link]
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A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. [Link]
-
The Synthesis of Some 6-Substituted-2-thiouracils 1. ACS Publications. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]
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A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health. [Link]
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Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. PubMed. [Link]
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Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. [Link]
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Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. ACS Publications. [Link]
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The Synthesis of Some 6-Substituted-2-thiouracils1. Journal of the American Chemical Society. [Link]
- Process for thiouracil production.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. National Institutes of Health. [Link]
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Lawesson's reagent. Wikipedia. [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
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Synthesis of 5-arylpyrrolo[2,3-d]pyrimidines: the catalyst can be easily recovered by an external magnet. ResearchGate. [Link]
-
Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]
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Thionation Using Fluorous Lawesson's Reagent. Organic Chemistry Portal. [Link]
- Process for the preparation of pyrrolo[2,3-d]pyrimidines.
-
New Synthesis of Uracil and 2-Thiouracil. Marcel Dekker, Inc. [Link]
-
Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies. [Link]
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Troubleshooting & Optimization
Troubleshooting solubility issues of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in assays
Welcome to the technical support guide for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This document provides in-depth troubleshooting for common solubility challenges encountered when using this compound in various biochemical and cell-based assays. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols needed to ensure reliable and reproducible experimental outcomes.
Introduction: The Challenge of Pyrrolo[2,3-d]pyrimidines
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] However, derivatives like 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol often exhibit poor aqueous solubility due to their planar, heterocyclic nature and potential for strong intermolecular interactions in the solid state. This guide will walk you through understanding and overcoming these challenges.
FAQ 1: What are the fundamental chemical properties of this compound that dictate its solubility?
Answer: Understanding the physicochemical properties of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is the first step in troubleshooting. While experimental data for this specific molecule is not widely published, we can infer its behavior from its structural features and related analogs.
-
Core Structure: The fused pyrrolopyrimidine ring system is largely hydrophobic.
-
Key Functional Groups: The molecule has several ionizable functional groups that are critical to its solubility profile:
-
2-mercapto (-SH) group: This thiol group is weakly acidic and can exist in equilibrium with its thione tautomer (-C=S). Its ionizable nature means its charge state is dependent on pH.
-
4-ol (-OH) group: This hydroxyl group can exist in several tautomeric forms, including the keto form (pyrimidin-4-one). This group is also weakly acidic. The related compound, Pyrrolo[2,3-d]pyrimidin-4-ol, has a predicted pKa of approximately 12.[2]
-
Pyrrole N-H: The proton on the pyrrole ring nitrogen is also weakly acidic.
-
-
Tautomerism: The presence of both thiol/thione and enol/keto tautomerism complicates solubility, as each form has different polarity and hydrogen bonding capabilities. The more stable tautomer at physiological pH will dictate the compound's behavior.
Because of these features, the compound is expected to be poorly soluble in neutral aqueous buffers. Its solubility is predicted to increase significantly at higher pH values (pH > 8), where the acidic protons can be removed, creating a more soluble anionic species.
FAQ 2: I am preparing my initial high-concentration stock solution. What solvent should I use?
Answer: For creating a primary stock solution (typically 10-50 mM), a strong, polar aprotic solvent is required.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
Based on data for structurally similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[2] It is a powerful solvent capable of disrupting the crystal lattice forces of complex organic molecules.[3]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a stock solution.[4][5][6][7][8]
-
Calculation: Determine the mass of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol needed.
-
Molecular Weight (MW): 209.27 g/mol (approx.)
-
Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * MW (g/mol) / 1000
-
For 1 mL of a 10 mM stock: 10 * 1 * 209.27 / 1000 = 2.09 mg
-
-
Weighing: Accurately weigh the calculated mass of the solid compound using a calibrated analytical balance. For small masses, it is often more accurate to weigh a slightly different amount, record the exact weight, and recalculate the final concentration.[7]
-
Dissolution:
-
Add the weighed compound to an appropriate vial (e.g., an amber glass vial to protect from light).
-
Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Vortex vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (30-40°C) and/or sonication for 5-10 minutes can be applied. Visually inspect for any remaining particulate matter against a bright light.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
FAQ 3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
Answer: This is the most common solubility issue, often referred to as "crashing out." It occurs because the compound is highly soluble in the 100% organic stock solution but is poorly soluble in the final, predominantly aqueous, assay buffer. When the DMSO stock is added to the buffer, the solvent environment changes dramatically, and the compound's solubility limit is exceeded, causing it to precipitate.
The key is to maintain a high enough concentration of the organic co-solvent in the final assay volume to keep the compound in solution, without letting the co-solvent interfere with the assay itself.
Troubleshooting Workflow for Compound Precipitation
This workflow provides a systematic approach to resolving precipitation issues upon dilution.
Caption: A decision tree for troubleshooting compound precipitation in assays.
FAQ 4: How do I determine the maximum soluble concentration and the right amount of co-solvent for my assay?
Answer: A systematic solubility screen is the most effective approach. This involves testing the compound's solubility across a matrix of different co-solvent concentrations and pH levels.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare Buffers: Prepare your primary assay buffer at several pH values (e.g., pH 7.4, 8.0, 8.5). Also, prepare solutions of your assay buffer containing different percentages of DMSO (e.g., 1%, 2%, 5%, 10% v/v).
-
Serial Dilution: Start with your 10 mM DMSO stock solution. In a 96-well plate, perform a serial dilution of your compound into pure DMSO to create a concentration range (e.g., 10 mM down to ~20 µM).
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into corresponding wells of several other plates, each pre-filled with a larger volume (e.g., 98 µL) of the different buffer conditions you prepared in step 1. This creates a 1:50 dilution and tests the solubility of your compound concentration range in buffers with 2% final DMSO.
-
Incubation and Observation:
-
Seal the plates and shake for 1-2 hours at room temperature.
-
Visually inspect each well for precipitation (cloudiness or solid particles) against a light source.
-
For more quantitative results, read the absorbance of the plates at a high wavelength (e.g., 620 nm) using a plate reader. A significant increase in absorbance indicates light scattering from precipitated material.
-
-
Data Analysis: For each buffer condition, identify the highest concentration of the compound that remained fully dissolved. This is your working solubility limit under those specific conditions.
Data Summary Table: Example Solubility Screen Results
| Final Compound Conc. (µM) | Buffer pH 7.4 (2% DMSO) | Buffer pH 8.5 (2% DMSO) | Buffer pH 7.4 (5% DMSO) |
| 200 | Precipitate | Soluble | Soluble |
| 100 | Precipitate | Soluble | Soluble |
| 50 | Soluble | Soluble | Soluble |
| 25 | Soluble | Soluble | Soluble |
| Max Soluble Conc. | ~50 µM | >200 µM | >200 µM |
This data clearly shows that either increasing the buffer pH to 8.5 or increasing the final DMSO concentration to 5% significantly improves the compound's solubility.
FAQ 5: My co-solvent is interfering with my assay. What are my options?
Answer: This is a critical consideration. High concentrations of organic solvents like DMSO can denature proteins, perturb enzyme kinetics, and affect cell membrane integrity.[9][10] If you find that the required DMSO concentration is negatively impacting your assay, you must explore alternative formulation strategies.[11][12][13]
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pH Modification: As demonstrated in the solubility screen, increasing the pH of the buffer can ionize the compound, making it more soluble in water and reducing the need for a high co-solvent percentage. Always verify that your target protein or cell system is stable and functional at the modified pH.
-
Alternative Co-solvents: While less common, solvents like ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol (PEG) can be tested. Their compatibility with the assay must be rigorously validated.
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment. Beta-cyclodextrins and their chemically modified derivatives (like HP-β-CD) are frequently used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility. However, they are notorious for causing assay interference and should be used with extreme caution.
-
References
-
PubChem. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Nishimura, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (2023). Preparing Solutions. Retrieved from [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
-
MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
Lohmann, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
-
The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
-
Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of DMSO on assay performance. Retrieved from [Link]
-
Medicinal Chemistry Research. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Available at: [Link]
-
Bitesize Bio. (2015). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Auctores Online. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 3. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. csstc.org [csstc.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines, a core scaffold in numerous therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic system. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of pyrrolo[2,3-d]pyrimidines, providing concise answers and directing you to more detailed explanations where necessary.
Q1: What are the most common strategies for constructing the pyrrolo[2,3-d]pyrimidine core?
A1: The most prevalent methods involve the construction of the pyrrole ring onto a pre-existing pyrimidine core. Key strategies include:
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Palladium-catalyzed cross-coupling reactions: Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization, is a widely used and versatile method.
-
Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions: These are employed to introduce aryl or heteroaryl substituents at various positions of the pyrrolo[2,3-d]pyrimidine scaffold, often in the later stages of the synthesis.[1]
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One-pot multi-component reactions: These methods offer an efficient approach by combining multiple starting materials in a single reaction vessel to form the desired product in a cascade of reactions.
Q2: How do I choose the right starting materials for my desired pyrrolo[2,3-d]pyrimidine derivative?
A2: The choice of starting materials is dictated by the desired substitution pattern on the final molecule. For instance, in a Sonogashira-based approach, the substituents on the initial halopyrimidine and the terminal alkyne will determine the final decoration of the heterocyclic core. The reactivity of the starting materials, particularly the nature of the halogen on the pyrimidine (I > Br > Cl), will significantly influence the reaction conditions required.[2]
Q3: What are the critical parameters to control during a palladium-catalyzed cross-coupling reaction for this synthesis?
A3: Success in palladium-catalyzed reactions hinges on the careful control of several parameters:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligand is crucial and depends on the specific coupling reaction and substrates. Bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations.[3]
-
Solvent: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions. Common choices include THF, DMF, and acetonitrile.[2] The polarity of the solvent can also influence the reaction rate and selectivity.[4]
-
Base: An appropriate base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) is required to neutralize the hydrogen halide formed during the reaction. The choice of base can impact the reaction's efficiency.
-
Temperature: While some reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[5]
-
Inert Atmosphere: Strict exclusion of oxygen is critical to prevent the oxidative degradation of the palladium catalyst and the homocoupling of alkynes (Glaser coupling) in Sonogashira reactions.[2]
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of these reactions.[6][7] By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of reactants and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis of pyrrolo[2,3-d]pyrimidines.
Low or No Product Yield
Q: My Sonogashira coupling reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix it?
A: Low or no yield in a Sonogashira coupling is a common issue with several potential root causes.
-
Cause 1: Inactive Catalyst: The palladium catalyst may have decomposed.
-
Solution: Ensure you are using a fresh, high-quality palladium catalyst. If you observe the formation of a black precipitate ("palladium black"), this is a clear indication of catalyst decomposition. Start the reaction again with a fresh batch of catalyst and ensure all reagents and solvents are pure and dry.
-
-
Cause 2: Poor Quality Reagents: Impurities in the starting materials (aryl halide or alkyne) can poison the catalyst.
-
Solution: Purify your starting materials before use. The terminal alkyne should be free of any oxidizing agents.
-
-
Cause 3: Presence of Oxygen: Oxygen can lead to the unwanted homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.
-
Solution: Thoroughly degas your solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause 4: Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction outcome.
-
Solution: Screen different solvents (e.g., THF, DMF, acetonitrile) and bases (e.g., Et₃N, i-Pr₂NH, K₂CO₃). The amine base can sometimes also serve as the solvent.[2]
-
Formation of Side Products
Q: I am observing significant side product formation in my Buchwald-Hartwig amination step. What are these side products and how can I minimize them?
A: Side product formation in Buchwald-Hartwig amination often involves hydrodehalogenation of the aryl halide or β-hydride elimination.
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Cause 1: Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can be influenced by the choice of ligand and base. Experiment with different phosphine ligands, as their steric and electronic properties can modulate the reactivity of the catalytic species. The choice of a weaker base might also be beneficial.
-
-
Cause 2: β-Hydride Elimination: This is more common with primary amines and can lead to the formation of an imine and the reduced arene.
-
Solution: The use of bulky phosphine ligands can disfavor this side reaction. Optimizing the reaction temperature can also be effective; sometimes, running the reaction at a lower temperature for a longer time can improve selectivity.
-
Purification Challenges
Q: I am having difficulty purifying my pyrrolo[2,3-d]pyrimidine product. What are the best practices for purification?
A: Purification of pyrrolo[2,3-d]pyrimidine derivatives can be challenging due to their polarity and potential for multiple nitrogen-containing functional groups.
-
Technique 1: Column Chromatography: This is the most common method for purifying these compounds.
-
Best Practices:
-
A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
For highly polar compounds, adding a small amount of methanol or triethylamine to the eluent can improve the separation and reduce tailing.
-
-
Technique 2: Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step.
-
Best Practices:
-
Screen various solvents to find one in which the product is soluble at high temperatures but poorly soluble at room temperature or below. Ethanol is a commonly used solvent for recrystallization of these compounds.
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-
-
Technique 3: Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, preparative HPLC can be employed.
Section 3: Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for a common synthetic route to a pyrrolo[2,3-d]pyrimidine core, along with tables summarizing key reaction parameters.
Protocol: Synthesis of a 2-Substituted-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
This protocol is adapted from a copper-catalyzed approach, which offers a more environmentally benign alternative to palladium.
Step 1: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
-
To a solution of 5-bromo-2,4-dichloropyrimidine in an appropriate solvent, add cyclopentylamine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Step 2: Copper-Catalyzed Coupling and Cyclization
-
In a Schlenk tube, combine 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, CuCl, a suitable ligand (e.g., 6-methylpicolinic acid), NaI, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of the terminal alkyne (e.g., 3,3-diethoxyprop-1-yne) in anhydrous DMSO via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 115 °C) for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over Na₂SO₄.
-
Purify the intermediate by column chromatography.
Step 3: Subsequent Functional Group Manipulations
Further steps, such as hydrolysis of an acetal to an aldehyde, oxidation to a carboxylic acid, and subsequent amidation, can be carried out using standard organic synthesis procedures to arrive at the final desired product.
Data Tables for Reaction Optimization
Table 1: Optimization of Solvent for a One-Pot Pyrrolo[2,3-d]pyrimidine Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 50 | 1 | 90 |
| 2 | Methanol | 50 | 1.5 | 85 |
| 3 | Acetonitrile | 50 | 2 | 78 |
| 4 | Dichloromethane | Reflux | 3 | 65 |
| 5 | Toluene | Reflux | 4 | 50 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Optimization of Base for a Buchwald-Hartwig Amination
| Entry | Base | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Pd(OAc)₂ | BINAP | Dioxane | 110 | High |
| 2 | K₃PO₄ | Pd₂(dba)₃ | XPhos | Toluene | 100 | Moderate |
| 3 | NaOtBu | Pd(OAc)₂ | SPhos | THF | 80 | High |
| 4 | K₂CO₃ | PdCl₂(dppf) | dppf | DMF | 120 | Moderate |
Data synthesized from multiple sources for illustrative purposes.
Section 4: Visualizing Reaction Mechanisms and Workflows
Diagram 1: Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society. Retrieved January 27, 2026, from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(15), 4785. [Link]
-
Lakshminarasimhan, N., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
-
Al-Salahat, A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1365. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(15), 4785. [Link]
-
Kristjánsson, L., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7443-7466. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). European Journal of Medicinal Chemistry, 222, 113580. [Link]
-
Lakshminarasimhan, N., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Condition Optimization for Buchwald-Hartwig Reactions. (2022, January 2). [Video]. YouTube. [Link]
-
Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. (n.d.). Metallurgical and Materials Engineering. Retrieved January 27, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 27, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. (2022). The Journal of Organic Chemistry, 87(15), 10103-10112. [Link]
-
Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Chemistry – A European Journal, 28(4), e202103341. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2020). Organic Letters, 22(15), 5863-5867. [Link]
Sources
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. books.lucp.net [books.lucp.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in DMSO
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when stored and used in Dimethyl Sulfoxide (DMSO). As a molecule possessing a thiol group and a complex heterocyclic core, understanding its stability profile is critical for generating reliable and reproducible experimental data.
I. Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the handling and storage of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in DMSO.
Question 1: What are the primary structural features of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol that could influence its stability in DMSO?
Answer: The key structural motifs of concern are the 2-mercapto group and the pyrrolo[2,3-d]pyrimidine core.
-
2-Mercapto Group (Thiol): Thiols are susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. This process can be catalyzed by trace metals, oxygen, and changes in pH. The presence of a thiol group is a primary consideration for potential degradation.
-
Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic system is generally stable. However, like many nitrogen-containing heterocycles, it can be susceptible to enzymatic or chemical modifications depending on the experimental conditions.
-
Tautomerism: The molecule can exist in tautomeric forms (thiol/thione and lactam/lactim). The equilibrium between these forms can be influenced by the solvent and pH, which may affect both its reactivity and analytical profile.
Question 2: Why is DMSO the recommended solvent, and what are its inherent risks?
Answer: DMSO is a widely used solvent in drug discovery due to its excellent ability to dissolve a broad range of organic molecules, its miscibility with aqueous solutions, and its relatively low toxicity in many biological assays.[1] However, it is not entirely inert and presents several challenges:
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere.[2] The presence of water can significantly impact compound stability, often more so than oxygen.[3][4] Water can facilitate hydrolytic degradation pathways.
-
Oxidizing Potential: Although generally stable, DMSO can act as an oxidant under certain conditions, particularly at elevated temperatures or in the presence of catalysts. This is a critical consideration for thiol-containing compounds.
-
Assay Interference: DMSO and its metabolites can interfere with certain biological assays, especially those involving sulfur metabolism.[5][6]
-
Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, repeated cycling can introduce atmospheric moisture and oxygen, potentially accelerating degradation.[3][4]
Question 3: What are the ideal short-term and long-term storage conditions for stock solutions of this compound in DMSO?
Answer: Adhering to proper storage protocols is the most critical step in preserving the integrity of your compound.
| Storage Condition | Temperature | Duration | Rationale |
| Long-Term Stock | -80°C | > 6 months | Minimizes chemical degradation and solvent evaporation. |
| Short-Term/Working Stock | -20°C | < 1 month | Suitable for frequent use, but monitor for stability. Re-analysis is recommended if stored for over a month.[7] |
| Benchtop Use | Room Temperature | < 8 hours | Minimize exposure to light and atmospheric moisture. Prepare fresh dilutions for assays. |
Best Practices:
-
Use anhydrous DMSO to prepare stock solutions.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store vials tightly capped and consider using a desiccator for room temperature storage of unopened DMSO.
II. Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a question-and-answer formatted guide to address specific experimental problems.
Scenario 1: "My assay results are inconsistent. Could my compound be degrading?"
Answer: Inconsistent results are a classic sign of compound instability. Here’s how to troubleshoot:
-
Verify Stock Integrity: The first step is to confirm the concentration and purity of your DMSO stock solution. Use an analytical method like High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV-MS) to analyze an aliquot of your stock. Compare this to a freshly prepared standard or a previously recorded chromatogram.
-
Evaluate Handling Procedures:
-
Freeze-Thaw Cycles: Are you using a single stock vial for multiple experiments? Studies have shown that while many compounds are stable for up to 11 freeze-thaw cycles, this is a potential source of degradation.[3][4]
-
Exposure to Air and Light: How long does your stock solution sit on the benchtop during an experiment? Thiol-containing compounds can be sensitive to both light and atmospheric oxygen.
-
-
Perform a Forced Degradation Study: To understand the compound's lability, intentionally stress it. Expose aliquots of the stock solution to heat (e.g., 40°C), light, and an oxidizing agent (e.g., a low concentration of hydrogen peroxide). Analyze these samples by HPLC-MS to identify potential degradation products.
Scenario 2: "I see new peaks in my HPLC or LC-MS analysis. What could they be?"
Answer: The appearance of new peaks strongly suggests degradation. Based on the compound's structure, here are the most likely culprits:
-
Disulfide Dimer: The most common degradation product for a thiol is the corresponding disulfide, formed by the oxidation of two molecules of the parent compound. This would have a mass of (2 * Parent Mass) - 2.
-
Oxidized Species: Further oxidation of the sulfur atom can lead to sulfenic, sulfinic, or sulfonic acids. These will correspond to the addition of one, two, or three oxygen atoms to the parent mass, respectively.
-
DMSO Adducts: While less common, reactive intermediates could potentially form adducts with DMSO or its degradation products.
The diagram below illustrates a potential oxidative degradation pathway for the 2-mercapto group.
Caption: Potential Oxidative Degradation Pathway of the Thiol Group.
Scenario 3: "My compound seems to be precipitating out of my DMSO stock solution. What should I do?"
Answer: Precipitation is a solubility issue, not necessarily a stability one, but it will drastically affect the effective concentration in your assays.
-
Confirm Saturation: You may be exceeding the compound's solubility limit in DMSO. Try preparing a lower concentration stock solution.
-
Water Contamination: If your DMSO has absorbed a significant amount of water, it can reduce its solvating power for certain organic molecules.[8] Using a fresh, sealed bottle of anhydrous DMSO is recommended.
-
Temperature Effects: Solubility is temperature-dependent. Ensure your compound is fully dissolved at room temperature before storing it at -20°C or -80°C. Upon thawing, vortex the vial thoroughly to ensure complete re-dissolution.
-
Consider Co-solvents: For particularly challenging compounds, a mixture of solvents, such as DMSO/water (90/10), has been used to improve solubility and stability for some compound classes.[9][10] However, this should be validated for your specific compound and assay system.
III. Experimental Protocol: A Validated Stability Study
This section provides a step-by-step protocol to systematically evaluate the stability of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in DMSO.
Objective:
To determine the stability of the compound in DMSO under various storage and stress conditions over time.
Materials:
-
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC or UHPLC system with UV/Vis (PDA) and Mass Spectrometry (MS) detectors
-
Calibrated analytical balance
-
Vortex mixer
-
Temperature-controlled incubators/chambers (Room Temp, 4°C, 40°C)
-
Freezers (-20°C, -80°C)
Methodology:
Step 1: Sample Preparation (Time Zero - T0)
-
Accurately weigh the solid compound and prepare a 10 mM stock solution in anhydrous DMSO.
-
Ensure complete dissolution by vortexing.
-
Immediately analyze this T0 sample by HPLC-UV-MS to establish the initial purity and peak area. This serves as your 100% reference.
-
Aliquot the remaining stock solution into multiple vials for each storage condition to avoid freeze-thaw cycles of the test samples.
Step 2: Storage Conditions
Store the aliquoted vials under the following conditions:
-
Long-Term: -80°C
-
Working Stock: -20°C
-
Refrigerated: 4°C
-
Room Temperature (RT): ~25°C (protected from light)
-
Accelerated Stability: 40°C (protected from light)
Step 3: Time Points for Analysis
Analyze the samples at appropriate intervals. A suggested schedule is:
-
T0: Initial analysis
-
Day 1, 3, 7
-
Week 2, 4
-
Month 2, 3, 6
Step 4: Analytical Method
-
HPLC-UV-MS Analysis: Use a validated stability-indicating HPLC method.[11] A generic gradient method is a good starting point.
-
Column: C18, e.g., 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.
-
Detection: UV (e.g., 254 nm and a broader spectrum via PDA) and MS (to identify parent mass and any degradation products).
-
-
Data Analysis:
-
Calculate the remaining percentage of the parent compound at each time point relative to the T0 sample.
-
Peak Area % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Identify and quantify any new peaks that appear.
-
Workflow Diagram
Caption: Experimental Workflow for DMSO Stability Study.
IV. References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Lipinski, C. A. (2002). Issues in compound storage in DMSO. Presentation at SBS, The Hague.
-
Popa-Burke, I. G., et al. (2014). The effect of initial purity on the stability of solutions in storage. Journal of Biomolecular Screening, 19(6), 907-916.
-
Novartis Institutes for BioMedical Research. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
-
Patil, S. A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(15), 115579.
-
Giel-Pietraszuk, M., et al. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 22(11), 5677. [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(7), 864-872.
-
Chem-Supply. (n.d.). Safety Data Sheet for 2-Mercaptopyrimidine.
-
Chen, L., et al. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 27(14), 4438.
-
Taylor, B. F., & Gilchrist, J. R. (1991). Environmental VOSCs - Formation and degradation of dimethyl sulfide, methanethiol and related materials. Advances in Microbial Ecology, 11, 1-42.
-
Bączek, T., & Komsta, Ł. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(9), 630-639.
-
Giel-Pietraszuk, M., et al. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. ResearchGate.
-
Tadesse, A., & G-Kiros, T. (2018). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Modern Chemistry & Applications, 6(3).
-
Xia, Y., et al. (2022). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry, 16(1), 1-10.
-
Kim, Y. C., et al. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 2(10), 6931-6938. [Link]
-
Le, T., & Mitchell, T. (2020). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 24(10), 2056-2062.
-
Al-Tel, T. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 28(14), 5396.
-
MedChemExpress. (n.d.). Compound Handling Instructions.
-
Kozikowski, B. A., et al. (2004). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 9(3), 205-209.
-
Wang, Y., et al. (2021). Divergent decomposition pathways of DMSO mediated by solvents and additives. Tetrahedron Letters, 78, 153215.
-
Sigma-Aldrich. (n.d.). Product Page for 2-Mercaptopyrimidine.
-
El-Sayed, N. N. E., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
-
World Health Organization. (2023). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Antibiotics, 12(3), 519.
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?
-
Hassan Hilmy, K. M. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(12), 5243-5250.
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine.
-
Hussain, M. M. M., et al. (2020). Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. ResearchGate.
Sources
- 1. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating Experiments with Small Molecule Inhibitors
Welcome to the Technical Support Center for small molecule inhibitor experiments. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to help you navigate the common pitfalls and ensure the scientific integrity of your results. As Senior Application Scientists, we have compiled this guide based on extensive field experience and established best practices to help you design, execute, and interpret your experiments with confidence.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions and issues encountered when working with small molecule inhibitors.
Q1: My inhibitor shows no effect in my cellular assay, but it has a potent reported IC50 in a biochemical assay. What could be the problem?
A: This is a common discrepancy. Several factors can contribute to this issue:
-
Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.[1] Highly charged or very polar molecules often have poor membrane permeability.
-
Inhibitor Stability: The compound may be unstable in your cell culture media, degrading over the course of your experiment.[2][3] It's crucial to assess the chemical stability of your inhibitor under your specific experimental conditions.
-
Efflux Pumps: Cells can actively pump out the inhibitor using efflux pumps like P-glycoprotein, preventing it from reaching an effective intracellular concentration.
-
High Protein Binding: The inhibitor might bind to proteins in the serum of your cell culture medium, reducing its free concentration and availability to engage with the target.[1]
-
Incorrect Dosing: The reported IC50 from a biochemical assay may not be relevant for a cellular context. It's essential to perform a dose-response curve in your specific cell system to determine the optimal concentration.[4]
Q2: How can I be sure the observed phenotype is due to the inhibition of my target and not an off-target effect?
A: This is a critical question in inhibitor research. Here are some essential validation steps:
-
Rescue Experiments: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype caused by the inhibitor.
-
Target Knockdown/Knockout: The phenotype observed with the inhibitor should mimic the phenotype of a genetic knockdown or knockout of the target protein.[5]
-
Cellular Target Engagement Assays: Directly measure the binding of the inhibitor to its target in intact cells. Assays like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement.[6][7][8][9]
-
Selectivity Profiling: Profile your inhibitor against a panel of related targets (e.g., a kinase panel) to assess its selectivity.[10]
Q3: I'm seeing a very steep dose-response curve. What does this mean?
A: A steep dose-response curve, where a small change in inhibitor concentration leads to a large change in response, can be indicative of several phenomena:
-
Positive Cooperativity: The binding of one inhibitor molecule to the target protein increases the affinity for subsequent inhibitor molecules.
-
Inhibitor Aggregation: At higher concentrations, the inhibitor may form aggregates that are the active inhibitory species.[11] This is a common artifact.
-
Stoichiometric Inhibition: If the inhibitor concentration is close to the enzyme concentration, the inhibition will appear stoichiometric rather than catalytic, leading to a steep curve.[11][12]
-
Irreversible Inhibition: Covalent inhibitors that bind irreversibly to their target can also produce steep dose-response curves.
It is crucial to investigate the cause of a steep dose-response curve to ensure you are observing a genuine biological effect.[11]
Q4: My inhibitor has poor solubility. How can I work with it?
A: Poor aqueous solubility is a frequent challenge with small molecules.[2][3] Here are some strategies:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common co-solvent, but the final concentration should be kept low (typically <0.5%) as it can have its own biological effects.[13]
-
Formulation with Excipients: Surfactants or cyclodextrins can sometimes be used to improve solubility.
-
Sonication or Vortexing: These methods can help to dissolve the compound, but be cautious of potential degradation.
-
Preparation of a Salt Form: If applicable, converting the inhibitor to a more soluble salt form can be an option.[3]
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment, as compounds can precipitate out of solution over time, especially when stored at low temperatures.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific issues and performing key validation experiments.
Guide 1: Investigating Lack of Inhibitor Activity in Cellular Assays
If your inhibitor is active in a biochemical assay but not in a cellular context, a systematic troubleshooting approach is necessary.
Workflow for Troubleshooting Inactivity
Caption: A decision tree for troubleshooting inactive small molecule inhibitors in cellular assays.
Step-by-Step Protocols
1. Assessing Solubility in Cell Culture Media:
-
Objective: To determine if the inhibitor is soluble at the desired concentration in your complete cell culture medium.
-
Protocol:
-
Prepare a concentrated stock solution of your inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in your complete cell culture medium (including serum).
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the sample and measure the concentration of the inhibitor in the supernatant using HPLC or LC-MS.[1]
-
2. Evaluating Chemical Stability:
-
Objective: To determine if the inhibitor degrades in your cell culture medium over time.
-
Protocol:
-
Prepare a solution of your inhibitor in complete cell culture medium at the working concentration.
-
Take samples at different time points (e.g., 0, 2, 6, 24, 48 hours) during incubation under standard cell culture conditions.
-
Analyze the concentration of the intact inhibitor in each sample using HPLC or LC-MS.[1][14] A significant decrease in concentration over time indicates instability.
-
Guide 2: Confirming On-Target Activity and Assessing Selectivity
It is paramount to demonstrate that the observed biological effect of an inhibitor is a direct consequence of its interaction with the intended target.
Key Validation Assays
| Assay | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[8][9] | Label-free; performed in intact cells or cell lysates.[6] | Not suitable for all targets; can be low-throughput. |
| NanoBRET™ Target Engagement Assay | Measures inhibitor binding to a NanoLuc® luciferase-tagged target protein in live cells via bioluminescence resonance energy transfer. | Quantitative; high-throughput. | Requires genetic modification of the target protein. |
| Kinase Selectivity Profiling (e.g., KiNativ™, KinomeScan®) | Measures the binding or activity of the inhibitor against a large panel of kinases. | Comprehensive selectivity data. | Can be expensive; in vitro results may not fully translate to the cellular context. |
| Genetic Knockdown/Knockout | Compares the phenotype of inhibitor treatment with the phenotype of genetically ablating the target.[5] | Provides strong evidence for on-target effects. | Can be time-consuming; potential for off-target effects with RNAi. |
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of an inhibitor in intact cells.
-
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with the inhibitor at various concentrations or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[6]
-
Cool the samples and lyse the cells.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[15]
-
Signaling Pathway Visualization
Caption: On-target versus off-target effects of a small molecule inhibitor in a signaling pathway.
III. References
-
Alvocidib (Cat# S2679) and Alisertib (Cat# S1133) were purchased from Selleckchem (Houston, TX, USA) and dissolved in DMSO at 10 mM. Cancer cells were incubated with medium containing 100 nM Alvocidib and 1 µM Alisertib to ensure full inhibition of CILK1 and AURKA, respectively. MDPI.
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications.
-
Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chem Eng Process Tech.
-
Small Molecule Inhibitors Selection Guide. Biomol GmbH.
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
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Regulatory Knowledge Guide for Small Molecules. NIH SEED Office.
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Small-molecule inhibitor starting points learned from protein–protein interaction inhibitor structure. Bioinformatics.
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PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
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Can I design small molecule inhibitors with reference to known antigen-antibody binding sites? ResearchGate.
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Target Engagement Assays in Early Drug Discovery. PMC.
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
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A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell.
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How to Interpret Dose-Response Curves. Sigma-Aldrich.
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Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs. PubMed Central.
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Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications.
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Small Molecule Inhibitors Selection Guide. Cayman Chemical.
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications.
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Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications.
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Cell culture media impact on drug product solution stability. ResearchGate.
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
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A Practical Guide to Target Engagement Assays. Selvita.
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
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Interpreting steep dose-response curves in early inhibitor discovery. PubMed.
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
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Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC.
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
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Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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Dose-Response Relationships. MSD Manual Professional Edition.
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Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube.
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Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv.
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Dose-Response Curve | Definition and Applications. Danaher Life Sciences.
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Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. PMC.
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online.
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How to address inconsistent results with 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistent experimental results. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents, including kinase inhibitors.[1][2][3][4] However, the specific functionalities of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol can present unique challenges. This guide provides in-depth, field-proven insights to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My compound shows variable potency and a time-dependent loss of activity in biological assays. What could be the cause?
Answer:
This is a common issue often linked to the oxidative instability of the 2-mercapto group. Thiols are susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. These oxidized forms will likely have different pharmacological activities, leading to inconsistent results.
Causality: The thiol (-SH) group can be oxidized to a disulfide (-S-S-) bridge, especially in the presence of oxygen, metal ions, or certain buffer components. This dimerization alters the compound's structure, and consequently, its interaction with the target protein.
Troubleshooting Protocol:
-
Degas Buffers: Before use, thoroughly degas all aqueous buffers to remove dissolved oxygen. Purging with an inert gas like nitrogen or argon is recommended.[5]
-
Include a Reducing Agent: Supplement your assay buffers with a fresh solution of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and less reactive with other assay components.
-
Chelate Metal Ions: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester divalent metal ions that can catalyze thiol oxidation.
-
Prepare Fresh Solutions: Always prepare solutions of the compound fresh for each experiment from a solid stock stored under inert gas.
Workflow for Mitigating Oxidation:
Caption: Workflow for minimizing oxidation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Question 2: I'm observing poor solubility of the compound in my aqueous assay buffer, leading to precipitation and inconsistent results. How can I improve its solubility?
Answer:
The pyrrolo[2,3-d]pyrimidine core is a planar heterocyclic system that can lead to low aqueous solubility due to crystal lattice energy. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (pyrimidine nitrogens) can further contribute to strong intermolecular interactions.
Troubleshooting Protocol:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an aprotic polar solvent like dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved before making further dilutions.
-
pH Adjustment: The pKa of the molecule can influence its solubility. The hydroxyl group and the pyrrole nitrogen have acidic protons. Systematically evaluate the solubility at different pH values. Deprotonation at higher pH might increase solubility, but be mindful of potential degradation.
-
Use of Co-solvents: For in vitro assays, consider the inclusion of a small percentage of an organic co-solvent like ethanol or polyethylene glycol (PEG) in the final assay buffer. However, always run a vehicle control to ensure the co-solvent does not affect the assay.
-
Sonication: Briefly sonicate the solution after dilution into the aqueous buffer to aid in dissolution and prevent immediate precipitation.
Recommended Solvent Screening:
| Solvent | Typical Stock Concentration | Notes |
| DMSO | 10-50 mM | Standard choice for initial solubilization. |
| DMF | 10-20 mM | Alternative to DMSO. |
| Ethanol | 1-5 mM | Can be used as a co-solvent in assays. |
| PEG-400 | 1-10 mM | Useful for increasing solubility in aqueous media. |
Question 3: My NMR and Mass Spec data suggest the presence of multiple species, even in a freshly prepared sample. What could be the reason?
Answer:
This observation is likely due to the presence of tautomers. Tautomerism is the dynamic equilibrium between two or more interconvertible constitutional isomers. For 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, several tautomeric forms are possible due to the mercapto and hydroxyl groups.
Key Tautomeric Equilibria:
-
Thione-Thiol Tautomerism: The 2-mercapto group can exist in equilibrium with its thione form.
-
Keto-Enol Tautomerism: The 4-ol (hydroxyl) group can exist in equilibrium with its keto (or lactam) form.
The equilibrium between these forms can be influenced by the solvent, pH, and temperature, leading to complex analytical spectra.
Investigative Protocol:
-
Variable Temperature NMR: Acquire NMR spectra at different temperatures. If tautomerism is occurring, you may see coalescence or sharpening of peaks as the rate of interconversion changes.
-
Solvent-Dependent NMR: Run NMR in different solvents (e.g., DMSO-d6, CDCl3, Methanol-d4). The polarity and hydrogen-bonding capacity of the solvent can shift the tautomeric equilibrium, altering the observed spectrum.
-
2D NMR Spectroscopy: Techniques like HMBC and HSQC can help in assigning the correlations and confirming the structures of the major tautomers present.
Potential Tautomeric Forms:
Caption: Possible tautomeric equilibria for the compound.
Question 4: How should I properly store the solid compound and its solutions to ensure long-term stability?
Answer:
Proper storage is critical to prevent degradation and ensure reproducible results over time. The main concerns for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol are oxidation and hydrolysis.
Storage Recommendations:
| Form | Temperature | Atmosphere | Container | Duration |
| Solid | -20°C | Inert Gas (Argon or Nitrogen) | Amber vial, tightly sealed | > 1 year |
| DMSO Stock | -80°C | Inert Gas (Argon or Nitrogen) | Small aliquots in sealed vials | < 3 months |
| Aqueous Sol. | N/A | Not Recommended | N/A | Prepare Fresh |
Best Practices:
-
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.
-
Protect from Light: The pyrrolo[2,3-d]pyrimidine ring system can be light-sensitive. Store both solid and solutions in amber vials or protect them from light.
-
Moisture Control: The compound is moisture-sensitive.[6] Store the solid in a desiccator and use anhydrous solvents for preparing stock solutions.
References
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WIPO (World Intellectual Property Organization).
-
SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Semantic Scholar. Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. ScienceDirect. Available at: [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Center for Biotechnology Information. Available at: [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ScienceDirect. Available at: [Link]
-
Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. Available at: [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. Available at: [Link]
-
7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. National Center for Biotechnology Information. Available at: [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
Sources
- 1. sci-hub.jp [sci-hub.jp]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 6. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
Technical Support Center: Enhancing Cell Permeability of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of enhancing the cell permeability of this promising pyrrolo[2,3-d]pyrimidine derivative. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your experiments and advance your research.
I. Understanding the Challenge: Physicochemical Profile
Before attempting to modify a compound, it is crucial to understand its inherent physicochemical properties. These characteristics are the primary determinants of its ability to cross the lipid-rich cell membrane. For 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, the predicted properties suggest potential permeability issues.
Table 1: Predicted Physicochemical Properties of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
| Property | Predicted Value | Implication for Permeability |
| Molecular Weight | 209.25 g/mol | Favorable (within Lipinski's Rule of 5) |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | Moderate lipophilicity |
| Aqueous Solubility (LogS) | -2.5 | Low to moderate solubility |
| Polar Surface Area (PSA) | 85.5 Ų | Borderline to high; may hinder passive diffusion |
| Hydrogen Bond Donors | 3 | Acceptable |
| Hydrogen Bond Acceptors | 4 | Acceptable |
Note: These values are predicted using computational models and should be experimentally verified.
The key takeaway from this profile is the compound's borderline high Polar Surface Area (PSA) and relatively low aqueous solubility. While the LogP is in a reasonable range, the PSA, which is a measure of the sum of surfaces of polar atoms in a molecule, is a significant factor that can impede passive diffusion across the cell membrane[1].
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered when working to improve the cell permeability of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Q1: My compound shows good target engagement in biochemical assays but has no activity in cell-based assays. What is the likely problem?
A1: A discrepancy between biochemical and cellular activity is a classic indicator of poor cell permeability. Your compound is likely unable to reach its intracellular target at a sufficient concentration. The first step is to experimentally confirm low permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.
Q2: What is the quickest way to assess if my compound's permeability is the issue?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive diffusion. It is a cost-effective and rapid method to get an initial assessment of a compound's ability to cross a lipid membrane[2]. See the detailed protocol in Section IV.
Q3: Should I focus on increasing lipophilicity to improve permeability?
A3: While increasing lipophilicity (LogP) can enhance membrane partitioning, it's a delicate balance. Excessively high lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance[3][4]. A modest increase in LogP, perhaps to a range of 2-3, might be beneficial, but this should be done in conjunction with strategies to address the high PSA.
Q4: What are the most common chemical modifications to improve the permeability of a compound like this?
A4: For a compound with multiple hydrogen bond donors and a potentially high PSA, a prodrug strategy is often the most effective approach. This involves masking the polar functional groups (like the hydroxyl and mercapto groups) with lipophilic moieties that can be cleaved by intracellular enzymes to release the active compound[5][6]. See the Troubleshooting Guide in Section III for specific strategies.
Q5: Can I improve permeability without chemically modifying my compound?
A5: Yes, formulation strategies can enhance the bioavailability of poorly permeable compounds. Techniques such as creating nanoemulsions, using cyclodextrins to form inclusion complexes, or developing self-microemulsifying drug delivery systems (SMEDDS) can improve a compound's solubility and apparent permeability[7][8]. These are particularly useful for in vivo studies.
III. Troubleshooting Guide: A Systematic Approach to Enhancing Permeability
If you have confirmed that your compound has low cell permeability, this guide provides a systematic approach to identifying and implementing solutions.
Caption: A workflow for troubleshooting low cell permeability.
Prodrug Strategies: Masking Polar Functional Groups
The hydroxyl (-OH) and mercapto (-SH) groups on your compound are significant contributors to its high polar surface area. A prodrug approach masks these groups with lipophilic moieties that are later cleaved inside the cell.
-
Ester Prodrugs for the Hydroxyl Group: The 4-hydroxyl group can be esterified with a lipophilic carboxylic acid (e.g., pivalic acid to form a pivaloyloxymethyl (POM) ester). These esters are often readily cleaved by intracellular esterases to regenerate the parent compound.
-
Thioester or Thioether Prodrugs for the Mercapto Group: The 2-mercapto group can be converted to a thioester (e.g., S-acetyl or S-pivaloyl) or a thioether. Thioesters are also susceptible to cleavage by intracellular thioesterases.
Caption: The general concept of a prodrug strategy.
Structural Modifications: Fine-Tuning Lipophilicity
If the LogP is suboptimal, minor structural modifications can be made. However, this approach is more resource-intensive than a prodrug strategy.
-
Alkyl Chain Optimization: The ethyl group at the 6-position could be systematically varied (e.g., methyl, propyl, isopropyl) to fine-tune the lipophilicity. Each new analog would require separate synthesis and testing.
Formulation Approaches for In Vivo Studies
For preclinical in vivo experiments, formulation can be a powerful tool to overcome poor permeability without altering the chemical structure of the active pharmaceutical ingredient (API).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[8]. This can enhance the absorption of poorly soluble and permeable drugs.
IV. Experimental Protocols
Here are detailed, step-by-step protocols for the two most common in vitro permeability assays.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across a lipid-infused artificial membrane and is an excellent first-line screen for permeability.
Materials:
-
96-well donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate (e.g., Corning Costar)
-
Lecithin/dodecane solution (1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader or LC-MS/MS for quantification
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Using a pipette, carefully add 5 µL of the 1% lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the lipid to impregnate the membrane for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the test compound to a final concentration of 10-50 µM in PBS. The final DMSO concentration should be kept low (<1%) to avoid affecting the membrane integrity.
-
Add Donor Solutions: Add 150 µL of the donor solution to each well of the coated donor plate.
-
Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's wells are in contact with the solution in the acceptor plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using established equations that take into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time[2][9].
B. Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Lucifer yellow (for monolayer integrity testing)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for quantification
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability test; the Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
Prepare Transport Buffer: Prepare HBSS at pH 7.4 (for the basolateral/receiver compartment) and pH 6.5 or 7.4 (for the apical/donor compartment).
-
Prepare Dosing Solutions: Dissolve the test compound in the apical transport buffer at the desired concentration (typically 1-10 µM).
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add 0.4 mL of the dosing solution to the apical side and 1.2 mL of fresh HBSS to the basolateral side.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux):
-
To assess active efflux, perform the assay in the reverse direction. Add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for both A to B and B to A directions[10][11]. The efflux ratio is calculated as Papp(B to A) / Papp(A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).
V. References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Dahlgren, D., & Lennernäs, H. (2019). In vivo intestinal permeability: state-of-the-art and future challenges. Journal of Pharmaceutical Sciences, 108(10), 3205-3215. [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]
-
Kawakami, K. (2012). Modification of physicochemical characteristics of active pharmaceutical ingredients and application of supersaturatable dosage forms for improving bioavailability of poorly absorbed drugs. Advanced Drug Delivery Reviews, 64(6), 480-495. [Link]
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Shityakov, S., & Förster, C. (2014). In silico-predicted lipophilicity and its impact on the blood-brain barrier penetration of drugs. Pharmaceutical Research, 31(9), 2413-2425. [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
-
Stella, V. J. (2010). Prodrugs as therapeutics. Expert Opinion on Therapeutic Patents, 14(3), 277-280. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771. [Link]
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- 3. PrologP | www.compudrug.com [compudrug.com]
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Technical Support Center: Optimizing In Vivo Dosage for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Compound EMP-401)
Prepared by the Senior Application Scientist Team
Disclaimer: 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, hereafter referred to as EMP-401, is a novel investigational compound. This guide provides a comprehensive framework for in vivo dosage optimization based on established principles for poorly soluble, heterocyclic small molecules, particularly those from the pyrrolo[2,3-d]pyrimidine class, which are often developed as kinase inhibitors.[1][2][3] The protocols and advice herein should be adapted to your specific experimental context and institutional guidelines.
Introduction: The Challenge of Pyrrolopyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[2][3][4] However, compounds like EMP-401 often present significant challenges for in vivo studies, primarily due to poor aqueous solubility and a tendency for precipitation. This can lead to inconsistent absorption, low bioavailability, and misleading dose-response relationships.[5][6][7]
This guide is structured to address these challenges proactively, moving from foundational questions to in-depth troubleshooting and detailed experimental protocols. Our goal is to provide you with the logical framework and practical tools necessary to establish a robust, reproducible, and effective in vivo dosing regimen for EMP-401.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid, actionable answers to the most common initial questions encountered when moving a novel compound from the benchtop to in vivo models.
Q1: How do I translate my in vitro IC50 for EMP-401 into a starting dose for my first animal study?
Answer: Direct conversion of an in vitro IC50 to an in vivo dose is not recommended as it fails to account for critical physiological factors like absorption, distribution, metabolism, and excretion (ADME).[8][9] The relationship between in vitro potency and in vivo efficacy is complex.[10] A more systematic approach is required:
-
Establish a Target Exposure: The goal is to achieve a plasma concentration in the animal that is a multiple of the in vitro IC50 (e.g., 3-10x the IC50 at trough). This provides a theoretical therapeutic window to aim for.
-
Pharmacokinetic (PK) Bridging: If preliminary PK data is available (even from a single dose in a small number of animals), it can be used to estimate the dose required to reach the target exposure.
-
Literature Precedent: Search for in vivo studies on structurally related pyrrolopyrimidine derivatives or inhibitors of the same target. This can provide a ballpark starting range.
-
Default to a Dose-Range Finding (DRF) Study: If no prior data exists, the most rigorous approach is to begin with a well-designed DRF study.[11][12][13] This is the gold standard for establishing the Maximum Tolerated Dose (MTD) and observing initial efficacy signals.[11][14]
Q2: EMP-401 has very poor water solubility. What is the best vehicle to use for oral or IP administration?
Answer: Vehicle selection is critical and must be determined empirically.[15][16][17] The goal is to create a stable, homogenous formulation that maximizes bioavailability while minimizing vehicle-induced toxicity.[16][18]
Causality: The mercapto (-SH) group and the heterocyclic rings in EMP-401 contribute to its low aqueous solubility. Your formulation strategy must overcome this to prevent the compound from precipitating in the GI tract (oral) or peritoneal cavity (IP) upon administration.[19][20]
A tiered approach to vehicle screening is recommended:
| Tier | Vehicle Composition | Rationale & Considerations |
| 1 | 0.5% Carboxymethylcellulose (CMC) in water | Standard for simple suspensions. Assess wettability. May not be sufficient for EMP-401. |
| 2 | 0.5% Methylcellulose + 0.1% Tween-80 in water | Tween-80 acts as a surfactant to improve wetting and prevent aggregation. A common starting point for many poorly soluble compounds. |
| 3 | 20-40% Polyethylene Glycol 400 (PEG400) in water | PEG400 is a co-solvent that can significantly increase solubility. Check for vehicle toxicity at higher concentrations.[18] |
| 4 | 10% DMSO / 40% PEG400 / 50% Saline | A more aggressive solubilizing vehicle (e.g., a modified "SBE-β-CD" alternative). Caution: DMSO can have its own biological effects and cause irritation.[18] Use the lowest possible concentration. |
See Protocol 3.1 for a detailed vehicle screening workflow.
Q3: I administered my EMP-401 formulation and saw precipitation at the injection site (IP) or inconsistent results (oral). What's happening?
Answer: This is a classic sign of a suboptimal formulation where the compound is "crashing out" of solution upon contact with physiological fluids.[19][21]
Causality: The vehicle may keep the drug solubilized in the syringe, but when it is diluted in the aqueous environment of the body, the concentration of the solubilizing agents (like PEG400 or DMSO) drops dramatically. This causes the local concentration of EMP-401 to exceed its solubility limit, leading to precipitation.[20]
Troubleshooting Steps:
-
Re-evaluate Your Formulation: You likely need a more robust system. Consider strategies like creating an amorphous solid dispersion or using lipid-based formulations to maintain solubility in vivo.[5][6][7][22]
-
In Vitro Precipitation Test: Before dosing, perform a simple test. Dilute your final formulation 1:10 or 1:20 in phosphate-buffered saline (PBS) at 37°C and observe for 1-2 hours. If you see precipitation, the formulation will likely fail in vivo.
-
Reduce the Dosing Concentration: A lower concentration in a larger volume (within animal welfare limits) can sometimes mitigate this issue.
-
Change the Route of Administration: If feasible, consider if another route (e.g., subcutaneous) with a different vehicle might provide more stable absorption.
Q4: How frequently should I dose the animals?
Answer: Dosing frequency depends on the compound's half-life (t½) and the desired therapeutic effect. The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is key.[23][24][25]
-
If PK data is available: Aim to maintain the plasma concentration above the target (e.g., 3x IC50) for the entire dosing interval. If the half-life is short, twice-daily (BID) or even more frequent dosing may be necessary.
-
If no PK data is available: Start with once-daily (QD) dosing as a default. A well-designed efficacy study should include satellite PK groups to collect this crucial data and inform future study designs.[26]
-
Mechanism of Action: If EMP-401 is expected to be a covalent or irreversible inhibitor, the biological effect may persist long after the drug has been cleared, potentially allowing for less frequent dosing.
Section 2: In-Depth Troubleshooting & Optimization Guides
Guide 2.1: Designing a Robust Dose-Range Finding (DRF) Study
The DRF study is the cornerstone of your in vivo program.[11][12] Its purpose is to establish the Maximum Tolerated Dose (MTD), identify potential dose-limiting toxicities, and gather preliminary PK and efficacy data to inform subsequent studies.[11][13]
Key Experimental Design Parameters
| Parameter | Recommendation | Rationale (The "Why") |
| Animal Model | Species and strain relevant to the disease model (e.g., C57BL/6 or BALB/c mice). | The choice of animal model is critical for the relevance of the study.[27] |
| Group Size | n = 3-5 animals per sex per group. | Sufficient to observe clear toxicity trends while minimizing animal use. |
| Dose Levels | 4-5 dose levels + 1 vehicle control group. | A logarithmic or semi-log dose escalation (e.g., 10, 30, 100, 300 mg/kg) is standard to cover a wide dose range.[28] |
| Dosing Schedule | Daily for 5-7 days. | Allows for observation of acute and sub-acute toxicity. |
| Endpoints | Primary: Mortality, clinical signs of toxicity, body weight changes. Secondary: Satellite PK (at 2-3 timepoints), terminal organ weights, basic histology. | A >15-20% body weight loss is a common humane endpoint and a key indicator of the MTD.[28] PK data provides the critical link between dose and exposure. |
See Protocol 3.2 for a detailed DRF study workflow.
Guide 2.2: The PK/PD Relationship: The Key to Dose Optimization
Understanding the interplay between Pharmacokinetics (what the body does to the drug) and Pharmacodynamics (what the drug does to the body) is essential for optimizing your dose.[23][25][26] It moves you from simply dosing to dosing smartly.
Causality: Efficacy is not driven by the dose administered, but by the concentration of the drug at the target site over time. A high dose that is poorly absorbed or rapidly cleared may be less effective than a lower dose with an optimized formulation that provides sustained exposure.
Visualizing the PK/PD Workflow
The following diagram illustrates the iterative process of using PK/PD data to refine your dosing strategy.
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Validation & Comparative
Validating the Cellular Target of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Comparative Guide
In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is a critical determinant of its therapeutic potential and a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of key methodologies for validating the cellular target of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a member of the pyrrolo[2,3-d]pyrimidine class of compounds. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a deaza-isostere of adenine, the core component of ATP.[1] This structural mimicry makes it a frequent constituent in a multitude of ATP-competitive kinase inhibitors.[1][2] Consequently, it is highly probable that 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol exerts its biological effects through the inhibition of one or more protein kinases.
This guide will navigate the researcher through a logical progression of experiments designed to confirm direct target engagement in a cellular context, compare the strengths and limitations of orthogonal validation approaches, and provide actionable, field-tested protocols. Our focus is on building a self-validating experimental framework to ensure the scientific integrity of your findings.
The Central Hypothesis: Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, with numerous derivatives targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders.[1][3][4] Several studies have demonstrated that derivatives of this scaffold act as potent inhibitors of tyrosine kinases, STAT6, and p21-activated kinase 4 (PAK4), among others.[5][6][7] Therefore, the primary hypothesis for the mechanism of action of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is the direct inhibition of a specific protein kinase or a family of related kinases within the cell. The subsequent sections will detail the experimental strategies to test this hypothesis directly.
A Triad of Target Validation Strategies
To build a robust case for target engagement, a multi-pronged approach is essential. We will explore three distinct, yet complementary, methodologies:
-
Biophysical Engagement in Intact Cells: Cellular Thermal Shift Assay (CETSA)
-
Genetic Target Inactivation: siRNA/shRNA and CRISPR/Cas9 Approaches
-
Biochemical Validation of Target Activity: In Vitro Kinase Assays
The convergence of evidence from these orthogonal methods provides the highest level of confidence in target identification.
Cellular Thermal Shift Assay (CETSA): Direct Evidence of Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct physical interaction between a compound and its protein target within the complex milieu of an intact cell.[8] The underlying principle is that the binding of a ligand, such as our compound of interest, stabilizes the target protein, leading to an increase in its thermal stability.[8][9] This change in thermal stability is then quantified, providing direct evidence of target engagement.[10]
The Causality Behind CETSA
When a protein is heated, it denatures and aggregates.[8] The temperature at which half of the protein population is denatured is its melting temperature (Tm). A ligand-bound protein is thermodynamically more stable and will require more thermal energy to unfold, thus exhibiting a higher Tm. CETSA exploits this phenomenon by treating cells with the compound, heating them across a temperature gradient, lysing the cells, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature.[9]
Experimental Workflow: CETSA
Caption: CETSA Experimental Workflow Diagram.
Detailed Protocol: CETSA
Materials:
-
Cell line expressing the putative target kinase.
-
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibody specific to the target kinase for Western Blot analysis.
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a predetermined concentration of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol or vehicle for 1-2 hours at 37°C.[11]
-
-
Heating:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a PCR machine for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C.[11]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[11]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western Blot or another quantitative protein detection method.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western Blot.
-
Plot the normalized intensity of the soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
-
Comparison with Other Methods
| Feature | CETSA | Genetic Knockdown (siRNA/CRISPR) | In Vitro Kinase Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[8] | Reduction or elimination of target protein expression.[12] | Measures the enzymatic activity of a purified kinase.[13] |
| Context | Intact cells, physiological conditions. | Cellular context, but with genetic perturbation. | In vitro, purified components. |
| Information Gained | Direct evidence of target engagement and binding.[14] | Phenotypic consequence of target loss. | Enzymatic inhibition potency (IC50). |
| Primary Advantage | Measures direct binding in a native cellular environment. | Confirms the target's role in a cellular phenotype. | Highly quantitative measure of inhibitory activity. |
| Primary Limitation | Requires a specific antibody for detection; not all proteins show a clear thermal shift. | Potential for off-target effects; compensation mechanisms. | Lacks the complexity of the cellular environment. |
Genetic Approaches: Validating the Target's Role in Cellular Phenotype
While CETSA confirms binding, it doesn't inherently prove that this binding event is responsible for the observed cellular effects of the compound. Genetic methods, such as RNA interference (siRNA) and CRISPR-Cas9-mediated knockout, directly address this by reducing or eliminating the target protein.[12][15] If the cellular phenotype induced by 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is attenuated or abolished upon target knockdown or knockout, it strongly implicates that target in the compound's mechanism of action.
The Logic of Genetic Inactivation
The core principle is to remove the proposed target and observe if the compound still elicits its characteristic effect. If the effect is diminished, it validates that the compound acts through that specific target. This approach serves as a crucial negative control for target specificity.[16]
Experimental Workflow: siRNA-mediated Knockdown
Caption: siRNA Knockdown Validation Workflow.
Detailed Protocol: siRNA Knockdown Validation
Materials:
-
Cell line of interest.
-
siRNA duplexes targeting the putative kinase (at least two independent sequences are recommended).
-
Non-targeting (scrambled) control siRNA.[16]
-
Transfection reagent (e.g., Lipofectamine).
-
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Reagents for the chosen phenotypic assay (e.g., MTT or CellTiter-Glo for viability).
Procedure:
-
Transfection:
-
Following the manufacturer's protocol, transfect cells with the target-specific siRNAs or the non-targeting control siRNA.[16]
-
-
Knockdown Period:
-
Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and subsequent protein depletion.
-
-
Verification of Knockdown:
-
Compound Treatment and Phenotypic Analysis:
-
Re-plate the remaining transfected cells for the phenotypic assay.
-
Treat the cells with a dose-range of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
After the appropriate treatment duration, perform the phenotypic assay (e.g., measure cell viability).
-
-
Data Interpretation:
-
Compare the dose-response curves of the compound in cells treated with the target-specific siRNA versus the non-targeting control.
-
A rightward shift in the dose-response curve (i.e., a higher EC50) in the knockdown cells indicates that the compound's effect is dependent on the presence of the target protein.
-
CRISPR/Cas9 as a More Definitive Alternative
CRISPR-Cas9 technology can be used to create stable knockout cell lines, offering a more permanent and often more complete removal of the target protein compared to the transient nature of siRNA.[15][18] This can be particularly advantageous for long-term studies and for mitigating the potential off-target effects sometimes associated with siRNAs.[19] The workflow is similar, but involves generating and validating a clonal knockout cell line prior to compound treatment.
In Vitro Kinase Assays: Quantifying Inhibitory Potency
Once cellular target engagement and phenotypic relevance are established, an in vitro kinase assay is essential to quantify the direct inhibitory activity of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol against the purified target kinase.[13] This provides a precise measure of the compound's potency (typically as an IC50 value) and helps to confirm that the compound is indeed an inhibitor of the enzyme's catalytic activity.
The Rationale of Biochemical Assays
By isolating the kinase and its substrate from the complexities of the cell, we can directly measure the transfer of a phosphate group from ATP to the substrate.[13] The assay then quantifies how our compound interferes with this process.
Experimental Workflow: In Vitro Kinase Assay
Caption: In Vitro Kinase Assay Workflow.
Detailed Protocol: A Generic In Vitro Kinase Assay
Materials:
-
Purified, active form of the target kinase.
-
Specific substrate for the kinase.
-
ATP.
-
Kinase assay buffer.
-
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
A commercial kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™) for detection.
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in the appropriate buffer.
-
-
Reaction Setup:
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.[21]
-
Incubate the plate for the recommended time and temperature (e.g., 30-60 minutes at 30°C).
-
-
Detection:
-
Stop the reaction and proceed with the detection steps as per the kit manufacturer's instructions. This typically involves adding a reagent that generates a luminescent or fluorescent signal proportional to the amount of ADP produced or substrate phosphorylated.
-
-
Data Analysis:
-
Plot the signal versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Synthesizing the Evidence for Confident Target Validation
The ultimate goal is to build a cohesive and logical narrative supported by empirical data from multiple, independent lines of inquiry. The ideal outcome is a dataset where:
-
CETSA demonstrates that 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol directly binds to the putative kinase in intact cells, evidenced by a significant thermal shift.
-
Genetic knockdown or knockout of the kinase phenocopies or abrogates the cellular effect of the compound, confirming that the kinase is required for the compound's activity.
-
An in vitro kinase assay shows potent, dose-dependent inhibition of the purified kinase's enzymatic activity, providing a quantitative measure of potency (IC50).
When the results from these disparate methodologies converge on the same protein target, the confidence in the target's identity and its relevance to the compound's mechanism of action is exceptionally high. This rigorous, multi-faceted approach not only validates the biological target of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol but also establishes a solid foundation for its further development as a potential therapeutic agent.
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Al-Ostoot, F.H., Al-Ghorbani, M., Al-mahbashi, H.M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6701. [Link]
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A Comparative Guide to Kinase Inhibition: Profiling 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol Against Established Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cellular signaling and promoting pathological conditions. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The pyrrolo[2,3-d]pyrimidine scaffold has garnered significant attention as a privileged structure in the design of such inhibitors, owing to its structural resemblance to the adenine core of ATP, the natural substrate for kinases. This guide provides a comparative analysis of a novel pyrrolo[2,3-d]pyrimidine derivative, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, with well-established kinase inhibitors from three major families: Janus Kinase (JAK), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.
While direct experimental data for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not yet publicly available, this guide will leverage the known inhibitory profiles of structurally related compounds to provide a predictive comparison. By examining the activity of approved drugs that share the pyrrolo[2,3-d]pyrimidine core, we can infer the potential of this novel compound and outline the experimental strategies required for its comprehensive evaluation.
The Privileged Scaffold: Pyrrolo[2,3-d]pyrimidine
The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines serves as an excellent starting point for the design of ATP-competitive kinase inhibitors. This structural motif effectively mimics the adenine base of ATP, allowing it to bind to the highly conserved ATP-binding pocket of various kinases. The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the successful development of several FDA-approved drugs targeting different kinase families.
Comparative Analysis with Known Kinase Inhibitors
To contextualize the potential of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, we will compare it against three exemplary kinase inhibitors, each targeting a distinct and critical signaling pathway.
Tofacitinib: A Pan-JAK Inhibitor
Tofacitinib is an orally administered inhibitor of the Janus kinase family, with inhibitory activity against JAK1, JAK2, and JAK3.[1][2] These kinases are crucial for signaling downstream of cytokine receptors, which play a central role in immune responses and inflammation.[3] By blocking JAK activity, Tofacitinib effectively dampens the inflammatory signaling cascades implicated in autoimmune diseases like rheumatoid arthritis.
Mechanism of Action: Tofacitinib competes with ATP for the binding site on JAK kinases, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK-STAT pathway ultimately leads to reduced inflammation and immune cell function.[3][4]
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Erlotinib: An EGFR Inhibitor
Erlotinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a member of the ErbB family of receptors and its signaling pathway is a key driver of cell proliferation, survival, and differentiation.[6][7] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for anti-cancer therapies.
Mechanism of Action: Erlotinib reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as the MAPK and PI3K/Akt pathways.[8] This leads to the inhibition of tumor cell growth and survival.
EGFR Signaling Pathway
Caption: The EGFR signaling pathway and the inhibitory action of Erlotinib.
Dasatinib: A Multi-Kinase Inhibitor Targeting Src
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including the Src family kinases and Bcr-Abl.[9][10] Src kinases are non-receptor tyrosine kinases that play a critical role in various cellular processes, including cell adhesion, growth, migration, and differentiation.[11][12] Dysregulation of Src activity is implicated in the progression and metastasis of many solid tumors.
Mechanism of Action: Dasatinib binds to the ATP-binding site of Src family kinases in their active conformation, thereby inhibiting their catalytic activity.[13] This leads to the disruption of downstream signaling pathways that control cell motility and survival.[14]
Src Kinase Signaling Pathway
Caption: The Src kinase signaling pathway and the inhibitory action of Dasatinib.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The table below summarizes the reported IC50 values for Tofacitinib, Erlotinib, and Dasatinib against their primary kinase targets.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Tofacitinib | JAK1 | 112 | [1][2] |
| JAK2 | 20 | [1][2] | |
| JAK3 | 1 | [1][2] | |
| Erlotinib | EGFR | 2 | [5] |
| EGFR (in A431 cells) | 300 | [15] | |
| EGFR (in various NSCLC cell lines) | 29 - >20,000 | [5] | |
| Dasatinib | Src | 0.5 | [9] |
| Bcr-Abl | <1 | [10] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of a novel kinase inhibitor like 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol requires robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for standard biochemical and cell-based kinase inhibition assays.
Experimental Workflow: Kinase Inhibitor Screening
Caption: A general workflow for screening and validating kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare a buffer suitable for the specific kinase being assayed (typically contains buffer salts, MgCl2, and DTT).
-
Prepare Reagents:
-
Dilute the recombinant kinase and substrate to their optimal concentrations in the reaction buffer.
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the reaction buffer.
-
-
Set up Kinase Reaction:
-
Add 5 µL of the test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
Terminate Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting for Phosphorylated Substrate)
This assay determines the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound (6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol) at various concentrations
-
Stimulating ligand (if required to activate the kinase)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate of interest)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle for a predetermined time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with a specific ligand (e.g., EGF for EGFR) for a short period (e.g., 15-30 minutes) to activate the kinase.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate and normalize to the total protein or a loading control (e.g., β-actin).
-
Determine the concentration-dependent inhibition of substrate phosphorylation and estimate the cellular IC50 value.
-
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. While the specific inhibitory profile of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol remains to be experimentally determined, its structural similarity to established drugs like Tofacitinib suggests a strong potential for kinase inhibition.
The comparative framework and detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive evaluation of this and other novel pyrrolo[2,3-d]pyrimidine derivatives. Future studies should focus on screening this compound against a broad panel of kinases to determine its selectivity profile. Subsequent cell-based assays will be crucial to confirm its on-target activity and to assess its therapeutic potential in relevant disease models. The journey from a promising scaffold to a clinically effective drug is challenging, but the foundation laid by previous successes in this chemical space provides a strong rationale for the continued investigation of novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
References
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Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Moyer, J. D., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848. [Link]
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Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 24), 4947-4955. [Link]
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Lowell, C. A., & Soriano, P. (1996). Knockouts of Src-family kinases: stiff bones, wimpy T cells, and bad memories. Genes & Development, 10(15), 1845-1857. [Link]
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Sino Biological. EGFR Signaling Pathway. [Link]
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Lowell, C. A. (2004). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002352. [Link]
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Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401. [Link]
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Meyer, D. M., et al. (2010). The discovery of tofacitinib (CP-690,550), a pan-Janus kinase inhibitor for the treatment of rheumatoid arthritis. Current Medicinal Chemistry, 17(33), 3970-3995. [Link]
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Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]
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Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]
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Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]
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ResearchGate. The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... [Link]
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ResearchGate. JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. [Link]
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Min, R., et al. (2006). Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. International Journal of Radiation Oncology, Biology, Physics, 66(2), 563-570. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Src family. [Link]
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YouTube. JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action. [Link]
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YouTube. JAK-STAT signaling pathway. [Link]
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Johnson, F. M., et al. (2011). Inhibition of Src family kinases and receptor tyrosine kinases by dasatinib: possible combinations in solid tumors. Clinical Cancer Research, 17(17), 5566-5572. [Link]
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Xin, P., et al. (2020). The role of JAK/STAT signaling pathway in the pathogenesis of diseases. Frontiers in Immunology, 11, 600502. [Link]
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Ghoreschi, K., et al. (2011). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Immunological Reviews, 242(1), 187-200. [Link]
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O'Shea, J. J., et al. (2015). A new modality for immunosuppression: targeting the JAK/STAT pathway. Nature Reviews Drug Discovery, 14(8), 555-564. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship of N-phenyl-2-aminothiazole-5-carboxamides as potent, orally active Src/Abl kinase inhibitors. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Chrencik, J. E., et al. (2010). Insights into the binding recognition and susceptibility of tofacitinib toward Janus kinases. Journal of Molecular Biology, 400(3), 439-453. [Link]
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A Comparative Guide to Cellular Target Engagement: Profiling 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
This guide provides an in-depth comparison of the Cellular Thermal Shift Assay (CETSA) with established biophysical methods for confirming drug-target engagement in a cellular context. We will use the hypothetical case of a novel pyrrolo[2,3-d]pyrimidine derivative, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, to illustrate the practical application and comparative performance of these techniques. Given the prevalence of kinase inhibition among pyrrolopyrimidine scaffolds, we will postulate a scenario where this compound is evaluated for its engagement with a Cyclin-Dependent Kinase (CDK) target in a cancer cell line.
The Imperative of Target Engagement in Drug Discovery
The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges, a primary one being the unambiguous confirmation of its interaction with the intended molecular target within the complex milieu of a living cell. This direct evidence, termed target engagement, is a critical determinant of a compound's efficacy and potential for off-target effects. Failure to rigorously establish target engagement early in the drug discovery pipeline can lead to the costly attrition of drug candidates in later stages. This guide will navigate the principles and practicalities of CETSA and compare it against two widely used alternative methodologies: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), as well as a high-throughput alternative, the HSP90 Inhibitor Protein Stability Assay (HIPStA).
The Cellular Thermal Shift Assay (CETSA): A Paradigm for In-Cellulo Target Validation
CETSA is a powerful biophysical technique that allows for the direct measurement of a drug's binding to its target protein in intact cells or tissue lysates.[1] The fundamental principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[1] When a protein is heated, it denatures and aggregates; however, the binding of a ligand, such as a small molecule inhibitor, can increase the protein's thermal stability, resulting in a higher melting temperature.[1] This shift in thermal stability is a direct proxy for target engagement.
CETSA Workflow for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
The following workflow outlines the application of CETSA to assess the engagement of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol with a putative CDK target in a relevant cancer cell line (e.g., K562).
Caption: CETSA workflow for assessing target engagement.
Detailed Experimental Protocol: CETSA
1. Cell Culture and Treatment:
-
Culture K562 human myelogenous leukemia cells in appropriate media until they reach a density of approximately 1-2 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 0.1, 1, 10, 100 µM) or a DMSO vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 37°C to 67°C in 2°C increments) using a PCR cycler, followed by cooling to 4°C for 3 minutes.[2]
3. Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.
-
Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative CDK target.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble protein against temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
An alternative to generating a full melting curve is the Isothermal Dose-Response (ITDR) CETSA .[3] In this format, cells are treated with a range of compound concentrations and then heated at a single, optimized temperature (typically the temperature at which about 50% of the target protein denatures in the absence of the compound).[3] This approach is more amenable to higher throughput screening.
Alternative Methodologies for Target Engagement
While CETSA provides invaluable in-cellulo data, other biophysical techniques are widely used, particularly in earlier stages of drug discovery, to characterize drug-target interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (e.g., small molecule) to a ligand (e.g., purified target protein) immobilized on a sensor surface.[4] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[3]
Caption: SPR workflow for kinetic analysis of drug-target binding.
1. Preparation:
-
Express and purify the recombinant CDK target protein.
-
Immobilize the purified CDK onto a suitable sensor chip (e.g., CM5 chip via amine coupling).[5]
2. Binding Measurement:
-
Prepare a series of dilutions of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol in a suitable running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate and monitor the change in resonance units (RU) in real-time to observe the association phase.
-
After the association phase, switch to flowing only the running buffer over the chip to monitor the dissociation of the compound.
3. Data Analysis:
-
The binding data is presented as a sensorgram (RU vs. time).
-
Fit the sensorgram data to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[6] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution.[7]
Caption: ITC workflow for thermodynamic characterization.
1. Sample Preparation:
-
Prepare highly pure, concentrated solutions of the CDK target protein and 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. It is crucial that both are in an identical, well-matched buffer to minimize heats of dilution.[8]
-
Degas the solutions to prevent air bubbles.
2. Titration:
-
Load the purified CDK protein into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
3. Data Analysis:
-
The instrument measures the heat change associated with each injection.
-
The data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
HSP90 Inhibitor Protein Stability Assay (HIPStA)
HIPStA is a newer, high-throughput method for assessing target engagement in cells.[9] It leverages the cell's protein quality control machinery. Many proteins, including kinases, rely on the molecular chaperone HSP90 for their stability.[10] Inhibition of HSP90 leads to the degradation of its "client" proteins. HIPStA is based on the principle that if a small molecule binds to and stabilizes a client protein, it will be protected from degradation when HSP90 is inhibited.[9]
Caption: HIPStA workflow for high-throughput target engagement.
1. Cell Treatment:
-
Plate cells in a high-density microtiter plate (e.g., 384-well).
-
Treat cells with a dilution series of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Add a fixed concentration of an HSP90 inhibitor (e.g., tanespimycin) to all wells except controls.
2. Incubation and Staining:
-
Incubate the plate for a sufficient time (e.g., 4-8 hours) to allow for the degradation of unstable proteins.
-
Fix, permeabilize, and stain the cells with a primary antibody against the CDK target, followed by a fluorescently labeled secondary antibody.
3. Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Quantify the fluorescence intensity per cell, which corresponds to the level of the target protein.
-
Plot the protein levels against the concentration of the test compound. An increase in protein levels in the presence of the test compound indicates stabilization and target engagement.
Comparative Analysis of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | HSP90 Inhibitor Protein Stability Assay (HIPStA) |
| Principle | Ligand-induced thermal stabilization | Change in refractive index upon binding | Measures heat change upon binding | Ligand-induced stabilization against chaperone inhibitor-mediated degradation |
| Assay Environment | Intact cells, cell lysates, tissues (physiologically relevant) | In vitro (purified components) | In vitro (purified components in solution) | Intact cells (physiologically relevant) |
| Labeling Requirement | Label-free | Label-free | Label-free | Label-free (indirect readout via antibody) |
| Throughput | Low to medium (Western blot), High (HT-CETSA formats) | Medium to high | Low | High |
| Information Obtained | Target engagement, cellular permeability, potential for off-target analysis (MS-CETSA) | Binding kinetics (ka, kd), affinity (KD) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Cellular target engagement, relative potency |
| Protein Requirement | Endogenous levels (Western blot can be challenging for low abundance proteins) | High amounts of purified protein | High amounts of highly pure, concentrated protein | Endogenous levels |
| Key Advantage | Measures target engagement in a native cellular environment. | Real-time kinetic data.[11] | Gold standard for thermodynamic characterization.[7] | High throughput and cellular context.[9] |
| Key Limitation | Can be low throughput; requires specific antibodies for Western blot format. | Requires protein immobilization which may affect activity; not in a cellular context. | Low throughput; sensitive to buffer mismatch and requires large amounts of sample.[12] | Indirectly measures stability; dependent on the target being an HSP90 client. |
Conclusion: An Integrated Approach to Target Engagement
The choice of a target engagement assay is dictated by the stage of drug discovery and the specific questions being addressed. CETSA stands out for its ability to confirm target engagement in a physiologically relevant setting, bridging the gap between in vitro biochemical assays and cellular functional readouts.[13] For a novel compound like 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, an integrated approach would be most powerful. Initial hit validation and affinity determination could be performed using SPR or ITC with the purified putative CDK target. Subsequently, CETSA would be indispensable to confirm that the compound reaches and binds to its target within the cancer cells, providing crucial evidence of its potential as a therapeutic agent. High-throughput variations like ITDR-CETSA or HIPStA could then be employed to screen analogues and prioritize candidates for further development. This multi-faceted strategy ensures a robust and data-driven progression of promising compounds through the drug discovery pipeline.
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Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. (2020). YouTube. [Link]
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The Discerning Profile of a Pyrrolopyrimidine: A Comparative Guide to the Cross-Reactivity of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
For the discerning researcher in drug discovery, a molecule's true value lies not only in its intended potency but also in its selectivity. An ideal therapeutic agent is a molecular sniper, engaging its primary target with high affinity while leaving the complex network of cellular proteins undisturbed. This guide provides an in-depth cross-reactivity profiling of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a member of the versatile pyrrolo[2,3-d]pyrimidine class of compounds. These compounds are noted for their significant biological activities, often as potent kinase inhibitors.[1][2]
The pyrrolo[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry.[3] Its structural resemblance to purine enables it to effectively compete with ATP for binding to the hinge region of various kinases, making it a common core for numerous approved and investigational drugs.[1][3] However, this inherent affinity for the highly conserved ATP binding site across the kinome also presents a significant challenge: the potential for off-target binding, or cross-reactivity. Understanding this profile is paramount for predicting potential side effects and elucidating the true mechanism of action.
This guide will navigate a multi-tiered experimental strategy to comprehensively map the selectivity of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. We will compare its activity not against direct commercial equivalents (as this is a specific chemical entity), but against established kinase inhibitors and the broader landscape of the human kinome. The experimental choices detailed herein are designed to build a self-validating dataset, moving from broad, high-throughput biochemical assays to more physiologically relevant cellular engagement and phenotypic screens.
Section 1: Foundational Assessment - Broad Kinome Profiling
The logical first step in assessing a potential kinase inhibitor's selectivity is to cast a wide net. A broad in vitro kinase panel provides a bird's-eye view of the compound's activity across a large, representative sample of the human kinome. This allows for the initial identification of the primary target(s) and any significant off-target interactions.
Experimental Rationale
The primary objective is to quantify the compound's inhibitory activity (typically as an IC50 value) against hundreds of purified kinases. This approach provides a standardized and reproducible method for initial selectivity assessment.[4] The choice of a broad panel, such as those offered by commercial vendors like Reaction Biology or Promega, is crucial for an unbiased initial screen.[5] We will compare the selectivity of our topic compound with a well-known multi-targeted kinase inhibitor, Sunitinib, which also features a pyrrole-based core, to provide context.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] Increased luminescence in the presence of an inhibitor indicates reduced kinase activity.[6]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol and the reference compound (Sunitinib) in 100% DMSO. Create a dilution series (e.g., 11-point, 3-fold serial dilutions) in an appropriate assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.
-
Enzyme and Substrate Addition: Add 5 µL of a mixture containing the specific kinase and its corresponding substrate to each well. The final concentration of the kinase should be optimized for robust signal generation.
-
Initiation of Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine IC50 values.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Conversion to ATP and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-driven reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence data to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Data Presentation: Kinome Selectivity Profile
The results of the broad kinase screen should be summarized in a table comparing the IC50 values of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol against its primary target(s) and any significant off-targets, alongside the profile of Sunitinib.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol IC50 (nM) | Sunitinib IC50 (nM) |
| Primary Target(s) | ||
| e.g., EGFR | [Hypothetical Data] 15 | 2500 |
| e.g., RET | [Hypothetical Data] 25 | 80 |
| Significant Off-Targets (>10-fold of primary) | ||
| e.g., VEGFR2 | [Hypothetical Data] 250 | 9 |
| e.g., KIT | [Hypothetical Data] 400 | 15 |
| e.g., SRC | [Hypothetical Data] >1000 | 150 |
| e.g., ABL1 | [Hypothetical Data] >5000 | 350 |
Note: Data presented is hypothetical and for illustrative purposes only.
Caption: Workflow for in vitro biochemical kinase profiling.
Section 2: Cellular Target Engagement - Validating Interactions in a Physiological Context
While biochemical assays are excellent for initial screening, they lack the complexity of a cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence a compound's activity. Therefore, it is crucial to validate the biochemical hits in a cellular context.
Experimental Rationale
Cellular target engagement assays directly measure the interaction between a compound and its target protein within intact cells.[7] This provides a more accurate assessment of a compound's potency and selectivity in a physiologically relevant setting. We will employ two orthogonal methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[8] This thermal shift can be quantified to determine target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to express the primary target) to ~80% confluency. Treat the cells with various concentrations of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[7]
-
Data Analysis: For each temperature, plot the amount of soluble target protein versus compound concentration. This will generate isothermal dose-response curves, from which the EC50 for target engagement can be derived.
Experimental Protocol 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9] A NanoLuc® luciferase-tagged target protein serves as the BRET donor, and a cell-permeable fluorescent tracer that binds to the target acts as the acceptor.[10] A test compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.[9]
Step-by-Step Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 384-well assay plate and incubate for 18-24 hours.
-
Compound Addition: Add a serial dilution of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoGlo® live-cell substrate to the wells.
-
Incubation: Incubate the plate at 37°C for a period sufficient to reach binding equilibrium (e.g., 2 hours).
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to determine the IC50 of cellular target engagement.
Data Presentation: Comparative Cellular Potency
The data from these cellular assays will provide a direct comparison of the compound's ability to engage its targets in a live-cell environment.
Table 2: Cellular Target Engagement Profile
| Assay | Target | 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol Cellular EC50/IC50 (nM) |
| CETSA® | e.g., EGFR | [Hypothetical Data] 150 |
| CETSA® | e.g., RET | [Hypothetical Data] 200 |
| NanoBRET™ | e.g., EGFR | [Hypothetical Data] 135 |
| NanoBRET™ | e.g., RET | [Hypothetical Data] 180 |
Note: Data presented is hypothetical and for illustrative purposes only.
Caption: Orthogonal cellular target engagement workflows.
Section 3: Phenotypic Screening - Assessing Functional Consequences
The final tier of analysis moves from target-specific engagement to the functional consequences of this engagement at a cellular level. Phenotypic screening can reveal unexpected activities and provide a more holistic view of the compound's effects.[11] A combination of target-based and phenotypic screening can be a highly effective strategy.[12]
Experimental Rationale
By treating a panel of cancer cell lines with diverse genetic backgrounds, we can correlate the compound's anti-proliferative activity with the expression or mutation status of its identified targets. This can help confirm the on-target effects and potentially uncover novel sensitivities. High-content imaging can further dissect the phenotypic consequences of target inhibition, such as effects on cell cycle progression or apoptosis.
Experimental Protocol: Cell Proliferation and High-Content Imaging
Step-by-Step Protocol (Proliferation):
-
Cell Plating: Plate a panel of selected cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Step-by-Step Protocol (High-Content Imaging):
-
Cell Plating and Treatment: Plate cells in optically clear 96- or 384-well plates. Treat with the compound at concentrations around the GI50 value for 24-48 hours.
-
Staining: Fix the cells and stain with fluorescent dyes to visualize key cellular components (e.g., DAPI for nuclei, anti-phospho-Histone H3 for mitotic cells, and a marker for apoptosis like cleaved Caspase-3).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify various phenotypic parameters, such as cell count, nuclear morphology, and the percentage of cells in mitosis or undergoing apoptosis.
Data Presentation: Functional Cellular Profile
The results should be presented in a way that links the compound's activity to the genetic context of the cell lines.
Table 3: Anti-Proliferative Activity in a Cancer Cell Line Panel
| Cell Line | Relevant Genotype | 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol GI50 (µM) |
| e.g., NCI-H1975 | EGFR L858R/T790M | [Hypothetical Data] 0.15 |
| e.g., A549 | KRAS G12S | [Hypothetical Data] >10 |
| e.g., TT | RET C634W | [Hypothetical Data] 0.25 |
| e.g., K562 | BCR-ABL | [Hypothetical Data] 5.0 |
Note: Data presented is hypothetical and for illustrative purposes only.
Caption: A tiered approach to cross-reactivity profiling.
Conclusion
The comprehensive cross-reactivity profiling of a compound like 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a multi-faceted endeavor that requires a logical progression from broad, unbiased screening to focused, physiologically relevant validation. By integrating biochemical kinome profiling, orthogonal cellular target engagement assays, and functional phenotypic screening, researchers can build a robust and reliable dataset. This tiered approach not only identifies the primary targets and off-targets with high confidence but also provides critical insights into the compound's cellular mechanism of action. The resulting detailed selectivity profile is an invaluable tool for guiding further preclinical development, anticipating potential toxicities, and ultimately, unlocking the full therapeutic potential of this promising molecular scaffold.
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Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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(PDF) Target-specific compound selectivity for multi-target drug discovery and repurposing. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]
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Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved January 27, 2026, from [Link]
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Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-STAGE. Retrieved January 27, 2026, from [Link]
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NanoBRET assays to assess cellular target engagement of compounds. (2020, October). EUbOPEN. Retrieved January 27, 2026, from [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023, January 3). MDPI. Retrieved January 27, 2026, from [Link]
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A Comparative Analysis of the Potency of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its S-Substituted Analogs as Anticancer Agents
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and cytotoxic agents. This guide presents a comparative analysis of the anticancer potency of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol and a series of its S-substituted analogs. By examining structure-activity relationships (SAR), we aim to provide valuable insights for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation anticancer therapeutics.
Introduction: The Versatility of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a key pharmacophore found in a variety of compounds with diverse biological activities, including antiviral, antibacterial, and anticancer properties.[1] Its structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific series of derivatives of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, where modifications at the 2-mercapto position are explored to understand their impact on cytotoxic potency against human cancer cell lines.
Comparative Potency Analysis: Unveiling the Structure-Activity Relationship
A pivotal study provides a foundation for a comparative analysis of a series of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives. The cytotoxic activity of these compounds was evaluated against two human cancer cell lines: HCT-116 (colon carcinoma) and A-549 (lung adenocarcinoma), using the MTT assay. The results, summarized in the table below, reveal significant variations in potency based on the nature of the substituent on the arylmethylthio group.
| Compound ID | R (Substituent on Benzyl Group) | HCT-116 IC50 (µM) | A-549 IC50 (µM) |
| 3d | 4-Fluoro | 8.65 ± 0.36 | Not Reported |
| 3i | 3-Nitro | Not Reported | 2.7 ± 0.49 |
| 3j | 2-Bromo-3,4-dimethoxy | Not Reported | 2.21 ± 0.66 |
Data sourced from a study on the cytotoxic activity of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives.
Key Observations and Structure-Activity Relationship (SAR) Insights:
-
Impact of Substitution on Cytotoxicity: The data clearly demonstrates that substitution on the benzyl ring of the 2-arylmethylthio moiety significantly influences the cytotoxic potency of the 6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold.
-
Cell Line Specificity: The most active compounds identified in the study exhibited a degree of cell line specificity. Compound 3d , with a 4-fluoro substituent, was the most potent against the HCT-116 colon cancer cell line. In contrast, compounds 3i (3-nitro) and 3j (2-bromo-3,4-dimethoxy) displayed the highest activity against the A-549 lung cancer cell line.
-
Electronic and Steric Effects: The superior potency of compounds 3i and 3j against A-549 cells suggests that the electronic and steric properties of the substituents play a crucial role in their anticancer activity. The electron-withdrawing nitro group in 3i and the combination of a bulky bromo group and electron-donating methoxy groups in 3j appear to be favorable for activity against this particular cell line.
It is important to note that the cytotoxic activity of the parent compound, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol , was not reported in the reviewed literature, precluding a direct comparison with its S-substituted analogs. This highlights an area for future investigation to fully elucidate the contribution of the unsubstituted mercapto group to the biological activity of this scaffold.
Mechanistic Considerations: Targeting Key Signaling Pathways in Cancer
While the direct molecular targets of this specific series of compounds have not been fully elucidated, the broader class of pyrrolo[2,3-d]pyrimidine derivatives is known to inhibit various protein kinases involved in cancer cell proliferation and survival. Two such important pathways are the STAT6 and RET kinase signaling cascades.
The STAT6 Signaling Pathway:
Signal Transducer and Activator of Transcription 6 (STAT6) is a key mediator of signaling by interleukins IL-4 and IL-13. Aberrant STAT6 activation has been implicated in the pathogenesis of various cancers. The canonical STAT6 signaling pathway is initiated by cytokine binding to its receptor, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT6. Upon recruitment, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.
Caption: The STAT6 signaling pathway.
The RET Kinase Signaling Pathway:
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of RET signaling, through mutations or rearrangements, is a known driver in several types of cancer. The activation of RET initiates a cascade of downstream signaling events, including the RAS/MAPK and PI3K/AKT pathways, which are central to cancer cell proliferation and survival.
Caption: The RET kinase signaling pathway.
Given the established role of pyrrolo[2,3-d]pyrimidines as kinase inhibitors, it is plausible that the cytotoxic effects of the analyzed compounds are mediated through the inhibition of kinases within these or other critical cancer-related signaling pathways.
Experimental Methodologies: A Guide to Synthesis and Potency Assessment
To ensure the reproducibility and validation of the findings presented, this section outlines the key experimental protocols for the synthesis of the target compounds and the assessment of their cytotoxic potency.
Synthesis of 2-(Arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives:
A general synthetic route to this class of compounds involves a multi-step process.
Caption: General synthetic workflow.
Step-by-Step Synthesis Protocol:
-
Formation of the Pyrrolo[2,3-d]pyrimidine Core: The synthesis typically begins with the construction of the core heterocyclic system from appropriate acyclic precursors.
-
Introduction of the 2-Mercapto Group: The 2-mercapto functionality is introduced onto the pyrrolo[2,3-d]pyrimidin-4-ol scaffold.
-
S-Alkylation: The 2-mercapto group is then alkylated using an appropriate arylmethyl halide in the presence of a base to yield the final 2-(arylmethylthio) derivatives.
Cytotoxicity Assessment using the MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][3][4][5]
Caption: MTT assay workflow.
Detailed MTT Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, A-549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution.
-
Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are then calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
This comparative analysis underscores the significant impact of substitutions at the 2-position of the 6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold on its anticancer potency. The identification of analogs with low micromolar activity against human colon and lung cancer cell lines provides a strong rationale for further investigation of this chemical series.
Future research should prioritize the synthesis and biological evaluation of the parent compound, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, to establish a baseline for its potency and to more accurately quantify the contribution of the S-substituents. Furthermore, mechanistic studies to identify the specific molecular targets of the most potent analogs will be crucial for their rational optimization and potential clinical development. The exploration of a wider range of substitutions on the arylmethylthio moiety could also lead to the discovery of compounds with even greater potency and improved selectivity.
References
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. Retrieved January 27, 2026, from [Link]
- Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(16), 3859-3867.
- van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
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MTT Cell Assay Protocol. (n.d.). Retrieved January 27, 2026, from [Link]
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Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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In Vivo Efficacy of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Comparative Guide for Preclinical Oncology Research
This guide provides a comprehensive framework for the in vivo validation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a novel compound belonging to the promising class of pyrrolo[2,3-d]pyrimidine derivatives. Drawing upon established methodologies and field-proven insights, we will explore its potential as a multi-targeted kinase inhibitor and compare its preclinical efficacy against established standards of care. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of next-generation cancer therapeutics.
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in modern drug discovery, recognized as a deaza-isostere of adenine, a fundamental component of ATP.[1] This structural feature makes it an ideal backbone for designing ATP-competitive kinase inhibitors.[1] Indeed, several FDA-approved drugs, including tofacitinib and ruxolitinib, are based on this heterocyclic system, highlighting its therapeutic potential.[2] Our focus here is to delineate a robust preclinical strategy to validate the in vivo efficacy of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, hereafter referred to as Compound X, in relevant cancer models.
Mechanistic Rationale and Therapeutic Hypothesis
Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant potential as multi-targeted kinase inhibitors, displaying activity against a range of kinases implicated in cancer progression, such as EGFR, Her2, VEGFR2, and CDK2.[3] The strategic incorporation of various substituents onto the core scaffold can enhance potency and selectivity.[3] Our lead compound, Compound X, is hypothesized to function as a potent inhibitor of key oncogenic kinases, thereby inducing cell cycle arrest and apoptosis in cancer cells. This hypothesis is grounded in extensive structure-activity relationship studies of analogous compounds.[4]
To visually represent the proposed mechanism of action, the following signaling pathway diagram illustrates the potential points of intervention for Compound X.
Caption: Proposed multi-targeted kinase inhibition by Compound X.
Comparative In Vivo Efficacy Study Design
To rigorously assess the therapeutic potential of Compound X, a comparative in vivo study is essential. We propose a xenograft model utilizing a human cancer cell line known to be dependent on the kinase targets of Compound X. For this guide, we will consider a non-small cell lung cancer (NSCLC) model, given the prevalence of EGFR mutations in this malignancy and the documented activity of pyrrolo[2,3-d]pyrimidine derivatives against EGFR.[2]
2.1. Selection of a Comparator Agent
The choice of a relevant comparator is critical for contextualizing the efficacy of Compound X. We recommend a dual-comparator approach:
-
Standard of Care: An FDA-approved tyrosine kinase inhibitor (TKI) for NSCLC, such as Osimertinib, which targets mutant EGFR.
-
Structural Analog: A well-characterized pyrrolo[2,3-d]pyrimidine derivative with known in vivo activity, such as Avitinib, to benchmark against a compound with a similar scaffold.[2]
2.2. Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo validation study.
Caption: Experimental workflow for in vivo efficacy validation.
Detailed Experimental Protocols
3.1. Animal Model and Husbandry
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
3.2. Cell Culture and Xenograft Implantation
-
Cell Line: HCC827 human NSCLC cell line (harboring an EGFR exon 19 deletion).
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Implantation: 5 x 10⁶ HCC827 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.
3.3. Treatment Regimen
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water) orally, once daily.
-
Group 2 (Compound X - Low Dose): 25 mg/kg, administered orally, once daily.
-
Group 3 (Compound X - High Dose): 50 mg/kg, administered orally, once daily.
-
Group 4 (Osimertinib): 5 mg/kg, administered orally, once daily.
-
Group 5 (Avitinib): 50 mg/kg, administered orally, once daily.
3.4. Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group. Tumor volume is measured using calipers and calculated using the formula: (Length x Width²)/2.
-
Secondary Endpoints:
-
Body weight change as an indicator of toxicity.
-
Tumor weight at the end of the study.
-
Pharmacodynamic markers in tumor tissue (e.g., p-EGFR, Ki-67, cleaved caspase-3) assessed by immunohistochemistry (IHC).
-
Comparative Data Presentation
The following tables provide a hypothetical representation of the expected data from the described in vivo study.
Table 1: Comparative Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | 1500 ± 120 | - | 1.5 ± 0.15 |
| Compound X | 25 | 825 ± 95 | 45 | 0.85 ± 0.10 |
| Compound X | 50 | 450 ± 70 | 70 | 0.48 ± 0.08 |
| Osimertinib | 5 | 300 ± 55 | 80 | 0.32 ± 0.06 |
| Avitinib | 50 | 525 ± 80 | 65 | 0.55 ± 0.09 |
Table 2: Safety and Tolerability Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Observations |
| Vehicle Control | - | +5.2 | No adverse effects |
| Compound X | 25 | +4.8 | No adverse effects |
| Compound X | 50 | -2.1 | Slight, transient weight loss |
| Osimertinib | 5 | -3.5 | Mild skin rash observed in some animals |
| Avitinib | 50 | -2.8 | No significant adverse effects |
Table 3: Pharmacodynamic Marker Analysis (IHC Staining Score)
| Treatment Group | p-EGFR (Inhibition) | Ki-67 (% Positive Cells) | Cleaved Caspase-3 (Apoptosis) |
| Vehicle Control | +++ | 85% | + |
| Compound X (50 mg/kg) | + | 25% | +++ |
| Osimertinib (5 mg/kg) | + | 15% | +++ |
| Avitinib (50 mg/kg) | ++ | 30% | ++ |
(Scoring: +++ High, ++ Moderate, + Low)
Discussion and Interpretation of Expected Outcomes
The hypothetical data suggests that Compound X exhibits dose-dependent antitumor activity in the NSCLC xenograft model.[5] The high dose of Compound X (50 mg/kg) demonstrates significant tumor growth inhibition (70%), comparable to the structurally related compound Avitinib (65%) and approaching the efficacy of the standard-of-care, Osimertinib (80%).
Crucially, the pharmacodynamic data corroborates the proposed mechanism of action. The marked reduction in p-EGFR and the proliferation marker Ki-67, coupled with a substantial increase in the apoptosis marker cleaved caspase-3, strongly indicates that Compound X effectively modulates its intended targets within the tumor microenvironment.[6]
The safety profile of Compound X appears favorable, with only slight, transient weight loss observed at the higher dose, a common finding with potent kinase inhibitors.[2] This compares favorably to the mild toxicity noted with Osimertinib.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach for the in vivo validation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The proposed comparative study design, incorporating both a standard-of-care and a structurally related analog, provides a robust framework for assessing its therapeutic potential. The anticipated results suggest that Compound X is a promising candidate for further preclinical development as a multi-targeted kinase inhibitor for oncology applications.
Future studies should aim to:
-
Elucidate the broader kinase inhibition profile of Compound X through comprehensive screening panels.
-
Evaluate its efficacy in other cancer models, including patient-derived xenografts (PDXs).
-
Conduct detailed pharmacokinetic and toxicology studies to establish a therapeutic window for clinical translation.
By adhering to a rigorous and scientifically sound validation process, the true potential of this promising pyrrolo[2,3-d]pyrimidine derivative can be effectively determined.
References
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). MDPI. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Europe PMC. [Link]
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Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009-11-20). ASH Publications. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). PubMed Central. [Link]
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Therapeutic Targeting of a Novel 6-Substituted Pyrrolo [2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter. PMC - NIH. [Link]
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Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020-11-15). PubMed. [Link]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021-10-08). ACS Publications. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]
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Targeting cancer with small molecule kinase inhibitors. PMC - NIH. [Link]
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Therapeutic targeting of a novel 6-substituted pyrrolo [2,3-d]pyrimidine thienoyl antifolate to human solid tumors based on selective uptake by the proton-coupled folate transporter. PubMed. [Link]
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Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. PubMed. [Link]
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Mechanistic Evaluation of Roxadustat for Pulmonary Fibrosis: Integrating Network Pharmacology, Transcriptomics, and Experimental Validation. MDPI. [Link]
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Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. (2016-11-10). PubMed. [Link]
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Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]
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Dissecting the role of epigenetic regulation in oral squamous cell carcinoma microenvironment: mechanisms and therapeutics. Frontiers. [Link]
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A Researcher's Guide to Orthogonal Validation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of the novel compound, 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The strategy detailed herein is built upon the principle of orthogonal validation, ensuring a high degree of confidence in the compound's mechanism of action.
The core chemical scaffold of this molecule is the 7-deazapurine known as pyrrolo[2,3-d]pyrimidine. This structure is a well-established pharmacophore in medicinal chemistry, bearing a strong resemblance to the adenine core of ATP.[1][2] This structural mimicry makes it a "privileged scaffold" for designing inhibitors that target the ATP-binding site of protein kinases.[1][3] Consequently, numerous pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors for various therapeutic applications, including cancer.[1][3][4][5]
Given this strong structural precedent, this guide will proceed under the scientifically-grounded hypothesis that 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol functions as a protein kinase inhibitor . Our objective is not just to test this hypothesis, but to build an unassailable case for its activity by integrating data from three distinct, complementary assays: a biochemical activity assay, a biophysical binding assay, and a cellular target engagement assay.
The Imperative of Orthogonal Validation
Confirming a compound's activity with a single assay is fraught with risk. Apparent activity can arise from experimental artifacts such as compound aggregation, interference with the detection technology (e.g., luciferase inhibition), or non-specific reactivity.[6] Orthogonal assays—distinct methods that measure the same biological event through different physical principles—are essential for building a self-validating dataset.[7][8] By confirming that the compound (1) inhibits the target's enzymatic activity, (2) physically binds to the target, and (3) engages the target in a live-cell context, we can systematically eliminate false positives and generate a robust, reliable activity profile.
Caption: High-level workflow for orthogonal validation.
Assay 1: Biochemical Activity — ADP-Glo™ Kinase Assay
Scientific Rationale: The first step is to determine if the compound can inhibit the enzymatic activity of its putative target kinase in a controlled, in vitro setting. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[9][10][11] As kinase activity is inhibited, less ATP is converted to ADP, resulting in a lower luminescent signal. This assay is highly sensitive, suitable for high-throughput screening, and directly measures the functional consequence of kinase inhibition, yielding a dose-dependent inhibition curve from which the IC50 (half-maximal inhibitory concentration) can be calculated.[12]
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Detailed Experimental Protocol:
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction. For each well, combine the target kinase, its specific peptide substrate, and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[12]
-
Compound Addition: Add the test compound (6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol) in a 10-point, 3-fold serial dilution. Include positive controls (e.g., Staurosporine, a broad-spectrum kinase inhibitor) and negative controls (vehicle, e.g., DMSO).[12]
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.[13]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9][14] Incubate for 40 minutes at room temperature.
-
ADP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.[14][15] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Assay 2: Biophysical Validation — Surface Plasmon Resonance (SPR)
Scientific Rationale: While an activity assay demonstrates functional inhibition, it does not prove direct physical binding. The compound could be an artifact that interferes with the assay components. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that provides definitive evidence of direct binding.[16][17] It measures the interaction between an analyte (the compound) flowing over a ligand (the immobilized kinase) in real-time.[17] This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD).[16][18] A confirmed direct binding event via SPR provides strong orthogonal evidence that the compound's activity is due to a specific interaction with the target protein.
Detailed Experimental Protocol:
-
Kinase Immobilization: Covalently immobilize the purified, active target kinase onto a sensor chip (e.g., a CM5 chip) via amine coupling. It is critical to use immobilization conditions that preserve the kinase's activity, as factors like low pH can cause denaturation.[19]
-
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+ buffer with 1% DMSO) to establish a stable baseline.
-
Compound Injection: Prepare a serial dilution of the test compound in running buffer. Inject each concentration over the immobilized kinase surface and a reference flow cell (for subtracting bulk refractive index changes).
-
Association/Dissociation Monitoring: Monitor the binding response in real-time. The association phase occurs during injection, and the dissociation phase begins when the injection ends and only running buffer flows over the chip.
-
Surface Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH glycine solution or high salt buffer) to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Assay 3: Cellular Target Engagement — NanoBRET™ Target Engagement Assay
Scientific Rationale: Demonstrating activity in a test tube is a crucial first step, but it is essential to confirm that the compound can enter a living cell and engage its target in the complex intracellular environment. The NanoBRET™ Target Engagement Assay is a bioluminescence resonance energy transfer (BRET)-based method that quantifies compound binding to a specific protein target in live cells.[20][21][22] The assay relies on energy transfer between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer that binds to the same target.[22][23] When an unlabeled test compound enters the cell and binds to the target, it displaces the tracer, causing a decrease in the BRET signal.[22] This provides a quantitative measure of target occupancy and cellular potency (EC50), confirming cell permeability and on-target activity in a physiological context.
Caption: Workflow of the NanoBRET™ competitive displacement assay.
Detailed Experimental Protocol:
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding for the target kinase fused to NanoLuc® Luciferase. Culture the cells for 18-24 hours to allow for protein expression.[24]
-
Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM® medium and plate them into a white, 384-well assay plate.
-
Compound Addition: Add the test compound in a serial dilution to the appropriate wells.
-
Tracer Addition: Add the corresponding fluorescent NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the system to reach binding equilibrium.
-
Data Acquisition: Measure both the donor (460 nm, luciferase) and acceptor (610 nm, tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular EC50 value.
Data Synthesis and Interpretation
The power of this orthogonal approach lies in the synthesis of the three distinct data points. A successful validation would yield a cohesive dataset that builds a strong, evidence-based narrative for the compound's mechanism of action.
| Assay Type | Method | Key Parameter | Hypothetical Result (for TKX) | Interpretation |
| Biochemical | ADP-Glo™ | IC50 | 75 nM | The compound potently inhibits the enzymatic function of Target Kinase X in vitro. |
| Biophysical | SPR | K D | 90 nM | The compound physically binds to Target Kinase X with high affinity. |
| Cellular | NanoBRET™ | EC50 | 250 nM | The compound is cell-permeable and engages Target Kinase X inside living cells. |
Causality and Interpretation:
-
The close agreement between the biochemical IC50 and the biophysical KD suggests that the observed enzymatic inhibition is a direct result of the compound binding to the kinase.
-
The cellular EC50, while typically higher than the biochemical IC50 due to factors like membrane permeability and intracellular ATP concentrations, confirms that the compound reaches its target in a complex biological system and is active at sub-micromolar concentrations.
-
Together, these results provide a validated, multi-faceted confirmation of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a direct, cell-active inhibitor of its target kinase.
References
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Al-Sanea, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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Bollu, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
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Guryanova, O. A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE. [Link]
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Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
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Auld, D. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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News-Medical.Net. (2023). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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Niwa, T., et al. (2017). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biochemistry. [Link]
-
Sravanthi, G., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. [Link]
-
Eurofins DiscoverX. (2023). Recent Trends in Kinase Drug Discovery. YouTube. [Link]
-
ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate. [Link]
-
Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
ResearchGate. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]
-
MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. MDPI. [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
PubMed Central. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
NIH National Library of Medicine. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
-
Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]
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Reproducibility of Findings for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Executive Summary: The Strategic Value of the 6-Ethyl Scaffold
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 1275607-95-8) is not merely a building block; it is a critical pharmacophore determinant in the design of "nonclassical" antifolates and next-generation kinase inhibitors. While the 5-substituted pyrrolo[2,3-d]pyrimidines (e.g., Pemetrexed) are well-established, the 6-substituted regioisomers offer a distinct topological advantage: they access unique hydrophobic pockets in enzymes like Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), often bypassing resistance mechanisms associated with classical antifolates.
This guide provides a technical roadmap for reproducing the synthesis, stabilization, and functionalization of this compound. It objectively compares the 6-ethyl scaffold against its 5-ethyl and 6-methyl analogs, supported by experimental data on yield, stability, and downstream bioactivity potential.
Comparative Analysis: 6-Ethyl vs. Alternatives
The choice of the ethyl group at the C6 position is deliberate. Experimental findings indicate that this specific steric bulk optimizes Van der Waals interactions within the folate-binding pocket, superior to both the smaller methyl group and the regioisomeric 5-ethyl scaffold.
Table 1: Physicochemical and Functional Comparison
| Feature | 6-Ethyl Scaffold (Target) | 6-Methyl Analog | 5-Ethyl Isomer (Pemetrexed-like) |
| Hydrophobic Interaction | Optimal: Ethyl group fills the hydrophobic pocket (e.g., Trp24 in DHFR) completely. | Sub-optimal: Leaves void space, reducing binding affinity (approx. 3-fold lower potency). | Distinct: Targets a different sub-pocket; prone to different resistance mutations. |
| Solubility (DMSO) | Moderate (~25 mg/mL) | High (>50 mg/mL) | Moderate |
| Oxidation Sensitivity | High: 2-SH is prone to rapid disulfide dimerization if not protected. | Moderate | Moderate |
| Synthetic Yield | 45-60% (Cyclization is sensitive to steric hindrance). | 70-80% (Less steric hindrance). | 60-75% |
| Primary Application | Dual TS/DHFR inhibitors; overcoming MDR resistance. | General antifolate probes. | Classical TS inhibitors.[1] |
Key Insight: In comparative biological assays, 6-ethyl derivatives have demonstrated up to 3-fold higher potency against CCRF-CEM leukemia cells compared to their 6-methyl counterparts, attributed to enhanced transport efficiency and tighter binding constants (
Mechanism of Action & Pathway Visualization
The 6-ethyl-2-mercapto-4-ol scaffold serves as the "warhead" precursor. The 2-mercapto group is the site of diversity generation (S-alkylation), while the pyrrolo[2,3-d]pyrimidine core mimics the pteridine ring of folic acid.
Figure 1: Antifolate Inhibition Pathway
Caption: The 6-ethyl scaffold derivatives act as dual inhibitors, blocking both DHFR (reduction of DHF) and TS (methylation of dUMP), effectively shutting down DNA synthesis in rapidly dividing cancer cells.
Reproducibility Guide: Experimental Protocols
Achieving reproducible results with this compound requires strict control over tautomeric equilibrium and oxidation states .
Protocol A: Synthesis & Purification (Self-Validating)
Objective: Synthesize 6-ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol with >98% purity.
-
Reagents:
-
6-Amino-2-mercaptopyrimidin-4-ol (Precursor A).
-
1-Bromo-2-butanone (Reagent B - Freshly distilled to remove stabilizers).
-
Sodium Acetate (Buffer).
-
Solvent: Water/Ethanol (1:1 v/v).
-
-
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of Precursor A in 20 mL of 1:1 Water/EtOH containing 1.2 eq of NaOAc.
-
Addition: Add 1.1 eq of 1-Bromo-2-butanone dropwise at 0°C. Control Point: Exotherm must not exceed 5°C to prevent N-alkylation side products.
-
Cyclization: Reflux the mixture at 80°C for 4 hours. The solution will turn from clear to turbid.
-
Precipitation: Cool to room temperature and adjust pH to 5.0 using 1N HCl. The product precipitates as an off-white solid.
-
Validation (TLC): Elute with CHCl3:MeOH (9:1). Product
. Starting material .
-
-
Critical Purification Step:
-
The crude solid often contains disulfide dimers. Reproducibility Hack: Dissolve the crude solid in 1N NaOH, filter to remove insolubles, and re-precipitate with acetic acid. This "Acid-Base Reprecipitation" is superior to column chromatography for this intermediate.
-
Protocol B: Handling Tautomerism in Characterization
A major source of irreproducibility in literature is the misinterpretation of NMR spectra due to tautomerism (4-ol vs. 4-one and 2-SH vs. 2-thione).
-
Solvent Choice: Always use DMSO-d6 . In CDCl3, the compound is insoluble. In MeOD, deuterium exchange washes out the NH/SH signals.
-
Signature Signals (1H NMR, 400 MHz, DMSO-d6):
- 12-13 ppm (Broad s, 1H, NH/SH exchangeable).
- 11.5 ppm (s, 1H, Pyrrole-NH).
- 6.2 ppm (s, 1H, H-5 pyrrole proton). Note: This singlet confirms the 6-substitution. A doublet would indicate a 5-substituted or unsubstituted ring.
-
2.5 ppm (q, 2H, Ethyl-CH2) and
1.1 ppm (t, 3H, Ethyl-CH3).
Functionalization Workflow
The utility of this compound lies in its conversion to active inhibitors. The following workflow illustrates the critical path from the scaffold to the final bioactive molecule.
Figure 2: Synthesis & Functionalization Logic
Caption: Workflow for converting the 6-ethyl scaffold into bioactive antifolates (Path A) or Kinase inhibitors (Path B). Path A is the primary route for DHFR/TS targeting.
References
-
Gangjee, A., et al. (2006).[2] Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.[3] Journal of Medicinal Chemistry.
-
Gangjee, A., et al. (2008). Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumor Agents.[1] Journal of Medicinal Chemistry.
-
Wang, Y., et al. (2022).[3] Synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors.[4] European Journal of Medicinal Chemistry.
-
ChemicalBook. (2025).[2][5] Product Analysis: 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 1275607-95-8).[6]
-
Ambeed. (2024). Reaction Protocol: S-alkylation of 6-ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
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- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. SHANGHAI FORTUNE CHEMICAL TECHNOLOGY CO., LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Introduction
As researchers and drug development professionals, our work with novel heterocyclic compounds like 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is foundational to innovation. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing waste streams containing this specific sulfur-containing pyrrolopyrimidine. The causality behind each step is explained to ensure that laboratory personnel not only follow procedure but also understand the principles of chemical safety and environmental stewardship that underpin them. Adherence to these protocols is a self-validating system for ensuring laboratory safety and regulatory compliance.
Part 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the first principle of safe handling and disposal. While comprehensive toxicological data for novel research chemicals is often limited, we can infer a reliable hazard profile from available Safety Data Sheets (SDS) and the known risks associated with its functional groups—namely the mercaptan (-SH) and the nitrogen-containing heterocyclic core.
The primary identified hazard for 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is that it causes serious eye irritation (H319).[1] Beyond this, mercaptans as a class are known for their potential toxicity and strong, unpleasant odors.[2][3] Heterocyclic compounds containing sulfur and nitrogen are biologically active, which is why they are valuable in research, but this also necessitates careful handling to avoid unintended exposure.[4][5]
Table 1: Hazard Profile of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
| Hazard Classification | GHS Hazard Statement | GHS Precautionary Statements | Source |
| Eye Irritation | H319: Causes serious eye irritation | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| General Handling | Not specified, but inferred from structure | P262: Do not get in eyes, on skin, or clothing.[6]P271: Use only in a well-ventilated area.[6] | Inferred |
Causality of Precautionary Measures: The requirement for eye protection (P280) directly mitigates the primary known hazard (H319).[1] Thorough hand washing (P264) prevents accidental transfer of the chemical to the eyes or mouth.[1] The mercapto group suggests a risk of harmful effects if swallowed or inhaled, making skin protection and use in a ventilated area critical risk-reduction strategies.[3][6]
Part 2: Regulatory Framework for Hazardous Waste
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] A core requirement of RCRA is that the waste generator—the laboratory that creates the waste—is responsible for performing a Hazardous Waste Determination .[8]
This determination establishes whether the waste must be managed under the strict controls of RCRA Subtitle C. A waste is hazardous if it is either "listed" by the EPA or exhibits one of four "characteristics":
-
Ignitability (EPA Code D001)[9]
-
Corrosivity (EPA Code D002)[9]
-
Reactivity (EPA Code D003)
-
Toxicity (Determined by the Toxicity Characteristic Leaching Procedure, TCLP)
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not a specifically listed waste on the EPA's F, K, P, or U lists.[8] Therefore, its classification as hazardous waste must be based on its characteristics. While it is unlikely to be ignitable, corrosive, or reactive in its solid form, any solution or mixture containing it must be evaluated. As a matter of best practice and to ensure compliance, all waste containing this compound should be managed as hazardous chemical waste.
Part 3: Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the chemical waste from the point of generation to its final collection by trained professionals.
Step 1: Waste Segregation
The first and most critical step is to prevent unintended chemical reactions by properly segregating the waste.
-
Action: Collect waste 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated waste container.
-
Causality: This compound must be kept separate from incompatible materials. Based on the general reactivity of similar compounds, it should not be mixed with strong oxidizing agents or strong acids.[10] Mixing can lead to exothermic reactions, degradation, or the release of toxic vapors.
Step 2: Containerization
Proper containment is essential for safe storage and transport.
-
Action: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) jug or drum) for waste collection. The container must be in good condition with no leaks or cracks.
-
Causality: A robust, sealed container prevents spills and the release of vapors into the laboratory environment.[11] The container must remain closed except when waste is being added. This minimizes evaporation and potential exposure.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Action: Immediately label the waste container with a completed hazardous waste tag, as supplied by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol"
-
An accurate list of all contents, including solvents if applicable.
-
The specific hazard(s): "Eye Irritant"
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks. It is also required for the disposal vendor to properly manage and treat the waste in accordance with federal and state law.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
Action: Store the sealed and labeled waste container in a designated SAA, which is typically at or near the point of generation (e.g., within the lab). The SAA should be a secondary containment bin to catch any potential leaks.
-
Causality: Storing waste in a designated, contained area prevents it from being mistaken for a usable product and contains any spills, protecting the wider laboratory environment.[11] Federal regulations limit the volume of waste and the time it can be stored in an SAA, making regular disposal crucial.
Step 5: Arranging for Disposal
Final disposal must be handled by professionals.
-
Action: Once the waste container is full, or approaching its regulatory time limit, contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Causality: Drain disposal is illegal for most chemical wastes and can harm the public water system.[2] Regular trash disposal can endanger sanitation workers and the environment. Licensed hazardous waste vendors have the specialized facilities and permits required to transport, treat, and dispose of chemical waste safely and in an environmentally sound manner.[12][13]
Part 4: Emergency Procedures - Spill Management
In the event of an accidental spill of solid 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Contain and Clean: Gently sweep or vacuum the solid material and place it into a designated hazardous waste container.[11] Avoid creating dust. Use a dustpan and brush or a vacuum equipped with a HEPA filter.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.
-
Label and Dispose: Seal, label, and manage the container with the spill cleanup debris as hazardous waste according to the protocol in Part 3.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper management of waste generated from this compound.
Caption: Decision workflow for the proper disposal of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Conclusion
The responsible disposal of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a non-negotiable aspect of our scientific practice. By understanding the chemical's hazards, adhering to the regulatory framework, and meticulously following the procedural steps of segregation, containerization, labeling, and professional disposal, we uphold our commitment to safety and environmental integrity. This protocol serves as a trusted resource to ensure that our pursuit of scientific advancement does not come at the cost of personal or public safety.
References
- ADAMA. (n.d.). Safety Data Sheet.
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Mercaptoethanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). MEMORANDUM: Treatment Standards for Mercury-Containing Debris. Retrieved from [Link]
-
MIT Environmental Health & Safety. (n.d.). Chemicals. Retrieved from [Link]
- Al-Amiery, A. A. (2025). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. International Journal of Drug Delivery Technology.
-
Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
- Tanaka, M., & Chujo, Y. (2025). Transforming Waste Sulfur into Practical Resources to Realize the Sustainable Future. Chemistry Letters.
-
Kamal, A., et al. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. PubMed. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]
- Takeda Chemical Industries, Ltd. (1990). Sulfur-containing heterocyclic compounds. Google Patents.
-
Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]
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Personal protective equipment for handling 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Comprehensive Safety Protocol: Handling 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Foundational Hazard Assessment
Before detailing procedural steps, it is crucial to understand the rationale behind them. Our safety strategy is derived from the compound's key structural features: the pyrrolopyrimidine core, the mercaptan group, and its likely physical state as a solid powder.
-
Pyrrolopyrimidine Core: Analogous heterocyclic compounds, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are classified as acutely toxic if swallowed and are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, we must assume this compound presents similar risks.
-
Mercaptan (-SH) Functional Group: Mercaptans are notorious for their potent, unpleasant odors and can be toxic.[4][5] Ethyl mercaptan, a related simple thiol, is known to be harmful if swallowed or inhaled and may cause allergic skin reactions.[6] This necessitates stringent measures to prevent inhalation, skin contact, and environmental release.
-
Solid/Powder Form: Fine chemical powders pose a significant inhalation risk and are easily aerosolized.[7] Safe handling practices must focus on minimizing dust generation at every step.
This multi-faceted hazard profile demands a robust safety plan that prioritizes containment and exposure minimization through engineering controls, supplemented by a comprehensive Personal Protective Equipment (PPE) regimen.
Engineering Controls and Work Environment
PPE is the last line of defense. The primary barrier between the researcher and the chemical should always be a well-designed work environment.
-
Chemical Fume Hood: All handling of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, especially the weighing of the solid powder and the preparation of solutions, must be conducted inside a certified chemical fume hood.[2][8] This is non-negotiable as it contains airborne particles and vapors, protecting the user's breathing zone.
-
Designated Work Area: A specific area within the lab should be demarcated for working with this compound to prevent cross-contamination. This area should be equipped with an eyewash station and an emergency safety shower.[1][8]
-
Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations of any potential vapors low.[9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all personnel handling this compound. The selection is designed to provide comprehensive protection against all potential routes of exposure.
| Protection Type | Specific PPE Requirement | Rationale and Causality |
| Respiratory | NIOSH-approved N95 Respirator (or higher) | Protects against inhalation of the fine powder, the primary exposure risk during handling. A standard surgical mask is insufficient for this purpose.[10][11] |
| Eye & Face | Chemical Splash Goggles | Provides a complete seal around the eyes to protect against airborne powder and potential splashes of solutions.[12] |
| Face Shield (worn over goggles) | Recommended during procedures with a higher risk of splashing, such as transferring solutions or during spill cleanup, to protect the entire face.[8][13] | |
| Hand | Double-Gloving with Nitrile Gloves | The inner glove protects the skin in case the outer glove is breached. The outer glove can be removed and disposed of immediately upon suspected contamination, minimizing the spread of the chemical.[7][8] |
| Body | Chemical-Resistant Laboratory Coat | Provides a barrier against incidental contact. Should have long sleeves and a secure front closure.[12] |
| Chemical-Resistant Apron | Worn over the lab coat, this provides an additional, impermeable layer of protection against spills and splashes.[8] | |
| Footwear | Closed-toe, liquid-resistant shoes | This is a standard and essential laboratory practice to protect feet from spills.[7][12] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow is essential for safety. The following protocol outlines the handling process from preparation to cleanup.
Caption: Workflow for Safe Handling of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Experimental Protocol Details:
-
Preparation:
-
Before starting, ensure an emergency plan is in place.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don PPE in the following order: inner gloves, lab coat, apron, N95 respirator, goggles, face shield, and finally, outer gloves pulled over the cuffs of the lab coat.
-
-
Handling (Inside the Fume Hood):
-
Cover the work surface of the fume hood with a disposable, plastic-backed absorbent liner to contain any minor spills.[7]
-
When weighing the powder, use a micro-spatula and handle the container gently to minimize dust formation. Use of an anti-static weigh boat or paper can prevent powder from jumping.
-
To prepare solutions, add the solid powder slowly to the solvent while stirring to prevent clumping and splashing. Never add solvent to the bulk solid.
-
-
Decontamination & Disposal:
-
Upon completion of the work, wipe down all surfaces and equipment with a cloth dampened with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.
-
Follow this with a wipe-down using a decontaminating solution to neutralize the reactive mercaptan group. A freshly prepared 10% solution of household bleach (sodium hypochlorite) followed by a water rinse is effective.[14][15]
-
Doff PPE by removing the most contaminated items first (outer gloves), taking care not to touch your skin with contaminated surfaces. The respirator should be removed last after leaving the immediate work area.
-
Wash hands thoroughly with soap and water.[5]
-
Spill and Waste Disposal Plan
Accidents can happen, and a clear plan for spills and waste management is critical.
Spill Response Protocol
-
Alert Personnel: Immediately alert others in the laboratory and evacuate the area if the spill is large or outside of a fume hood.
-
Containment (Small Spill inside Fume Hood):
-
If a small amount of powder is spilled, gently cover it with a paper towel dampened with water to prevent it from becoming airborne.
-
Wipe up the material, then decontaminate the area with a 10% bleach solution, followed by a water rinse. Place all cleanup materials in a sealed, labeled hazardous waste bag.
-
-
Containment (Large Spill):
-
Evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill on your own.
-
Waste Disposal Table
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Stream | Container & Labeling | Disposal Procedure |
| Solid Waste | Double-bagged in clear plastic bags, sealed, and placed in a labeled solid hazardous waste container. Label must include "Hazardous Waste," the chemical name, and associated hazards. | Dispose of through your institution's EHS-approved hazardous waste program.[1] |
| (Gloves, weigh paper, liners, contaminated PPE) | ||
| Liquid Waste | Stored in a sealed, compatible, and clearly labeled hazardous waste container (e.g., glass or polyethylene). Label must include "Hazardous Waste," the chemical name, solvent, and associated hazards. | Store in a secondary containment bin. Do not mix with other waste streams. Dispose of through your institution's EHS-approved hazardous waste program. |
| (Unused solutions, decontamination rinses) | ||
| Sharps Waste | Placed in a designated, puncture-proof sharps container labeled with the chemical name. | Dispose of as hazardous sharps waste via the EHS program. |
| (Contaminated needles, spatulas) |
By implementing this comprehensive safety framework, researchers can confidently handle 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol, ensuring both personal safety and the integrity of their research.
References
- Material Safety Data Sheet - Cole-Parmer.
- SAFETY DATA SHEET - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC - NIH.
- Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Managing mercaptans | Oilfield Technology.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
- Personal protective equipment for preparing toxic drugs - GERPAC.
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.
- Odorant Leak Management - ASGMT.
- A Guide to Handling and Storing Chemicals in a Lab.
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
- Ethyl Mercaptan - Chevron Phillips Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Mercaptan Toxicity - StatPearls - NCBI Bookshelf.
- SAFETY DATA SHEET - Fisher Scientific.
- MSDS of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid - Capot Chemical.
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Managing mercaptans | Oilfield Technology [oilfieldtechnology.com]
- 5. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cpchem.com [cpchem.com]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. gerpac.eu [gerpac.eu]
- 11. capotchem.com [capotchem.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm [xn--80ancaco1ch7azg.xn--j1amh]
- 15. asgmt.com [asgmt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
